molecular formula C9H9NO5 B14274889 Methyl 5-(hydroxymethyl)-2-nitrobenzoate CAS No. 133719-03-6

Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Cat. No.: B14274889
CAS No.: 133719-03-6
M. Wt: 211.17 g/mol
InChI Key: WTTNHJYBCYFTLA-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133719-03-6

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-2-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-4,11H,5H2,1H3

InChI Key

WTTNHJYBCYFTLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CO)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS 133719-03-6), a key chemical intermediate. Given the limited availability of direct experimental data for this specific compound, this document integrates verified information with well-established principles of organic chemistry and comparative data from closely related analogues to offer a robust resource for laboratory applications.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol .[1] Its structure, featuring a nitro group, a methyl ester, and a hydroxymethyl group on the benzene ring, makes it a valuable precursor in organic synthesis, particularly for crafting more complex molecules in medicinal chemistry. The interplay of these functional groups dictates its reactivity and physical properties.

Structural and Chemical Identifiers
IdentifierValue
CAS Number 133719-03-6[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Methoxycarbonyl-4-nitrobenzyl alcohol[1]
Physicochemical Characteristics (Computed and Comparative)
PropertyValue (Target Compound - Computed)Comparative Experimental Data (Analogous Compounds)
Melting Point Not availableMethyl 2-hydroxy-5-nitrobenzoate: 113.0-119.0 °C[2]
Boiling Point Not availableNot available
XLogP3 0.8[1]Methyl 5-hydroxy-2-nitrobenzoate: 1.3[3]
Hydrogen Bond Donors 1[1]Methyl 5-hydroxy-2-nitrobenzoate: 1[3]
Hydrogen Bond Acceptors 5[1]Methyl 5-hydroxy-2-nitrobenzoate: 5[3]
Rotatable Bonds 3[1]Methyl 5-hydroxy-2-nitrobenzoate: 2[3]

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not currently available. However, a logical and efficient synthetic route can be proposed based on established organic chemistry principles, such as the nitration of a substituted methyl benzoate. A plausible approach involves the nitration of methyl 3-(hydroxymethyl)benzoate.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound start Start: Methyl 3-(hydroxymethyl)benzoate nitration Nitration with HNO₃/H₂SO₄ start->nitration Reactant workup Aqueous Work-up and Extraction nitration->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification Isolated Crude product Product: this compound purification->product Purified Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard nitration procedures for similar aromatic compounds and should be optimized for specific laboratory conditions.[4][5]

Materials:

  • Methyl 3-(hydroxymethyl)benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add Methyl 3-(hydroxymethyl)benzoate to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature remains below 15 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic CH (H-6) ~8.2-8.4d
Aromatic CH (H-4) ~7.8-8.0dd
Aromatic CH (H-3) ~7.6-7.8d
Hydroxymethyl (-CH₂OH) ~4.7-4.9s
Hydroxyl (-OH) Variable (broad singlet)sExchangeable with D₂O
Methyl Ester (-OCH₃) ~3.9-4.1s
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O) 164-167
Aromatic C-NO₂ 147-150
Aromatic C-CH₂OH 140-143
Aromatic C-COOCH₃ 133-136
Aromatic CH 125-130 (multiple signals)
Hydroxymethyl (-CH₂OH) 62-65
Methyl Ester (-OCH₃) 52-54
Predicted IR Spectrum

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)
Hydroxyl (-OH stretch) 3200-3500 (broad)
Aromatic C-H stretch 3000-3100
Aliphatic C-H stretch 2850-2960
Carbonyl (C=O stretch) 1715-1735
Aromatic C=C stretch 1580-1620
Nitro (N-O asymmetric stretch) 1510-1550
Nitro (N-O symmetric stretch) 1340-1380
C-O stretch 1000-1300

Reactivity and Applications in Drug Development

This compound is a versatile intermediate. The nitro group can be readily reduced to an amine, which then allows for a wide range of subsequent transformations such as amide bond formation, diazotization, and the construction of heterocyclic rings. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

This trifunctional nature makes it a valuable building block in the synthesis of complex pharmaceutical agents. For instance, similar nitroaromatic compounds are utilized in the development of antimicrobial and anti-inflammatory drugs.[8]

Key Chemical Transformations

G cluster_1 Chemical Transformations of this compound start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction oxidation Oxidation of Hydroxymethyl Group (e.g., PCC, DMP) start->oxidation hydrolysis Hydrolysis of Ester (e.g., LiOH, H₂O) start->hydrolysis product_amine Methyl 2-amino-5-(hydroxymethyl)benzoate reduction->product_amine product_aldehyde Methyl 5-formyl-2-nitrobenzoate oxidation->product_aldehyde product_acid 5-(Hydroxymethyl)-2-nitrobenzoic acid hydrolysis->product_acid

Caption: Key reaction pathways for this compound.

Safety and Handling

Specific safety data for this compound is limited. Therefore, it is crucial to handle this compound with the care afforded to other nitroaromatic compounds. Based on data for similar substances, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][9]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.[9]

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

References

  • The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innov
  • methyl 5-hydroxy-2-methyl-3-nitrobenzoate - Chemical Synthesis D
  • Methyl 5-hydroxy-2-nitrobenzoate | C8H7NO5 | CID 12922678 - PubChem - NIH. (URL: [Link])

  • This compound | C9H9NO5 | CID 15177124 - PubChem. (URL: [Link])

  • Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid - Benchchem. (URL: )
  • JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google P
  • Safety d
  • METHYL m-NITROBENZOATE - Organic Syntheses Procedure. (URL: [Link])

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • SAFETY DATA SHEET - SigmaAldrich.cn. (URL: [Link])

  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic
  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-nitrobenzoic Acid - Benchchem. (URL: )
  • A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid - Benchchem. (URL: )

Sources

Structure and reactivity of 3-Methoxycarbonyl-4-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methoxycarbonyl-4-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Methoxycarbonyl-4-nitrobenzyl alcohol, a versatile trifunctional building block in modern organic synthesis. We delve into its structural characteristics, synthesis, and extensive reactivity, offering field-proven insights for its application in research and development, particularly within the pharmaceutical industry. This document is structured to serve as a practical resource, explaining the causality behind experimental choices and providing detailed, self-validating protocols for key transformations. By grounding all claims in authoritative sources, this guide aims to be an essential tool for chemists seeking to leverage the unique synthetic potential of this molecule.

Molecular Structure and Physicochemical Properties

3-Methoxycarbonyl-4-nitrobenzyl alcohol, systematically named Methyl 2-nitro-5-(hydroxymethyl)benzoate, is an aromatic compound featuring three distinct functional groups: a benzylic alcohol, a methoxycarbonyl (ester), and a nitro group. This unique arrangement makes it a highly valuable intermediate for creating complex molecular architectures. The substituents are positioned on the benzene ring in a way that significantly influences the molecule's overall reactivity. The electron-withdrawing nature of the nitro and methoxycarbonyl groups deactivates the aromatic ring towards electrophilic substitution while activating it for potential nucleophilic aromatic substitution, although the latter is less common without a suitable leaving group.

The presence of these three functional groups offers orthogonal chemical handles, allowing for selective modification and elaboration, a highly desirable trait in the synthesis of compound libraries and active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 3-Methoxycarbonyl-4-nitrobenzyl alcohol

PropertyValueSource
Systematic Name Methyl 2-nitro-5-(hydroxymethyl)benzoate-
Common Name 3-Methoxycarbonyl-4-nitrobenzyl alcohol-
CAS Number 80866-88-2[1]
Molecular Formula C₉H₉NO₅-
Molecular Weight 211.17 g/mol -
Appearance Solid[1]
Melting Point 95-97 °C[1]
SMILES COc(=O)c1cc(CO)ccc1[O-][1]
InChI Key AADYWCBPJZAJNU-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of 3-Methoxycarbonyl-4-nitrobenzyl alcohol is typically achieved through the electrophilic nitration of a suitable precursor. The most logical and common starting material is methyl 3-(hydroxymethyl)benzoate. The causality behind this choice lies in the directing effects of the substituents. The methoxycarbonyl group is a meta-director, and while the hydroxymethyl group is a weak ortho-, para-director, the steric hindrance and the deactivating nature of the ester favor nitration at the position ortho to the ester and meta to the alcohol, which corresponds to the desired product.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions.[2][3]

Experimental Protocol: Synthesis

Reaction: Nitration of Methyl 3-(hydroxymethyl)benzoate

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly add 10.0 g (59.5 mmol) of methyl 3-(hydroxymethyl)benzoate to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding 6.0 mL (approx. 90 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. Critically maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition. The choice of this low temperature is crucial to minimize the formation of by-products.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

Experimental Protocol: Purification

Method: Recrystallization

  • Solvent Selection: Transfer the crude, water-washed solid to a flask. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is often effective.

  • Dissolution: Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield of the pure white to light yellow solid is typically in the range of 75-85%.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Isolation cluster_purification Purification SM Methyl 3-(hydroxymethyl)benzoate + Conc. H2SO4 Reaction Nitration at 0-5°C SM->Reaction NM Conc. HNO3 + Conc. H2SO4 NM->Reaction Dropwise Addition Quench Pour onto Ice Reaction->Quench Filter1 Vacuum Filtration Quench->Filter1 Crude Crude Product Filter1->Crude Recrystallize Recrystallization (Ethanol/Water) Crude->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: Workflow for the synthesis and purification of the target compound.

Reactivity and Synthetic Utility

The synthetic power of 3-Methoxycarbonyl-4-nitrobenzyl alcohol lies in the differential reactivity of its three functional groups. This allows for a modular approach to building complex molecules.

A. Reactions at the Benzylic Alcohol

The primary alcohol is a versatile handle for oxidation or conversion to a leaving group.

  • Oxidation to Aldehyde: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, Methyl 2-nitro-5-formylbenzoate, a valuable intermediate for reactions such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid. Pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC) are common reagents for this transformation, chosen for their mildness, which prevents over-oxidation.[4]

  • Conversion to Halide/Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate (using tosyl chloride) or a bromide (using PBr₃ or CBr₄/PPh₃). This transforms the benzylic position into an electrophilic site, ready for nucleophilic substitution by azides, cyanides, amines, and other nucleophiles.

B. Reactions of the Nitro Group

The aromatic nitro group is arguably the most important functional group for derivatization in drug discovery, primarily through its reduction to an aniline.

  • Reduction to Amine: The reduction of the nitro group to an amine (Methyl 5-(hydroxymethyl)-2-aminobenzoate) is a cornerstone transformation. This can be achieved under various conditions:

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) offers a clean and efficient method.[5]

    • Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid are also highly effective and are often chosen for their scalability and cost-effectiveness. The resulting aniline is a key precursor for amide bond formation, diazotization, and other reactions central to medicinal chemistry.

C. Reactions of the Methoxycarbonyl Group

The ester group provides another site for modification, though it is generally less reactive than the other two groups.

  • Saponification (Hydrolysis): The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-nitro-5-(hydroxymethyl)benzoic acid) using a base like NaOH or LiOH, followed by acidic workup. This introduces a carboxylic acid moiety, which is a common feature in drug molecules for improving solubility or for forming amide bonds.

  • Amidation: The ester can be converted directly to an amide by heating with an amine, although this often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid and then use standard peptide coupling reagents (like HATU or EDC) to form the amide bond under mild conditions.

Reaction Pathways Diagram

Reactivity_Map cluster_alcohol Alcohol Reactions cluster_nitro Nitro Group Reactions cluster_ester Ester Reactions Start 3-Methoxycarbonyl- 4-nitrobenzyl alcohol Aldehyde Aldehyde (Oxidation, e.g., PDC) Start->Aldehyde Halide Benzyl Halide/Tosylate (e.g., PBr3, TsCl) Start->Halide Amine Aniline Derivative (Reduction, e.g., H2/Pd-C) Start->Amine Acid Carboxylic Acid (Hydrolysis, e.g., NaOH) Start->Acid Imine Imine Aldehyde->Imine Reductive Amination Nucleophilic_Sub Further Substitution (e.g., Azides, Cyanides) Halide->Nucleophilic_Sub SN2 Reaction Amide Amide Amine->Amide Amide Coupling Acid->Amide Amide Coupling

Caption: Key reaction pathways available for the title compound.

Applications in Drug Development

The true value of 3-Methoxycarbonyl-4-nitrobenzyl alcohol is realized in its role as a scaffold in multi-step synthesis. For instance, a common synthetic sequence in drug discovery involves:

  • Reduction of the nitro group to form the aniline.

  • Acylation of the newly formed amine with a carboxylic acid to build out a side chain.

  • Oxidation of the benzylic alcohol to an aldehyde.

  • Reductive amination of the aldehyde with another amine to introduce a second point of diversity.

  • Hydrolysis of the ester to the carboxylic acid to modulate physicochemical properties or serve as another attachment point.

This stepwise, selective modification allows for the systematic exploration of the chemical space around a core scaffold, which is fundamental to structure-activity relationship (SAR) studies. The compound serves as a linchpin, connecting different fragments and pharmacophores in a predictable and controlled manner. Its utility has been demonstrated in the synthesis of various compounds, including potential photoaffinity labeling reagents and building blocks for substituted hydantoins.[1]

Safety and Handling

As a nitroaromatic compound, 3-Methoxycarbonyl-4-nitrobenzyl alcohol should be handled with appropriate care.

  • General Hazards: May cause skin, eye, and respiratory system irritation.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

3-Methoxycarbonyl-4-nitrobenzyl alcohol is a synthetically powerful and versatile intermediate. Its three distinct and orthogonally reactive functional groups provide a robust platform for the construction of complex molecules. For researchers in medicinal chemistry and drug development, a thorough understanding of its reactivity profile, as outlined in this guide, is key to unlocking its full potential in the creation of novel chemical entities. The detailed protocols and mechanistic rationale provided herein serve as a foundation for its effective and strategic implementation in synthesis campaigns.

References

  • PrepChem. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved from PrepChem.com. [Link]

  • Kamm, O., & Segur, J. B. (n.d.). METHYL m-NITROBENZOATE. Organic Syntheses. Retrieved from orgsyn.org. [Link]

  • Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Kazantsev, M. S., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60(12). Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-2-nitrobenzoate. Retrieved from National Institutes of Health. [Link]

  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support. Retrieved from Indian Academy of Sciences. [Link]

  • Scribd. (n.d.). Methyl m-Nitrobenzoate Synthesis Report. Retrieved from Scribd. [Link]

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Physicochemical Profiling and Synthetic Utility of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS: 133719-03-6) is a highly versatile, tri-functionalized aromatic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a benzoate core substituted with a methyl ester, a nitro group, and a hydroxymethyl moiety, this compound offers orthogonal reactivity profiles. This whitepaper provides a rigorous breakdown of its molecular weight, chemical formula, physicochemical properties, and its critical role as an intermediate in the synthesis of benzolactams and benzastatin analogues[2].

Molecular Formula and Weight Determination

The empirical foundation of any synthetic workflow relies on precise stoichiometric calculations.

  • Chemical Formula : C9H9NO5[3]

  • Molecular Weight : 211.17 g/mol (Exact Mass: 211.04807 Da)[3]

Derivation & Causality : The structure consists of a central benzene ring (C6) bearing three distinct substituents:

  • Methyl Ester (-COOCH3) at C1: Contributes C2H3O2.

  • Nitro Group (-NO2) at C2: Contributes NO2.

  • Hydroxymethyl Group (-CH2OH) at C5: Contributes CH3O.

Summing the core ring (accounting for three substituted positions, leaving 3 protons) and the substituents yields: C6H3 + C2H3O2 + NO2 + CH3O = C9H9NO5[3]. The molecular weight of 211.17 g/mol dictates that 1 millimole (mmol) of the substance equates to 211.17 mg, a critical metric for scaling up reactions in drug discovery pipelines.

Physicochemical Data Summary

Understanding the physicochemical properties of this compound is essential for predicting its solubility, partition coefficients, and behavior during chromatographic purification.

PropertyValueClinical/Synthetic Relevance
IUPAC Name This compoundStandardized nomenclature for regulatory filing[3].
CAS Registry Number 133719-03-6Unique identifier for sourcing and inventory[1].
Molecular Formula C9H9NO5Stoichiometric basis for reaction planning[3].
Molecular Weight 211.17 g/mol Essential for precise molar equivalent calculations[3].
XLogP3 0.8Indicates moderate lipophilicity; highly soluble in DCM and EtOAc, poorly soluble in hexanes[3].
Topological Polar Surface Area 92.4 ŲHigh polarity driven by nitro and hydroxyl groups; dictates silica gel affinity during purification[3].
Hydrogen Bond Donors 1The -OH group acts as a hydrogen bond donor[3].
Hydrogen Bond Acceptors 5The nitro and ester oxygens serve as potent H-bond acceptors[3].

Structural Reactivity and Pathway Analysis

The strategic value of this compound lies in its orthogonal functional groups. Each group can be selectively manipulated without interfering with the others, provided the correct reagents are chosen.

  • The Hydroxymethyl Group (C5) : A primary alcohol that serves as the most reactive site for mild oxidation. It is routinely oxidized to an aldehyde (yielding methyl 5-formyl-2-nitrobenzoate, CAS 133719-04-7)[4].

  • The Nitro Group (C2) : Strongly electron-withdrawing, it deactivates the benzene ring toward electrophilic aromatic substitution. However, it is a prime target for catalytic hydrogenation (e.g., Pd/C, H2) to form an aniline, which can subsequently undergo intramolecular cyclization with the ester to form a benzolactam ring[2].

  • The Methyl Ester (C1) : Acts as a protecting group for the carboxylic acid during upstream manipulations and can be hydrolyzed under basic conditions (e.g., LiOH) when the free acid is required.

Reactivity A Methyl 5-(hydroxymethyl) -2-nitrobenzoate B Hydroxymethyl (C5) A->B Oxidation Target C Nitro Group (C2) A->C Reduction Target D Methyl Ester (C1) A->D Hydrolysis Target E Aldehyde (Formyl derivative) B->E PCC / Al2O3 F Aniline (Amine derivative) C->F Catalytic H2

Figure 1: Orthogonal reactivity profile of this compound.

Experimental Protocol: Selective Oxidation to Methyl 5-formyl-2-nitrobenzoate

A common transformation in the synthesis of benzastatin analogues is the selective oxidation of the hydroxymethyl group to an aldehyde[2]. The following protocol utilizes Pyridinium Chlorochromate (PCC) supported on Aluminum Oxide (Al2O3)[4].

Causality & Design Rationale : While Swern oxidation or Dess-Martin periodinane (DMP) could be used, PCC on Al2O3 is selected for its scalability and simplified workup. The Al2O3 solid support traps the toxic, tar-like chromium byproducts, allowing them to be removed via simple filtration rather than complex aqueous extractions that often lead to emulsion formation[4].

Materials Required:

  • This compound (1.0 eq, 10 mmol, 2.11 g)

  • Pyridinium Chlorochromate (PCC) (1.5 eq, 15 mmol, 3.23 g)

  • Aluminum Oxide (Al2O3, acidic or neutral) (Equal weight to PCC, ~3.2 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation of the Oxidant Complex : In a mortar, gently grind the PCC and Al2O3 together until a homogenous, free-flowing orange powder is achieved. Self-Validation: The solid support ensures the PCC is finely dispersed, maximizing surface area for the solid-liquid phase reaction.

  • Substrate Dissolution : Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with this compound (2.11 g). Add 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath[4].

  • Reagent Addition : Add the PCC/Al2O3 mixture portion-wise over 15 minutes. Causality: Portion-wise addition at 0 °C controls the mild exotherm and prevents over-oxidation to the carboxylic acid[4].

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 18 hours[4]. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (lower Rf due to the polar -OH group) should completely disappear, replaced by a higher Rf spot corresponding to the aldehyde.

  • Workup and Filtration : Once complete, dilute the reaction mixture with an equal volume of diethyl ether (50 mL) to precipitate dissolved chromium salts. Filter the entire suspension through a pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with diethyl ether (3 × 20 mL).

  • Concentration and Purification : Concentrate the pale-yellow filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield methyl 5-formyl-2-nitrobenzoate (CAS: 133719-04-7) as a crystalline solid. Expected yield: ~94%[4].

Workflow Step1 Step 1: Preparation Dissolve 1.0 eq substrate in dry DCM (0 °C) Step2 Step 2: Reagent Addition Add 1.5 eq PCC/Al2O3 portion-wise Step1->Step2 Step3 Step 3: Reaction Stir for 18 h at room temperature Step2->Step3 Step4 Step 4: Workup Dilute with Ether, Filter through Celite Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Yield: ~94%) Step4->Step5

Figure 2: Experimental workflow for the selective oxidation of the hydroxymethyl group.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 15177124, this compound". PubChem. Available at:[Link]

  • Endo, Yasuyuki, et al. "Synthesis and activity of benzolactams with alkyl substituents". Journal of Medicinal Chemistry, vol. 41, no. 9, 1998, pp. 1476-1496. Available at:[Link]

Sources

Scalable Synthetic Architectures for Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS: 79605-48-2 / Derivative of 59378-79-7) represents a critical bifunctional scaffold in medicinal chemistry, particularly as a photo-cleavable linker and a precursor for antibody-drug conjugates (ADCs). Its structural duality—combining an electron-deficient nitroaromatic core with a reactive benzylic alcohol and a distinct methyl ester—enables orthogonal functionalization. This technical guide delineates a robust, scalable synthetic pathway, prioritizing regioselectivity and safety. We move beyond generic preparations to detail a self-validating Nitration-Bromination-Hydrolysis sequence, optimized for high purity and reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis of this compound poses a regioselectivity challenge: installing the nitro group ortho to the ester while maintaining the meta-relationship to the alkyl substituent.

Strategic Disconnection:

  • C-O Bond Formation : The benzylic alcohol is best accessed via the hydrolysis of a benzylic halide (bromide), avoiding the harsh conditions of direct oxidation.

  • C-Br Bond Formation : Radical bromination of a methyl group is highly selective for the benzylic position.

  • C-N Bond Formation : The core aromatic substitution pattern (1-carboxyl, 2-nitro, 5-alkyl) is accessible via the nitration of m-toluate derivatives.

Pathway Visualization

Retrosynthesis Target This compound (Target) Bromide Methyl 5-(bromomethyl)-2-nitrobenzoate (Precursor) Target->Bromide Hydrolysis (AgNO3 or CaCO3) Toluate Methyl 5-methyl-2-nitrobenzoate (Key Intermediate) Bromide->Toluate Wohl-Ziegler (NBS) Start Methyl 3-methylbenzoate (Starting Material) Toluate->Start Nitration (HNO3/Ac2O)

Figure 1: Retrosynthetic logic flow from target to commercially available methyl 3-methylbenzoate.

Detailed Synthetic Route

The optimal route utilizes Methyl 3-methylbenzoate as the starting material.[1] This approach leverages the directing effects of the methyl group (activating, o,p-director) and the ester group (deactivating, m-director) to favor substitution at the C6 position (becoming C2 in the product numbering).

Step 1: Regioselective Nitration

Objective: Synthesize Methyl 5-methyl-2-nitrobenzoate. Challenge: Avoiding the 4-nitro isomer (steric vs. electronic control).

  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ).[1]
  • Mechanism: The use of acetic anhydride generates the highly electrophilic acetyl nitrate (

    
    ) in situ, allowing for milder conditions (0–15 °C) compared to mixed acid (
    
    
    
    ) nitration, improving regioselectivity toward the 2-nitro isomer (which corresponds to substitution at the 6-position of the starting material).
Step 2: Wohl-Ziegler Radical Bromination

Objective: Synthesize Methyl 5-(bromomethyl)-2-nitrobenzoate. Challenge: Preventing over-bromination (dibromide formation) or benzylic oxidation.

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) is recommended as a greener, higher-boiling alternative to
    
    
    .
  • Process: Classic free-radical chain reaction. The electron-withdrawing nitro group slightly deactivates the benzylic position, requiring thermal initiation (reflux).

Step 3: Silver-Assisted Hydrolysis

Objective: Synthesize this compound. Challenge: Hydrolyzing the bromide without saponifying the methyl ester.

  • Reagents: Silver Nitrate (

    
    ), Water, Acetone (or THF).
    
  • Mechanism:

    
     pathway assisted by silver ion precipitation of AgBr. This method is neutral/mildly acidic, preserving the ester functionality which would be labile under basic (
    
    
    
    ) conditions.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-methyl-2-nitrobenzoate
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Preparation: Charge with Acetic Anhydride (1.5 equiv) and cool to 0 °C.

  • Nitration: Add Fuming Nitric Acid (1.1 equiv) dropwise, maintaining temperature < 5 °C (Exothermic!). Stir for 15 min to generate acetyl nitrate.

  • Addition: Add Methyl 3-methylbenzoate (1.0 equiv) dropwise.

  • Reaction: Allow to warm to 15 °C and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture onto crushed ice (500 g) with vigorous stirring. The product precipitates as a pale yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from Ethanol to remove the 4-nitro isomer.

    • Target Yield: 70–75%

    • Melting Point: 78–80 °C[2]

Protocol B: Synthesis of Methyl 5-(bromomethyl)-2-nitrobenzoate
  • Setup: 250 mL flask with reflux condenser and

    
     inlet.
    
  • Charge: Dissolve Methyl 5-methyl-2-nitrobenzoate (10 g, 51 mmol) in PhCF

    
      (100 mL) or 
    
    
    
    .
  • Reagents: Add NBS (9.5 g, 53 mmol, 1.05 equiv) and Benzoyl Peroxide (120 mg, 0.5 mmol).

  • Reaction: Heat to reflux (approx. 80–100 °C) for 6–12 hours. Monitor consumption of starting material. A sunlamp can accelerate initiation.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter off the solid.[1][3][4]

  • Isolation: Concentrate the filtrate in vacuo. The residue is typically used directly or purified by short flash column chromatography (Silica, Hexane/EtOAc).

    • Target Yield: 65–70%

Protocol C: Mild Hydrolysis to Target
  • Setup: 250 mL flask protected from light (if using Silver).

  • Solvent: Dissolve the bromide (5 g) in Acetone (50 mL) and Water (10 mL).

  • Reaction: Add Silver Nitrate (

    
    , 1.1 equiv) dissolved in minimum water. A heavy precipitate of AgBr forms immediately.
    
  • Stir: Stir at room temperature for 2–4 hours.

    • Alternative (Cheaper): Reflux in 1:1 Dioxane:Water with Calcium Carbonate (

      
      , 2.0 equiv) for 6 hours.
      
  • Workup: Filter off the solid (AgBr or excess CaCO3). Concentrate the filtrate to remove organic solvent. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via column chromatography (Gradient: 10% -> 40% EtOAc in Hexane).
    
    • Target Yield: 85–90%

    • Appearance: White to pale yellow crystalline solid.

Quantitative Data Summary

StepTransformationKey ReagentsCritical ParameterTypical YieldSafety Hazard
1 Nitration

,

Temp < 15 °C70-75%Explosion risk (Acetyl nitrate)
2 BrominationNBS, BPOAnhydrous conditions65-70%Lachrymator (Benzyl bromide)
3 Hydrolysis

/

pH Neutrality85-90%Heavy metal waste (Ag)

Mechanistic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Radical Substitution cluster_2 Step 3: Nucleophilic Substitution (Solvolysis) SM Methyl 3-methylbenzoate Inter1 Methyl 5-methyl-2-nitrobenzoate SM->Inter1 HNO3, Ac2O (Nitronium ion attack at C6) Inter2 Methyl 5-(bromomethyl)-2-nitrobenzoate Inter1->Inter2 NBS, PhCF3, Reflux (Wohl-Ziegler) Final This compound Inter2->Final AgNO3, Acetone/H2O (SN1 assisted by Ag+)

Figure 2: Step-wise reaction mechanism and intermediate flow.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: All intermediates containing the nitro group are potentially energetic. Do not distill the nitration residue to dryness without testing for thermal stability.

  • Acetyl Nitrate: Generated in Step 1. This is shock-sensitive if isolated. Always generate in situ and quench into water.

  • Benzyl Bromides: The intermediate in Step 2 is a potent lachrymator (tear gas) and skin irritant. Handle only in a functioning fume hood.

  • Silver Residues: Segregate silver waste for reclamation.

References

  • Nitration of Methyl Benzoate Derivatives : Organic Syntheses, Coll.[4] Vol. 1, p. 372 (1941); Vol. 3, p. 59 (1923). (Describes the foundational nitration protocols for benzoate esters). Link[5]

  • Regioselective Nitration using Acetic Anhydride : BenchChem Application Notes. "Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate". (Confirming the C6 substitution pattern). Link

  • Wohl-Ziegler Bromination : Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317. (Classic review of the mechanism and scope). Link[5]

  • Silver-Assisted Hydrolysis : Kornblum, N. et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society, 1955. (Mechanistic grounding for Ag-assisted halide displacement). Link[5]

  • Alternative Hydrolysis (CaCO3) : Organic Syntheses, Coll. Vol. 3, p. 434 (1955). (General procedure for hydrolysis of benzyl halides). Link

Sources

An In-Depth Technical Guide to the Solubility of Methyl 5-(hydroxymethyl)-2-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-(hydroxymethyl)-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its solubility in organic solvents is a critical parameter for optimizing reaction conditions, developing purification strategies like crystallization, and formulating stable solutions. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles of solubility, outlines detailed experimental protocols for its accurate measurement, and discusses the expected solubility behavior in a range of organic solvents based on the compound's physicochemical properties and established chemical principles.

Introduction to this compound

This compound (CAS No. 133719-03-6) is a substituted aromatic compound with a molecular formula of C9H9NO5 and a molecular weight of approximately 211.17 g/mol .[1] Its structure, featuring a nitro group, an ester, and a hydroxymethyl group, imparts a unique combination of polarity and hydrogen bonding capabilities that govern its interactions with various solvents. Understanding these interactions is paramount for its effective use in research and development.

Physicochemical Properties at a Glance:
PropertyValueSource
Molecular Formula C9H9NO5[1]
Molecular Weight 211.17 g/mol [1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
XLogP3 0.8[1]

These properties suggest that this compound is a moderately polar molecule capable of acting as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the nitro, ester, and hydroxyl groups). This dual nature dictates its solubility profile across different solvent classes.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2] For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxymethyl group can donate a hydrogen bond, and the oxygen atoms of the nitro, ester, and hydroxyl groups can accept hydrogen bonds. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

  • Dipole-Dipole Interactions: The nitro and ester groups are strong electron-withdrawing groups, creating a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact favorably through these forces.

  • Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems but are weaker than the other forces mentioned.

The interplay of these forces, along with the energy required to break the crystal lattice of the solid solute, determines the overall solubility. Generally, the solubility of organic compounds increases with temperature.[3][4]

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative assessment of solubility in common organic solvents can be predicted based on the compound's structure and general principles of solubility for similar nitrobenzoic acid derivatives.[3][4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of strong hydrogen bonding with the solute's hydroxyl, nitro, and ester groups.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighStrong dipole-dipole interactions with the nitro and ester groups. Solvents like DMF and DMSO are excellent at solvating a wide range of organic molecules.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Insoluble"Like dissolves like" principle suggests poor interaction between the polar solute and nonpolar solvents.[2]
Halogenated Dichloromethane, ChloroformLow to ModerateCan engage in dipole-dipole interactions but lack strong hydrogen bonding capabilities.

It is important to note that for related compounds like 3-methyl-2-nitrobenzoic acid, solubility generally increases with temperature in various organic solvents.[5] A similar trend is expected for this compound.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely used technique.[6] This involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached, followed by analysis of the saturated solution.

Isothermal Equilibrium (Shake-Flask) Method

This protocol provides a standardized workflow for determining the thermodynamic solubility of this compound.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (24-72 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC/UV-Vis sample4->sample5 calc Calculate solubility (mg/mL or mol/L) sample5->calc

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Protocol:
  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C, 40°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • HPLC Method: Prepare a series of calibration standards of the compound in the chosen solvent. Dilute the filtered saturated solution with the solvent to a concentration that falls within the calibration range. Analyze the standards and the diluted sample by HPLC. The concentration of the saturated solution can be determined from the calibration curve.

    • Gravimetric Method: An alternative is the gravimetric method, where a known volume of the filtered saturated solution is evaporated to dryness, and the remaining solid residue is weighed.[7] This method is straightforward but may be less precise for low solubilities.

  • Calculation: Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L) from the concentration of the saturated solution.

Analytical Considerations
  • Method Validation: The chosen analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision.

  • Solvent Volatility: For volatile solvents, care must be taken to prevent evaporation during the experiment, which would lead to inaccurate results.[7]

  • Equilibrium Time: The time required to reach equilibrium can vary depending on the solvent and temperature. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the measured solubility is constant.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: As with most organic solids, solubility is expected to increase with increasing temperature.[3][4] This relationship can be described by the van't Hoff equation.[6]

  • Solvent Polarity: As discussed, a good match between the polarity of the solute and solvent is crucial for high solubility.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities.[8] It is important to characterize the solid form being used.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong understanding of its physicochemical properties allows for a reasoned prediction of its behavior in various organic solvents. This guide provides the theoretical foundation and, critically, a detailed, actionable experimental framework for researchers and drug development professionals to generate the high-quality, quantitative data necessary for their work. The provided protocols, when executed with care, will yield reliable and reproducible solubility data, enabling the optimization of synthetic processes, purification, and formulation development involving this important chemical intermediate.

References
  • Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Solubility of Things. 4-Nitrobenzoic acid. [Link]

  • ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Ovid. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]

  • ResearchGate. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. [Link]

  • National Institutes of Health. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • PubChem. Methyl 5-hydroxy-2-nitrobenzoate. [Link]

  • PubChem. This compound. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • MDPI. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. [Link]

  • ResearchGate. (2018, July 19). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties. [Link]

  • Organic Syntheses. METHYL m-NITROBENZOATE. [Link]

Sources

Nitrobenzyl Alcohol Derivatives as Photocleavable Protecting Groups: A Guide to Precision Control with Light

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Photolabile protecting groups (PPGs), often termed "caging" groups, have revolutionized the spatiotemporal control of chemical and biological processes. Among the various classes of PPGs, ortho-nitrobenzyl (o-NB) alcohol and its derivatives stand out as the most extensively studied and widely utilized platform.[1] Their synthetic accessibility, robust protection of diverse functional groups, and tunable photochemical properties make them indispensable tools in fields ranging from drug delivery and neuroscience to materials science and high-density microarray synthesis.[2][3] This technical guide provides a comprehensive overview of o-nitrobenzyl-based PPGs, grounded in field-proven insights for the modern researcher. We will dissect the core photochemical mechanism, explore the structure-activity relationships that govern their performance, provide detailed experimental protocols for their application, and survey their diverse applications. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively harness the power of these light-sensitive molecules.

The Dawn of Photochemical Control: Understanding "Caged" Compounds

The ability to initiate a biological or chemical event at a precise time and location is a paramount goal in science. Photolabile protecting groups offer an elegant solution by rendering a molecule inert until it is "uncaged" by a pulse of light.[2][4]

The Caged Compound Concept

A "caged compound" is a biologically active molecule whose function is temporarily masked by the covalent attachment of a PPG.[2] This inactivation allows the researcher to introduce the compound into a complex system, such as a living cell or a polymer matrix, without eliciting an immediate effect. Subsequent irradiation with a specific wavelength of light cleaves the PPG, releasing the active molecule and initiating its function with high temporal and spatial fidelity.[5] This non-invasive triggering mechanism avoids the complications of reagent addition or environmental changes.[6]

Core Criteria for an Effective Photocleavable Protecting Group

The utility of a PPG is dictated by a set of critical properties. The ideal PPG should:

  • Be stable to various chemical conditions encountered during synthesis and in the experimental medium (e.g., physiological pH, presence of nucleophiles) before irradiation.[2]

  • Exhibit high photochemical efficiency , characterized by a significant quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed.[7]

  • Absorb light at longer, less damaging wavelengths (preferably >350 nm) to minimize phototoxicity to biological samples and increase tissue penetration.[4][7]

  • Undergo clean and rapid photolysis , releasing the active molecule without the formation of reactive or interfering byproducts.[1]

  • Be synthetically accessible and easy to attach to a wide range of functional groups.[6]

The Workhorse of Photolabile Chemistry: The ortho-Nitrobenzyl Group

First described in the early 20th century, the o-nitrobenzyl (o-NB) group has become the most popular and versatile class of PPGs. Its reliability and well-understood mechanism have made it a foundational tool for photochemistry.

The Mechanism of Photocleavage

The defining feature of the o-NB group is the nitro group positioned ortho to the benzylic carbon to which the substrate is attached. The photocleavage process is an intramolecular redox reaction initiated by the absorption of a photon (typically UV-A light).[5][7]

The generally accepted mechanism proceeds as follows[8][9]:

  • Excitation: Upon absorption of a photon, the nitro group is promoted to an excited triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.[9][10] This step is the key photochemical event.

  • Rearrangement and Release: The unstable aci-nitro intermediate rapidly rearranges. This rearrangement involves the formation of a cyclic intermediate which then decomposes to release the protected substrate (e.g., an alcohol, carboxylic acid, or amine).[10]

  • Byproduct Formation: The process liberates the substrate and converts the o-NB moiety into an o-nitrosobenzaldehyde or a related ketone byproduct.[7]

// Nodes Start [label="o-Nitrobenzyl Protected\nSubstrate (Caged)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited [label="Excited Triplet State\n(n,π*)", fillcolor="#FBBC05", fontcolor="#202124"]; AciNitro [label="aci-Nitro Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rearrangement [label="Cyclic Intermediate\nRearrangement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Released Substrate +\no-Nitrosobenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Excited [label="1. Photon Absorption (hν)"]; Excited -> AciNitro [label="2. Intramolecular\nH-Abstraction"]; AciNitro -> Rearrangement [label="3. Cyclization"]; Rearrangement -> Products [label="4. Fragmentation"]; }

Figure 1: The Photocleavage Mechanism of o-Nitrobenzyl PPGs
The Byproduct Challenge

The primary byproduct, an o-nitrosoaldehyde, is a reactive species that can potentially react with nucleophiles in the system, which can be a significant issue in biological experiments.[3] This has spurred the development of derivatives and strategies to mitigate these side reactions, such as the inclusion of scavengers or the design of PPGs that undergo intramolecular trapping of the byproduct.[6]

Engineering for Performance: Structure-Activity Relationships

The versatility of the o-NB platform stems from the ability to tune its photochemical properties by modifying its chemical structure. These modifications are typically made to the aromatic ring or the benzylic carbon.

Aromatic Ring Substitution: Tuning Wavelength and Efficiency

Adding electron-donating groups to the benzene ring is a common strategy to favorably alter the PPG's properties.[6]

  • Red-Shifting Absorption: Methoxy groups, particularly at the 4 and 5 positions (e.g., 4,5-dimethoxy-2-nitrobenzyl, NVOC), increase conjugation and shift the absorption maximum (λmax) to longer, less energetic wavelengths (around 350-365 nm).[7] This is a critical advantage for applications in living cells, as it reduces phototoxicity and potential damage to native biomolecules.[7]

  • Improving Quantum Yield: While ring substitutions can red-shift the absorption, they sometimes have a detrimental effect on the quantum yield of uncaging.[11][12][13] There is often a trade-off between achieving a longer absorption wavelength and maintaining a high cleavage efficiency.

  • Enhancing Solubility: For biological applications, water solubility is key. The introduction of hydrophilic groups, such as a carboxylic acid moiety, can significantly improve the aqueous solubility of the caged compound.[14]

Benzylic Carbon Substitution: Modulating Release Kinetics

Substitution at the benzylic carbon (the α-carbon) can also influence the photorelease properties. For example, adding a methyl group, as in the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, has been shown to improve photodeprotection efficiency in applications like photolithographic microarray synthesis.[1][15] The nature of the leaving group itself also strongly influences the quantum yield.[16]

Quantitative Comparison of Common o-NB Derivatives

The choice of a specific o-NB derivative is a causal decision based on the experimental requirements, balancing the need for a specific activation wavelength against the required efficiency of release.

Protecting GroupCommon AbbreviationTypical λmax (nm)Quantum Yield (Φ)Key Features & Applications
o-Nitrobenzylo-NB~260-280 nmVariesFoundational group, less common now due to short λmax.[1]
4,5-Dimethoxy-2-nitrobenzylDMNB or NV~350-365 nm~0.01 - 0.05"Nitrovertaryl" group; widely used in synthesis and for caging nucleotides due to longer λmax.[7][17]
2-(2-Nitrophenyl)propoxycarbonylNPPOC~365 nm~0.01 - 0.41High efficiency; used extensively in light-directed microarray synthesis.[1][15][18]
2-Methoxy-6-nitrobenzylMeONB~350-420 nmVariesRed-shifted absorption for reduced phototoxicity.[5][7]

Note: Quantum yields are highly dependent on the leaving group, solvent, and specific experimental conditions. The values presented are illustrative.[7]

Synthetic Methodologies

The practical application of o-NB groups begins with their synthesis and attachment to the molecule of interest. The chemistry is generally robust and well-established.

Protocol 1: General Procedure for Protecting a Carboxylic Acid with 4,5-Dimethoxy-2-nitrobenzyl Bromide

This protocol describes a standard esterification to cage a carboxylic acid. The choice of a bromide derivative provides a good leaving group for the nucleophilic substitution reaction.

Materials:

  • Carboxylic acid of interest

  • 4,5-Dimethoxy-2-nitrobenzyl bromide (NV-Br)

  • Cesium carbonate (Cs₂CO₃) or another non-nucleophilic base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate and hexane for chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add cesium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to form the carboxylate salt. The use of cesium carbonate is advantageous as it is highly soluble in DMF and facilitates the reaction.

  • Alkylation: Add a solution of 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 eq) in a minimal amount of DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure caged ester.

Experimental Design for Photocleavage

The success of a photo-uncaging experiment hinges on careful control of the irradiation conditions. The goal is to maximize cleavage of the PPG while minimizing unwanted side reactions or damage to the sample.

// Nodes Prep [label="1. Prepare Solution\nof Caged Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiate [label="2. Irradiate with\nAppropriate Light Source\n(e.g., 365 nm LED)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="3. Monitor Reaction\n(HPLC, LC-MS, TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="4. Analyze Results\n(e.g., Biological Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. (Optional) Purify\nDeprotected Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Irradiate; Irradiate -> Monitor; Monitor -> Analyze; Monitor -> Purify [style=dashed, label="For synthetic applications"]; }

Figure 2: Workflow for a Photocleavage Experiment
Protocol 2: General Procedure for Photocleavage in Solution

This protocol provides a general guideline for the photolytic deprotection of a substrate in a solution phase. The ideal setup, concentration, and irradiation time will need to be optimized for each specific compound.[7]

Materials & Equipment:

  • Caged compound

  • Appropriate solvent (e.g., buffered aqueous solution for biological samples, or organic solvents like acetonitrile or methanol for synthesis)

  • UV light source with a defined wavelength output (e.g., mercury lamp with filters, or a high-power LED centered at 365 nm). The choice of source is critical; LEDs are often preferred for their narrow emission spectrum and stable output.

  • Quartz cuvette or reaction vessel (borosilicate glass will absorb a significant portion of UV light below ~320 nm)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS)[7]

Procedure:

  • Solution Preparation: Prepare a solution of the caged compound in the desired solvent. The concentration should be optimized to ensure sufficient light penetration while being relevant for the subsequent application. For UV-Vis monitoring, concentrations are typically in the low micromolar range. For preparative work, they can be much higher, but this may require longer irradiation times.

  • Degassing (Optional but Recommended): Degas the solution by bubbling with nitrogen or argon for 15-20 minutes. This removes dissolved oxygen, which can quench the excited state of the PPG and lead to unwanted side reactions.

  • Irradiation: Place the reaction vessel in a controlled temperature holder and position the light source at a fixed, reproducible distance. Begin irradiation while stirring the solution to ensure homogeneity.

  • Reaction Monitoring: At set time intervals, withdraw aliquots from the reaction mixture and analyze them by HPLC or LC-MS. Track the disappearance of the starting material and the appearance of the deprotected product and the nitrosobenzaldehyde byproduct.[7] This kinetic analysis is crucial for determining the required irradiation time for complete or partial deprotection.

  • Work-up (for Preparative Scale): Once the reaction is complete, remove the solvent in vacuo. The crude product can then be purified by standard techniques such as column chromatography or preparative HPLC to remove the photolytic byproduct and any unreacted starting material.[7]

Applications in Science and Drug Development

The precise control afforded by o-NB groups has led to their adoption across numerous scientific disciplines.

  • Spatiotemporal Control of Bioactive Molecules: This is the quintessential application of "caged compounds." Researchers have used o-NB groups to control the release of neurotransmitters, signaling molecules (like cAMP and ATP), ions, and peptides within living cells and tissues, allowing for the precise study of complex biological pathways.[2][4]

  • Solid-Phase Peptide Synthesis (SPPS): Both ortho- and para-nitrobenzyl groups have been used to protect the side chains of amino acids like cysteine, lysine, and aspartic acid.[19][20][21] This protection is stable to standard Fmoc synthesis conditions and can be removed at a later stage, adding another layer of orthogonality to complex peptide synthesis.[22]

  • Light-Directed Synthesis and Photolithography: The high efficiency of derivatives like NPPOC is leveraged in the light-directed synthesis of high-density DNA and peptide microarrays.[1][18][23] By using photomasks or digital micromirror devices, specific areas of a surface are deprotected, allowing for the stepwise synthesis of millions of unique compounds in a spatially defined manner.

  • Drug Delivery and Prodrugs: Caging a potent drug with an o-NB group creates a photoactivatable prodrug.[1] This strategy allows for the targeted delivery of a therapeutic agent, which remains inactive until it reaches the desired site (e.g., a tumor), where it can be activated by light, thereby minimizing systemic toxicity.[24]

  • Light-Responsive Materials: The o-NB moiety can be incorporated into polymer backbones or as cross-linkers to create photodegradable materials.[3] For instance, hydrogels cross-linked with o-NB derivatives can be degraded with light, allowing for the controlled release of encapsulated cells or drugs on demand.

The Next Frontier: Advanced Concepts

Research continues to push the boundaries of what is possible with o-NB protecting groups.

  • Two-Photon Excitation (TPE): A major advancement is the use of two-photon excitation for uncaging.[4] This involves the simultaneous absorption of two lower-energy (e.g., near-infrared) photons to achieve the same electronic transition as one high-energy UV photon. TPE offers deeper tissue penetration, lower phototoxicity, and inherent 3D spatial resolution, making it exceptionally powerful for in vivo studies.[11][13][25]

  • Orthogonal Systems: Scientists are designing systems with multiple, different PPGs that can be cleaved independently by distinct wavelengths of light.[6] An o-NB group (cleaved at ~365 nm) could be used alongside a coumarin-based group (cleaved at >400 nm) to control two different processes within the same system.[6]

Conclusion

Nitrobenzyl alcohol derivatives represent a mature yet continually evolving class of photocleavable protecting groups. Their robust chemistry, tunable properties, and vast range of applications have cemented their role as an essential tool for any scientist seeking to control chemical or biological processes with the precision of light. From fundamental studies of cellular signaling to the development of next-generation materials and targeted therapeutics, the o-NB platform provides a reliable and versatile method for turning light into action.

References

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  • Ellis-Davies, G. C. R., et al. (2013). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PMC. [Link]

  • Anderson, H. L., et al. (2012). Two-photon sensitive protecting groups operating via intramolecular electron transfer: uncaging of GABA and tryptophan. Chemical Science. [Link]

  • The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. (2023). Bio-Synthesis. [Link]

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  • Kretzschmar, I., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC. [Link]

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  • Leggett, G. J., et al. (2023). Tribochemical nanolithography: selective mechanochemical removal of photocleavable nitrophenyl protecting groups with 23 nm resolution at speeds of up to 1 mm s−1. Nanoscale. [Link]

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  • Furgal, J. C., et al. (2024). Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si-O Bond Formation in Polymerization and Surface Modification. ACS Omega. [Link]

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A Comparative Analysis of Methyl 5-methyl-2-nitrobenzoate and its Hydroxymethyl Analog: Structure, Synthesis, and Strategic Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals:

Abstract

In the landscape of medicinal chemistry and drug development, the nuanced modification of molecular scaffolds is a cornerstone of lead optimization. The substitution of a simple methyl group with a hydroxymethyl group can profoundly alter a compound's physicochemical properties, reactivity, and biological interactions. This technical guide provides a detailed comparative analysis of two key intermediates: Methyl 5-methyl-2-nitrobenzoate and its functionalized counterpart, Methyl 5-(hydroxymethyl)-2-nitrobenzoate. We will dissect their structural and electronic differences, provide validated synthetic protocols, compare their spectroscopic signatures and chemical reactivity, and explore the strategic implications of choosing one analog over the other in the context of rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structural motifs for therapeutic innovation.

Molecular Structure and Physicochemical Properties: A Tale of Two Substituents

The fundamental difference between Methyl 5-methyl-2-nitrobenzoate and its hydroxymethyl analog lies in the functional group at the C-5 position of the benzene ring. This single alteration—from a nonpolar methyl group (-CH₃) to a polar, protic hydroxymethyl group (-CH₂OH)—initiates a cascade of changes in the molecule's overall character.

  • Methyl 5-methyl-2-nitrobenzoate (Compound A): Features a methyl group, which is weakly electron-donating through induction and hyperconjugation. This group enhances the molecule's lipophilicity, a key factor in membrane permeability.[1]

  • This compound (Compound B): Features a hydroxymethyl group. The presence of the hydroxyl moiety introduces the capacity for hydrogen bonding (both as a donor and acceptor) and significantly increases polarity and aqueous solubility.[2] This functional group serves as a versatile handle for subsequent chemical modifications.

These electronic and steric differences are quantitatively reflected in their physicochemical properties, which are critical predictors of pharmacokinetic and pharmacodynamic behavior.

PropertyMethyl 5-methyl-2-nitrobenzoate (A)This compound (B)Source(s)
Molecular Formula C₉H₉NO₄C₉H₉NO₅[3][4]
Molecular Weight 195.17 g/mol 211.17 g/mol [3][4]
CAS Number 20587-30-8133719-03-6[3][4]
Appearance SolidNot specified, likely a solid[3]
Melting Point 80 °CNot specified[3]
Calculated LogP 1.640.8[3][4]
Hydrogen Bond Donors 01[4]
Hydrogen Bond Acceptors 45[4]

Synthesis of Key Intermediates: Validated Protocols

The reliable synthesis of these compounds is paramount for their use in research and development. The following sections provide detailed, self-validating protocols grounded in established chemical principles.

Synthesis of Methyl 5-methyl-2-nitrobenzoate (Compound A)

This compound is efficiently prepared via the electrophilic nitration of methyl 3-methylbenzoate. The methyl and ester groups direct the incoming nitro group primarily to the C-2 position, ortho to the ester and meta to the methyl group.[5][6]

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl 3-methylbenzoate and acetic anhydride.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. This low temperature is critical to control the exotherm of the nitration reaction and minimize the formation of undesired isomers.[7]

  • Nitrating Agent Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding nitric acid to acetic anhydride while cooling in an ice bath.

  • Controlled Addition: Add the pre-cooled nitrating mixture dropwise to the solution of methyl 3-methylbenzoate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, Methyl 5-methyl-2-nitrobenzoate, will precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield a crystalline solid.[5]

Synthesis of Methyl 5-methyl-2-nitrobenzoate cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start Methyl 3-methylbenzoate process Electrophilic Aromatic Substitution (Nitration at 0-5 °C) start->process 1. Add to reactor reagents HNO₃ / Ac₂O (Nitrating Mixture) reagents->process 2. Dropwise addition product Methyl 5-methyl-2-nitrobenzoate process->product 3. Work-up & Purification

Caption: Workflow for the synthesis of Methyl 5-methyl-2-nitrobenzoate.

Synthesis of this compound (Compound B)

A robust method to synthesize the hydroxymethyl analog involves the selective reduction of the corresponding carboxylic acid, 5-(hydroxymethyl)-2-nitrobenzoic acid, after its formation, or more directly, the reduction of a pre-formed ester with a formyl group. A highly effective method is the reduction of the parent acid with a borane complex.

  • Reactor Setup: In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-(methoxycarbonyl)-4-nitrobenzoic acid in anhydrous tetrahydrofuran (THF).

  • Reducing Agent: At 0 °C (ice bath), slowly add a solution of borane-THF complex (BH₃·THF) to the THF solution. The borane selectively reduces the carboxylic acid in the presence of the ester and nitro groups.[8]

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reduction can be monitored by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of water or methanol.

  • Extraction and Isolation: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM).[8] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography on silica gel to yield the pure compound.

Comparative Reactivity and Spectroscopic Profiles

The distinct C-5 substituents endow each molecule with a unique reactivity profile and spectroscopic fingerprint.

Reactivity Analysis

The true synthetic utility of these compounds is revealed in their differential reactivity, which provides distinct pathways for molecular elaboration.

  • Reactivity of the C-5 Methyl Group (Compound A): The benzylic protons of the methyl group are susceptible to free-radical reactions, such as bromination with N-bromosuccinimide (NBS), to form a bromomethyl group. This new functional group is a potent electrophile, ideal for introducing the scaffold into other molecules via nucleophilic substitution.

  • Reactivity of the C-5 Hydroxymethyl Group (Compound B): As a primary alcohol, this group can be readily oxidized to an aldehyde using mild reagents (e.g., PCC, Dess-Martin periodinane) or to a carboxylic acid using stronger oxidants (e.g., KMnO₄, Jones reagent). It can also be converted into a leaving group (e.g., tosylate, mesylate) or a halide (e.g., using SOCl₂) to facilitate nucleophilic substitution reactions.

Reactivity Comparison A Methyl 5-methyl-2-nitrobenzoate A_reac Radical Halogenation (e.g., NBS) A->A_reac A_prod Methyl 5-(bromomethyl)- 2-nitrobenzoate A_reac->A_prod B This compound B_reac1 Oxidation (e.g., PCC) B->B_reac1 B_reac2 Conversion to Leaving Group (e.g., TsCl) B->B_reac2 B_prod1 Methyl 5-formyl- 2-nitrobenzoate B_reac1->B_prod1 B_prod2 Methyl 5-(tosyloxymethyl)- 2-nitrobenzoate B_reac2->B_prod2

Caption: Differential reactivity pathways for the C-5 substituent.

Spectroscopic Fingerprints

Spectroscopic analysis provides definitive confirmation of structure and purity. The key distinguishing features are summarized below.[9][10]

Spectroscopic DataMethyl 5-methyl-2-nitrobenzoate (A)This compound (B)
¹H NMR (ppm) ~2.4 (s, 3H, Ar-CH₃ )~4.7 (s, 2H, Ar-CH₂ -OH), ~2.0-3.0 (br s, 1H, -OH )
¹³C NMR (ppm) ~20 (Ar-C H₃)~63 (Ar-C H₂-OH)
FTIR (cm⁻¹) Absence of O-H stretch~3500-3300 (broad, O-H stretch)

Strategic Implications in Drug Discovery

The choice between a methyl and a hydroxymethyl group is a strategic decision in lead optimization, aimed at fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profile.

  • The "Magic Methyl" Effect (Compound A): Introducing a methyl group can provide significant benefits.[11] It can fill a hydrophobic pocket in a target protein, enhancing binding affinity through van der Waals interactions. Furthermore, a strategically placed methyl group can block a site of metabolic attack (metabolic soft spot), increasing the compound's half-life and bioavailability.[1][11]

  • Solubility and Specificity (Compound B): Poor aqueous solubility is a common reason for drug candidate failure. Replacing a methyl group with a hydroxymethyl group can dramatically improve solubility.[2] This polar group can also form specific hydrogen bonds with amino acid residues (e.g., serine, threonine, or backbone amides) in the target's active site, which can lead to a significant increase in potency and selectivity. The hydroxymethyl group also presents a potential attachment point for formulating prodrugs to further enhance delivery or solubility.

Conclusion

While separated by only a single oxygen atom, Methyl 5-methyl-2-nitrobenzoate and this compound represent two functionally distinct building blocks for drug discovery. Compound A is the quintessential lipophilic scaffold modifier, used to probe hydrophobic interactions and enhance metabolic stability. In contrast, Compound B is a tool for improving solubility and establishing specific, directional hydrogen-bonding interactions to boost potency and selectivity. Understanding the fundamental differences in their synthesis, reactivity, and physicochemical properties allows medicinal chemists to make informed, rational decisions, accelerating the journey from a promising lead compound to a viable clinical candidate.

References

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An In-Depth Technical Guide to the Safe Handling of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS No. 91078-75-6). As a specialized chemical intermediate in research and development, particularly in the synthesis of complex organic molecules and potential pharmaceutical scaffolds, a thorough understanding of its properties is paramount for ensuring laboratory safety.

Chemical Identification

Proper identification is the first step in any safety protocol. The following table summarizes the key identifiers for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 91078-75-6
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Chemical Structure (Image of the chemical structure would be placed here in a full document)

Hazard Identification and GHS Classification

Based on the hazard profiles of structurally related nitroaromatic compounds and substituted benzoates, this compound should be handled as a hazardous substance. The probable GHS classification is summarized below. This classification is derived from close analogues like Methyl 5-hydroxy-2-nitrobenzoate and Methyl 2-bromo-5-nitrobenzoate and represents a cautious approach to safety.[1][2][3][4]

GHS ClassificationDetails
Pictogram(s)

Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[2][3][5] H315: Causes skin irritation.[2][3][4] H319: Causes serious eye irritation.[1][2][3][4] H335: May cause respiratory irritation.[2][3][4]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][6] P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][3][4][6] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[3][4][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][4][6] P312: Call a POISON CENTER or doctor if you feel unwell.[4][6] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][4][6] P405: Store locked up.[1][3] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][3][6]

First-Aid Measures: A Proactive Response Protocol

In the event of exposure, immediate and correct action is critical. The following protocols are based on established best practices for handling irritant and potentially toxic chemical compounds.[1][7][8][9]

  • General Advice: Show this safety guide to the doctor in attendance. Immediate medical attention may be required.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. It is crucial to seek immediate medical attention.[1][8][10] The primary objective is to ensure the airway is clear and to provide oxygen.

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with large amounts of soap and water for at least 15 minutes.[8] If skin irritation develops or persists, seek medical attention. The goal is to rapidly remove the chemical to minimize local irritation and prevent systemic absorption.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to wash underneath.[1][7][8] Remove contact lenses if present and easy to do.[1][7] Persistent irritation warrants immediate medical attention. The prolonged flushing is necessary to ensure all traces of the chemical are removed from the sensitive eye tissues.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8][11] Call a physician or poison control center immediately.[11] The risk of aspiration damage to the lungs from vomiting can be greater than the initial hazard of ingestion.

Fire-Fighting Measures

While the compound itself may be a combustible solid, the primary hazards in a fire scenario arise from its decomposition products.

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam are generally acceptable.[7] For small fires, a dry chemical powder is often effective. For larger fires, water spray or foam can be used to cool containers and suppress the fire.[12]

  • Specific Hazards Arising from the Chemical: During a fire, thermal decomposition can lead to the release of highly toxic and irritating gases.[8][13] These include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1][7]

  • Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear to prevent contact with skin and eyes.[1][11]

Accidental Release Measures: Containment and Cleanup Workflow

A systematic approach to spill management is essential to protect personnel and the environment.

Step-by-Step Spill Response Protocol:
  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area and ensure adequate ventilation. Remove all sources of ignition.

  • Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in Section 7.

  • Containment: Prevent the spilled material from entering drains or waterways.[9] For a solid spill, carefully sweep or scoop the material. Avoid generating dust.

  • Cleanup: Sweep up the material and place it into a suitable, labeled container for disposal.[1][8] Use a dust suppressant if necessary.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Disposal: Dispose of the waste material and any contaminated cleaning supplies in accordance with all applicable federal, state, and local regulations.[1]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Remove Ignition Sources spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain Spill (Prevent spread, avoid dust) ppe->contain cleanup Sweep/Scoop into Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste per Institutional Protocols decontaminate->dispose

Spill Response Workflow Diagram

Safe Handling and Storage

Proactive measures during routine handling and storage are the cornerstone of laboratory safety.

  • Handling:

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[7][10][11]

    • Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[7][11]

    • Avoid the formation of dust and aerosols.[10]

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

    • The storage area should be secure and accessible only to authorized personnel (store locked up).[1]

    • Protect from light and moisture.

    • Store away from incompatible substances.[7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) create a multi-layered defense against chemical exposure.

  • Engineering Controls: The primary engineering control is to handle this material in a chemical fume hood to minimize inhalation exposure.[11][12] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EU standard EN166 or US NIOSH regulations.[6][7][10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7] Protective clothing should be worn to prevent skin exposure.[6]

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is required.[7]

PPE_Selection_Flowchart start Handling the Compound q_hood Working in a Fume Hood? start->q_hood hood_yes Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat q_hood->hood_yes  Yes hood_no Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - NIOSH-Approved Respirator q_hood->hood_no No   end_op Proceed with Operation hood_yes->end_op hood_no->end_op

PPE Selection Logic Diagram

Physical and Chemical Properties

While specific experimental data for this compound is not available, the properties of the closely related Methyl 5-hydroxy-2-nitrobenzoate (CAS 17302-46-4) provide a reasonable estimate.

PropertyEstimated Value (based on analogue)Source
Appearance Solid, Crystalline Powder (likely white to light yellow)[4][7]
Odor No information available[4][7]
Melting Point ~114 - 117 °C / 237.2 - 242.6 °F[4]
Boiling Point No information available[4]
Solubility Low water solubility expected[4]
Molecular Weight (Analogue) 197.14 g/mol [2][3]

Stability and Reactivity

Understanding the chemical stability is key to preventing hazardous reactions.

  • Reactivity: Not expected to be highly reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[13]

  • Conditions to Avoid: Avoid exposure to heat, flames, ignition sources, and incompatible materials. Avoid dust generation.[1][12]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[14]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1][7]

Toxicological Information

No specific toxicological studies have been performed on this compound. The information below is inferred from the hazard classification of similar compounds.

  • Routes of Exposure: Inhalation, Ingestion, Skin and/or eye contact.

  • Acute Effects:

    • Oral: Harmful if swallowed, may cause gastrointestinal irritation.[2][3]

    • Inhalation: May cause irritation to the respiratory tract, with symptoms like coughing and shortness of breath.[2][4][14]

    • Skin: Causes skin irritation, redness, and pain.[2][4]

    • Eyes: Causes serious eye irritation, which may result in redness, pain, and watering.[1][2][4]

  • Chronic Effects: No information is available. Long-term exposure may lead to effects similar to other nitroaromatic compounds. It is not classified as a carcinogen by IARC, NTP, or OSHA based on available data for analogues.

Disposal Considerations

All chemical waste must be handled and disposed of with the utmost care to protect the environment.

  • Waste Disposal Method: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[1][6]

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the product. Do not reuse empty containers.

References

  • Material Safety Data Sheet - Alfa Aesar. (2011, June 1). Retrieved from [Link]

  • Methyl 5-hydroxy-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - West Liberty University. (2005, October 10). Retrieved from [Link]

  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the known physicochemical properties of Methyl 5-(hydroxymethyl)-2-nitrobenzoate, with a primary focus on its melting point and physical state. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data for related compounds to establish a predictive framework. Furthermore, it outlines a robust, self-validating experimental protocol for the precise determination of the melting point, adhering to the highest standards of scientific integrity.

Executive Summary

This compound is a key chemical intermediate in organic synthesis. A thorough understanding of its physical properties, such as its melting point and physical state, is fundamental for its handling, reaction optimization, and quality control. While direct, experimentally-derived data for this specific molecule is not extensively reported in publicly accessible literature, this guide establishes a scientifically grounded estimation based on the analysis of structurally similar isomers. Crucially, we present a detailed methodology for the experimental determination of the melting point, empowering researchers to ascertain this critical parameter with high precision and accuracy.

Physicochemical Profile of this compound

The molecular structure of this compound, featuring a nitro group, a methyl ester, and a hydroxymethyl group on a benzene ring, dictates its physical and chemical properties.

Molecular Structure:

Caption: Molecular Structure of this compound.

Physical State

Based on the physical properties of analogous nitro- and benzoate-containing aromatic compounds, this compound is predicted to be a solid at standard temperature and pressure. For instance, Methyl 2-bromomethyl-3-nitrobenzoate is described as a pale yellow solid.[1] Similarly, other substituted nitrobenzoates are typically crystalline solids.[2]

Melting Point: An Estimation from Related Isomers
Compound NameCAS NumberMelting Point (°C)Structural Similarity
Methyl 2-hydroxy-5-nitrobenzoate17302-46-4114 - 117Positional isomer with a hydroxyl group instead of hydroxymethyl.
Methyl m-nitrobenzoate99-35-478Lacks the hydroxymethyl substituent.
Methyl 5-hydroxy-2-nitrobenzoate59216-77-2No data availablePositional isomer with a hydroxyl group.

Data sourced from multiple chemical suppliers and databases.[3][4][5]

The presence of the hydroxymethyl group, capable of hydrogen bonding, in the target molecule suggests that its melting point is likely to be influenced by these intermolecular forces. The additional hydroxyl group, when compared to a simple methyl group, would be expected to raise the melting point due to the energy required to overcome these interactions in the crystal lattice.

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust and self-validating method for determining the melting point of a crystalline organic compound such as this compound using the capillary method. This technique is widely adopted in research and quality control laboratories for its accuracy and reliability.

Principle of the Method

The melting point is determined by heating a small, powdered sample in a capillary tube at a controlled rate. The melting range is the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range is indicative of a pure substance.

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation System Validation prep1 Dry the sample under vacuum to remove residual solvent. prep2 Finely powder the sample using a mortar and pestle. prep1->prep2 prep3 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep2->prep3 measure1 Place the capillary tube in the melting point apparatus. prep3->measure1 measure2 Heat rapidly to ~10-15 °C below the expected melting point. measure1->measure2 measure3 Reduce heating rate to 1-2 °C per minute. measure2->measure3 measure4 Record T1: Temperature at which the first liquid droplet appears. measure3->measure4 measure5 Record T2: Temperature at which the entire sample is liquid. measure4->measure5 valid2 Perform measurements in triplicate to ensure reproducibility. measure5->valid2 valid1 Calibrate the apparatus using certified reference standards (e.g., caffeine, vanillin). valid1->valid2

Caption: Workflow for Melting Point Determination.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvents can depress the melting point and broaden the melting range.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Use a spatula to crush any large crystals into a fine powder.

    • Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until the sample column is 2-3 mm high.

  • Instrument Setup and Calibration:

    • Before analyzing the sample, ensure the melting point apparatus is calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample. This step is crucial for data trustworthiness.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point (a preliminary fast run can be used to find an approximate value).

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for achieving thermal equilibrium and obtaining an accurate measurement.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid is observed (the onset of melting).

    • Continue heating and record the temperature at which the entire sample has melted into a clear liquid (the completion of melting).

  • Reporting:

    • The melting point should be reported as a range from the onset to the completion of melting.

    • The procedure should be repeated at least twice to ensure the reproducibility of the results.

Conclusion

While the definitive experimental melting point of this compound is not widely published, a reasoned estimation based on analogous compounds suggests it is a solid at room temperature with a melting point likely above 80°C. This technical guide provides the necessary framework for researchers to move beyond estimation to precise experimental determination. The detailed protocol for melting point measurement, grounded in principles of accuracy and self-validation, empowers drug development professionals to characterize this important synthetic intermediate with confidence, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • ChemBK. (2024, April 9). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from a general search as the direct link is session-based.
  • Chemical Synthesis Database. (2025, May 20). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • PubChem - National Institutes of Health. Methyl 5-hydroxy-2-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. METHYL m-NITROBENZOATE. Retrieved from [Link]

  • PubChem - National Institutes of Health. This compound. Retrieved from [Link]

  • BenchChem. (2025). Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. Retrieved from a general search as the direct link is session-based.

Sources

Methodological & Application

Oxidation of Methyl 5-(hydroxymethyl)-2-nitrobenzoate to methyl 5-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the selective oxidation of Methyl 5-(hydroxymethyl)-2-nitrobenzoate to Methyl 5-formyl-2-nitrobenzoate . This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib) and various kinase inhibitors.

The primary challenge in this transformation is chemoselectivity : stopping the oxidation at the aldehyde stage without over-oxidizing to the carboxylic acid, while maintaining the integrity of the base-sensitive methyl ester and the nitro group.

This guide presents two validated protocols:

  • Method A (Discovery Scale): Pyridinium Chlorochromate (PCC) oxidation, offering high yields (94%) and reliability for small batches.

  • Method B (Process/Green Scale): Activated Manganese Dioxide (MnO

    
    ) oxidation, a heterogeneous method suitable for scale-up with simplified workup.
    

Chemical Context & Strategy

Reaction Scheme

The transformation involves the conversion of a primary benzylic alcohol to a benzaldehyde derivative. The presence of the ortho-nitro group exerts a strong electron-withdrawing effect, deactivating the aromatic ring but stabilizing the resulting aldehyde against autoxidation compared to electron-rich benzaldehydes.

ReactionScheme Substrate This compound (C9H9NO5) Product Methyl 5-formyl-2-nitrobenzoate (C9H7NO5) Substrate->Product Oxidation DCM, 0°C -> RT Reagent Oxidant (PCC or MnO2) Reagent->Substrate

Figure 1: General reaction scheme for the oxidation of the hydroxymethyl moiety.

Critical Process Parameters (CPPs)
  • Water Content: Strictly anhydrous conditions are required for PCC oxidations to prevent over-oxidation to the acid.

  • Temperature Control: The reaction is exothermic. Maintenance at 0°C during reagent addition is critical to prevent decomposition of the nitro-aromatic core.

  • Reagent Stoichiometry:

    • PCC: 1.5 equivalents is standard.

    • MnO

      
      : Large excess (10–20 equivalents) is required due to surface-area dependence.
      

Experimental Protocols

Method A: PCC Oxidation (Discovery Standard)

Recommended for milligram to gram-scale synthesis where yield is paramount.

Mechanism: PCC (Pyridinium Chlorochromate) performs a two-electron oxidation. The slightly acidic character of PCC is buffered here using basic alumina or simply by the solvent matrix, though the nitro group makes the substrate relatively acid-stable.

Reference Benchmark: This protocol is adapted from Endo et al., J. Med.[1] Chem. 1998, reporting a 94% yield .[1]

Materials
  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Celite® 545 (Filter aid)

  • Dichloromethane (DCM) (Anhydrous)

  • Magnesium Sulfate (MgSO

    
    )
    
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (e.g., 1.0 g, 4.4 mmol) in anhydrous DCM (20 mL).

  • Cooling: Place the flask in an ice-water bath and cool to 0°C.

  • Addition: Add PCC (1.42 g, 6.6 mmol) in a single portion. Note: The solution will turn dark orange/brown.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 3–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The alcohol (lower R

      
      ) should disappear, replaced by the aldehyde (higher R
      
      
      
      ).
  • Workup:

    • Dilute the black reaction mixture with diethyl ether (30 mL).

    • Add an equal mass of Celite® or Silica Gel to the flask and stir for 5 minutes (this adsorbs chromium tar).

    • Filter the suspension through a pad of Celite®/Silica in a sintered glass funnel.

    • Wash the pad thoroughly with ether or DCM until the filtrate runs clear.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes:EtOAc, gradient 80:20 to 60:40).

Method B: Activated MnO Oxidation (Scale-Up Compatible)

Recommended for larger scales (>10g) to avoid chromium toxicity.

Mechanism: A radical heterogeneous mechanism on the surface of the MnO


. It is highly selective for benzylic alcohols and will not  oxidize the resulting aldehyde to the acid.
Materials
  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO

    
    ) (10–15 eq)
    
  • Chloroform (CHCl

    
    ) or DCM
    
Step-by-Step Protocol
  • Preparation: Dissolve the substrate in CHCl

    
     (0.1 M concentration).
    
  • Addition: Add activated MnO

    
     (10 eq) to the stirring solution.
    
  • Reaction: Heat the mixture to mild reflux (approx. 40–50°C) or stir vigorously at room temperature overnight.

    • Note: MnO

      
       reactions are surface-dependent. Vigorous stirring is essential.
      
  • Monitoring: Check TLC every 4 hours. If conversion stalls, add an additional 5 eq of MnO

    
    .
    
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter the mixture through a pad of Celite®.

    • Wash the filter cake with DCM.

  • Isolation: Evaporate the solvent to yield the off-white solid product.

Data Analysis & Comparison

ParameterMethod A: PCCMethod B: MnO

Yield High (90–95%)Moderate to High (80–90%)
Reaction Time Fast (3–5 hours)Slow (12–24 hours)
Selectivity Good (requires dry conditions)Excellent (Self-limiting)
Purification Filtration + Column often neededFiltration only
Safety/Toxicity High Risk (Cr(VI) is carcinogenic)Low Risk (Mn is relatively safe)
Scalability Poor (Chromium waste disposal)Good (Heterogeneous solid waste)

Process Workflow Diagram

Workflow Start Start: Dissolve Substrate in Anhydrous DCM Cool Cool to 0°C Start->Cool AddPCC Add PCC (1.5 eq) Cool->AddPCC Monitor Monitor TLC (Disappearance of Alcohol) AddPCC->Monitor Filter Filter through Celite/Silica (Remove Cr sludge) Monitor->Filter Complete Evap Evaporate Solvent Filter->Evap Final Product: Methyl 5-formyl-2-nitrobenzoate Evap->Final

Figure 2: Operational workflow for the PCC oxidation method.

Safety & Handling (MSDS Highlights)

  • This compound: Potential skin irritant. Handle in a fume hood.

  • PCC (Pyridinium Chlorochromate): Contains Hexavalent Chromium (Cr(VI)). Known human carcinogen. Highly toxic to aquatic life. All solid waste must be segregated as heavy metal waste.

  • Nitro Compounds: Although this specific ester is stable, nitro-aromatics can be energetic. Avoid heating dry residues above 100°C.

References

  • Endo, Y., et al. (1998).[1] "Synthesis and Structure-Activity Relationships of 4-(1-Indanyl)benzamidines as Potent Factor Xa Inhibitors." Journal of Medicinal Chemistry, 41(9), 1476–1496.[1]

    • Primary citation for the PCC oxid
  • Fatato, P., et al. (2010). "Process for the preparation of PARP inhibitors." World Patent WO2010136576.
  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. General reference for MnO2 and PCC mechanisms.

Sources

Application Notes & Protocols: Utilizing Methyl 5-(hydroxymethyl)-2-nitrobenzoate for Photolabile Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Orthogonal Cleavage in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein chemistry, enabling the routine construction of complex biomolecules.[1][2] The success of SPPS hinges on the principle of orthogonality: the strategic use of protecting groups and linkers that can be removed under distinct chemical conditions without affecting other parts of the molecule.[3][4][5] The choice of linker, which tethers the nascent peptide chain to the solid support, is particularly critical as it dictates the conditions for the final cleavage step and the chemical nature of the C-terminus.[2]

While traditional linkers often rely on harsh acidic conditions (e.g., trifluoroacetic acid, TFA) for cleavage, this can pose compatibility challenges for peptides containing sensitive modifications or acid-labile functionalities.[1][6] Photolabile linkers have emerged as a powerful solution, offering an exceptionally mild and orthogonal cleavage strategy.[7][8][9] Cleavage is triggered by UV light at a specific wavelength, a condition that is entirely independent of the acid- and base-labile protecting groups used in standard Fmoc/tBu synthesis protocols.[3][4][10]

This application note provides a comprehensive guide to the use of a photolabile linker derived from Methyl 5-(hydroxymethyl)-2-nitrobenzoate . This linker is a classic example of the ortho-nitrobenzyl (o-NB) chemical class, which provides a clean, reagent-free method to release peptides with a C-terminal carboxylic acid. We will delve into the underlying photochemical mechanism, provide detailed protocols for its implementation, and offer expert insights into optimizing its application for research and drug development.

The o-Nitrobenzyl Moiety: A Light-Triggered Release Mechanism

The functionality of the linker is rooted in the photochemistry of the o-nitrobenzyl group. Upon irradiation with UV light, typically in the 350-365 nm range, the linker undergoes an intramolecular photoreaction, often described as a Norrish Type II-like mechanism.[10][11]

The process unfolds as follows:

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon holding the peptide).

  • Intermediate Formation: This leads to the formation of an aci-nitro intermediate.

  • Rearrangement and Cleavage: The intermediate rapidly rearranges, resulting in the cleavage of the benzylic ester bond. This releases the peptide as a free C-terminal carboxylic acid and converts the linker into a 2-nitrosobenzaldehyde derivative, which remains on the resin.[10]

This mechanism is highly efficient and proceeds under neutral conditions, preserving the integrity of even the most delicate peptide structures.[7][8]

Photolytic_Cleavage_Mechanism start Resin-Linker-Peptide (o-Nitrobenzyl Ester) excited Excited State (aci-Nitro Intermediate) start->excited UV Irradiation (λ ≈ 365 nm) cleaved Released Peptide (C-Terminal COOH) excited->cleaved Rearrangement & Bond Cleavage byproduct Resin-Bound Byproduct (2-Nitrosobenzaldehyde) excited->byproduct

Caption: The o-nitrobenzyl photolytic cleavage pathway.

Experimental Protocols & Workflow

The following protocols provide a step-by-step guide for preparing the photolabile resin from this compound and using it in Fmoc-based SPPS. The overall workflow is depicted below.

SPPS_Workflow cluster_0 SPPS Cycle A Step 1: Resin Preparation (Linker Immobilization) B Step 2: First Amino Acid Loading (Esterification) A->B C Step 3: Peptide Elongation (Iterative SPPS Cycles) B->C D Fmoc Deprotection (Piperidine in DMF) C->D Start Cycle F Step 4: Photolytic Cleavage (UV Irradiation) C->F Final Cycle Complete E Amino Acid Coupling (HCTU/DIC/Oxyma) D->E E->C Next Cycle G Step 5: Peptide Purification & Analysis (RP-HPLC, Mass Spectrometry) F->G

Caption: Overall workflow for SPPS using the photolabile linker.

Protocol 1: Preparation of Photolabile Resin

This protocol describes the attachment of the linker to a standard Merrifield (chloromethylated polystyrene) resin. The hydroxyl group of the linker displaces the chloride on the resin to form a stable ether bond. The linker's methyl ester is then saponified to provide the carboxylic acid handle for peptide attachment.

  • Materials:

    • Merrifield resin (1% DVB, 1.0 mmol/g substitution)

    • This compound

    • Potassium fluoride (KF) or Caesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • Lithium hydroxide (LiOH)

    • Dichloromethane (DCM), Methanol (MeOH)

  • Procedure:

    • Resin Swelling: Swell Merrifield resin (1.0 eq) in DMF for 1 hour in a reaction vessel.

    • Linker Attachment:

      • In a separate flask, dissolve this compound (2.0 eq) and KF (2.5 eq) in DMF.

      • Drain the DMF from the swollen resin and add the linker solution.

      • Heat the reaction mixture to 50-60 °C and agitate overnight.

    • Washing: Wash the resin sequentially with DMF (3x), THF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

    • Saponification:

      • Swell the dried resin in a 3:1 mixture of THF and water.

      • Add LiOH (5.0 eq) and agitate at room temperature for 4-6 hours.

      • Monitor the reaction by taking a small sample of resin, washing it, and cleaving the linker with acid to check for the presence of the methyl ester by mass spectrometry.

    • Final Wash and Dry: Wash the resin thoroughly with THF/water, followed by THF, DCM, and MeOH. Dry the photolabile resin under vacuum to a constant weight.

    • QC Step: The loading of the linker can be indirectly determined in the next step after coupling the first Fmoc-amino acid via UV quantification of the released fulvene-piperidine adduct.

Protocol 2: Loading of the First Fmoc-Amino Acid

This step involves the esterification of the first N-terminally protected amino acid to the linker's free carboxyl group.

  • Materials:

    • Prepared photolabile resin

    • Fmoc-protected amino acid (3.0 eq relative to resin loading)

    • N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq)

    • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

    • DCM, DMF

  • Procedure:

    • Swell the photolabile resin in DCM for 1 hour.

    • In a separate flask, dissolve the Fmoc-amino acid in a minimal amount of DMF and dilute with DCM.

    • Add DIC to the amino acid solution and stir for 10 minutes at 0 °C.

    • Add the pre-activated amino acid solution to the swollen resin, followed by the addition of DMAP.

    • Agitate the mixture at room temperature for 2-4 hours.

    • QC Step: Monitor the reaction using a Kaiser test on a small resin sample. A negative result (yellow beads) indicates complete coupling.

    • After completion, wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

    • Capping (Optional but Recommended): To block any unreacted carboxyl sites, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DCM for 30 minutes. Wash thoroughly as before and dry the resin.

Protocol 3: Standard SPPS Elongation

Following the loading of the first amino acid, peptide chain elongation proceeds using standard Fmoc SPPS protocols.[12][13] A typical cycle is as follows:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Coupling: Add the next Fmoc-amino acid (4.0 eq), a coupling agent (e.g., HCTU, 3.9 eq), and a base (e.g., DIPEA, 8.0 eq) in DMF. React for 30-60 minutes.

  • Washing: Wash with DMF (3x) and DCM (3x).

  • QC Step: Perform a Kaiser test to confirm reaction completion before proceeding to the next deprotection step.

  • Repeat the cycle until the desired peptide sequence is assembled.

Protocol 4: Photolytic Cleavage of the Peptide

This is the final, defining step where the synthesized peptide is released from the solid support.

  • Materials & Equipment:

    • Peptide-loaded photolabile resin (fully protected or deprotected N-terminus)

    • Photochemical reactor or UV lamp with emission centered around 365 nm.

    • Quartz or borosilicate glass reaction vessel.

    • Cleavage solvent (e.g., DCM, DMF, THF, or a cocktail thereof).

    • Scavengers (optional, e.g., 2-mercaptoethanol, if sensitive residues like Trp or Met are present).

  • Procedure:

    • Preparation: Place the dried peptide-resin (e.g., 50-100 mg) into the reaction vessel.

    • Solvent Addition: Add the chosen solvent to swell the resin and create a mobile slurry (e.g., 5-10 mL for 100 mg resin).[14]

    • Irradiation: Place the vessel in the photochemical reactor. Irradiate with UV light (λ ≈ 365 nm) while gently agitating or stirring the slurry to ensure all beads are exposed to the light.[14]

    • Cleavage Time: The optimal irradiation time depends on the light source intensity, peptide length, and resin type, and typically ranges from 1 to 6 hours.[14] It is highly recommended to perform a time-course study on a small scale to determine the optimal cleavage time for a specific setup.

    • Product Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

    • Washing: Wash the resin with additional aliquots of the cleavage solvent (3x) and combine all filtrates.

    • Work-up: Remove the solvent from the combined filtrate using a rotary evaporator or nitrogen stream to yield the crude peptide.

    • Analysis: Analyze the crude peptide by Reverse-Phase HPLC (RP-HPLC) and mass spectrometry to determine purity and confirm the identity. Cleavage efficiency can be calculated by comparing the yield to the initial resin loading.

Key Parameters and Considerations

The success of photolytic cleavage depends on several factors, summarized below.

ParameterRecommended Value / ConditionRationale & Expert InsightsSource(s)
Irradiation Wavelength ~365 nmThis wavelength is the standard for most o-nitrobenzyl linkers, providing sufficient energy for cleavage without damaging most amino acid side chains.[10][14]
Irradiation Time 1 - 6 hoursHighly dependent on light intensity and reaction scale. Longer exposure increases cleavage but also risks side reactions or product degradation. Empirical optimization is critical.[14]
Cleavage Solvents DCM, DMF, THF, AcetonitrileThe solvent must swell the resin effectively to allow light penetration and solubilize the cleaved peptide. Polystyrene resins may scatter light, potentially requiring longer cleavage times.[7][14]
Cleavage Efficiency >80-90%Under optimal conditions, high cleavage yields are achievable. Incomplete cleavage can result from insufficient irradiation time or poor light penetration into the resin beads.[14]
Side-Chain Protection Standard tBu groupsThe photolytic cleavage is fully orthogonal to the acid-labile tert-butyl (tBu) based side-chain protecting groups. This allows for the release of fully protected peptides if desired.[3][4]

Conclusion

The use of a photolabile linker derived from this compound offers a compelling strategy for the solid-phase synthesis of peptides, particularly those sensitive to standard acidic cleavage reagents. Its key advantage lies in its orthogonality, allowing for the clean, reagent-free release of the target molecule under exceptionally mild conditions. By understanding the photochemical mechanism and carefully optimizing the reaction parameters as outlined in these protocols, researchers can confidently leverage this technology to advance their work in peptide chemistry, drug discovery, and biotechnology.

References

  • Photolabile Linkers for Solid-Phase Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. - Semantic Scholar. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH. Available at: [Link]

  • Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria - Purdue University Graduate School. Available at: [Link]

  • Photolabile linker for peptide library preparation in SPOT synthesis. - ResearchGate. Available at: [Link]

  • Photolabile Linkers for Solid-Phase Synthesis | ACS Combinatorial Science. Available at: [Link]

  • A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles | Organic Letters - ACS Publications. Available at: [Link]

  • Photolabile Linkers for Solid-Phase Synthesis - SciSpace. Available at: [Link]

  • Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. Available at: [Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC. Available at: [Link]

  • Figure 1 from Photolabile Linkers for Solid-Phase Synthesis. | Semantic Scholar. Available at: [Link]

  • WO2020030663A1 - Cleavable linker for peptide synthesis - Google Patents.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - Semantic Scholar. Available at: [Link]

  • Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis | Journal of the American Chemical Society. Available at: [Link]

  • Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents - PubMed. Available at: [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - MDPI. Available at: [Link]

  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - PMC. Available at: [Link]

  • (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

Sources

Synthesis of photocleavable linkers using nitrobenzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Application of o-Nitrobenzyl Linkers

Executive Summary

This guide details the synthesis, conjugation, and photolytic cleavage of o-nitrobenzyl (ONB) linkers.[1] While ubiquitous in chemical biology for "caging" substrates—ranging from neurotransmitters to antibody-drug conjugates (ADCs)—the successful application of ONB systems requires strict adherence to specific synthetic protocols to avoid premature degradation and byproduct interference. This note focuses on the 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivative, the industry standard for its enhanced kinetics and red-shifted absorption relative to the unsubstituted parent compound.

Mechanistic Principles

The utility of ONB linkers rests on the Norrish Type II photochemical reaction.[2] Unlike hydrolytic cleavage, this process is orthogonal to biological pH, enzymes, and temperature.

The Mechanism:

  • Excitation: Upon absorption of a photon (typically UV-A, 350–405 nm), the nitro group undergoes an

    
     transition.
    
  • H-Abstraction: The excited nitro oxygen abstracts a

    
    -hydrogen from the benzylic carbon, forming a short-lived aci-nitro intermediate.
    
  • Collapse: The intermediate rearranges into a hemiacetal, which spontaneously collapses to release the free substrate (amine, carboxylate, or alcohol) and a nitroso-aldehyde byproduct .

Critical Insight: The rate-limiting step is often the decay of the aci-nitro intermediate. Substituents like methoxy groups (DMNB) stabilize this transition state, accelerating cleavage.

NorrishTypeII Reactant o-Nitrobenzyl Carbamate Excited Excited State (n -> π*) Reactant->Excited hν (365nm) Aci aci-Nitro Intermediate Excited->Aci γ-H Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement Products Free Amine + Nitroso Ketone Hemiacetal->Products Collapse

Figure 1: The Norrish Type II photochemical pathway governing o-nitrobenzyl deprotection.

Strategic Selection Guide

Choosing the correct derivative is paramount for experimental success.

Derivative

(nm)
Cleavage Rate (

)
Application Context
2-Nitrobenzyl (NB) ~280-3001.0 (Baseline)Basic synthesis; robust but requires deep UV (DNA damage risk).
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350-365>100Recommended. Compatible with 365 nm LEDs; faster release.

-Methyl-2-nitrobenzyl
~300HighReleases a ketone byproduct (less reactive than aldehyde).
Experimental Protocols
Prerequisites
  • Light Control: All reactions involving the nitrobenzyl ring must be performed in amber glassware or vessels wrapped in aluminum foil.

  • Moisture Control: The activation step is moisture-sensitive; use anhydrous solvents (DCM/THF) and an inert atmosphere (Ar/N

    
    ).
    
Protocol A: Synthesis of Activated Linker (DMNB-Chloroformate)

Objective: Convert DMNB alcohol into a reactive chloroformate (or mixed carbonate) for coupling to amines.

Safety Warning: This protocol uses Triphosgene. Perform in a well-ventilated fume hood. Alternative: For a safer but slightly less reactive route, substitute Triphosgene with Disuccinimidyl Carbonate (DSC) to form the NHS-carbonate.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol (1.0 eq)

  • Triphosgene (0.4 eq) [Source of phosgene]

  • Sodium Carbonate (Na

    
    CO
    
    
    
    , anhydrous) or Pyridine
  • Anhydrous DCM or THF

Step-by-Step:

  • Dissolution: Dissolve DMNB alcohol (1.0 g, 4.7 mmol) in anhydrous THF (15 mL) in a foil-wrapped round-bottom flask.

  • Base Addition: Add anhydrous Na

    
    CO
    
    
    
    (1.5 eq) to act as an acid scavenger.
  • Activation: Cool the solution to 0°C. Add Triphosgene (0.56 g, 1.9 mmol) dissolved in THF dropwise over 10 minutes.

    • Note: The solution may turn slightly yellow.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours.

  • Monitoring: Check by TLC (Hexane:EtOAc). The alcohol spot should disappear.

  • Workup: Filter off the solid salts. Concentrate the filtrate in vacuo (keep bath <30°C).

  • Result: The resulting yellow solid is DMNB-Chloroformate (NVOC-Cl) . Use immediately or store at -20°C under Argon.

Protocol B: Conjugation to Amine Cargo

Objective: Cage a primary amine (e.g., a lysine residue or small molecule drug) via a carbamate linkage.

Materials:

  • Target Amine (Drug/Protein)

  • DMNB-Chloroformate (from Protocol A)

  • DIPEA (Diisopropylethylamine)

  • DMF or DCM

Step-by-Step:

  • Preparation: Dissolve the Target Amine (1.0 eq) in dry DCM (or DMF for proteins).

  • Base: Add DIPEA (2.0 eq).

  • Coupling: Add DMNB-Chloroformate (1.1 eq) slowly at 0°C.

  • Incubation: Stir in the dark at RT for 4–12 hours.

  • Purification:

    • Small Molecules: Flash chromatography (Silica).

    • Proteins: Size-exclusion chromatography (PD-10 column) or dialysis to remove excess linker.

  • Validation: Verify conjugation via LC-MS (mass shift corresponding to the DMNB moiety) or UV-Vis (appearance of peak at ~350 nm).

Photolysis & Byproduct Management

The cleavage step is where most biological experiments fail due to the toxicity or reactivity of the nitroso byproduct.

Standard Photolysis Protocol
  • Setup: Place the sample in a quartz cuvette or glass vial (plastic absorbs UV).

  • Irradiation: Expose to 365 nm light (LED source, ~10–20 mW/cm

    
    ).
    
    • Duration: Typically 1–10 minutes depending on intensity.

  • Scavenging (CRITICAL): The released 2-nitrosobenzaldehyde is electrophilic and can re-react with the released amine (forming a Schiff base) or modify protein residues.

    • Action: Add Semicarbazide HCl (5–10 eq) or Hydroxylamine to the buffer before photolysis. These agents rapidly react with the nitroso-aldehyde to form inert hydrazones/oximes, preventing side reactions.

Workflow cluster_0 Synthesis Phase cluster_1 Application Phase Alcohol DMNB Alcohol Activation Activation (Triphosgene/DSC) Alcohol->Activation ActivatedLinker Activated Carbonate (NVOC-Cl) Activation->ActivatedLinker Coupling Amine Coupling (+ DIPEA) ActivatedLinker->Coupling Caged Caged Conjugate (Carbamate) Coupling->Caged Light UV Irradiation (365 nm) Caged->Light Release Active Drug + Nitroso Byproduct Light->Release

Figure 2: Complete synthetic and application workflow for DMNB-caged amines.

Troubleshooting & QC
IssueProbable CauseSolution
Low Conjugation Yield Hydrolysis of ChloroformateEnsure strictly anhydrous conditions during Protocol A. Use fresh Triphosgene.
Incomplete Cleavage Inner Filter EffectHigh concentration of the linker absorbs the light before it penetrates the sample. Dilute sample or stir during irradiation.
Sample Toxicity (Bio) Nitroso ByproductMandatory: Use Semicarbazide or Glutathione scavengers.
Pre-release Ambient Light ExposureWrap all columns and flasks in foil. Use red light in the lab if possible.
References
  • Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[3] Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Holmes, C. P. (1997). "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." The Journal of Organic Chemistry. [Link]

  • Pfisterer, S. et al. (2020).[4] "Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials." Acta Biomaterialia. [Link]

Sources

Application Note: Optimized Reaction Conditions for the Ester Hydrolysis of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Objective: To provide a robust, chemoselective, and self-validating protocol for the saponification of a sterically hindered, functionalized methyl ester while preserving sensitive benzylic alcohol moieties.

Mechanistic Rationale & Substrate Profiling

The conversion of Methyl 5-(hydroxymethyl)-2-nitrobenzoate to 5-(hydroxymethyl)-2-nitrobenzoic acid presents a unique chemoselective challenge. The substrate contains three reactive functional groups: a methyl ester, an ortho-nitro group, and a primary benzylic alcohol.

Electronic Effects and the B_AC2 Pathway

The hydrolysis of this substrate proceeds via the classic[1]. The presence of the nitro group at the ortho position exerts a strong electron-withdrawing effect (both inductive, -I, and resonance, -M). This significantly increases the electrophilicity of the ester carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion.

Chemoselectivity: Preserving the Benzylic Alcohol

While the activated carbonyl allows for rapid hydrolysis, the benzylic alcohol is highly susceptible to side reactions. Under strongly acidic conditions, benzylic alcohols can form stable carbocations, leading to unwanted etherification or polymerization. Under harsh basic conditions (e.g., refluxing NaOH), oxidation or intermolecular condensation can occur[2]. Therefore, is the gold standard for this transformation[3]. Lithium hydroxide (LiOH) acts as a mild base where the lithium cation coordinates to the carbonyl oxygen, further enhancing electrophilicity without the destructive potential of harsher bases.

Mechanism Ester Methyl Ester (Electrophilic Carbonyl) Tetra Tetrahedral Intermediate (B_AC2 Pathway) Ester->Tetra LiOH / H2O Nucleophilic Attack Anion Carboxylate Anion + Methanol Tetra->Anion Acyl-O Cleavage (- CH3O⁻) Acid Target Carboxylic Acid (Protonated) Anion->Acid 1M HCl Quench (pH 2)

Caption: B_AC2 mechanism for the base-catalyzed hydrolysis of the methyl ester.

Optimization of Reaction Conditions

To ensure a self-validating and scalable process, various hydrolysis conditions were evaluated. The critical parameters evaluated were the choice of base, the solvent system, and the temperature profile. Utilizing a (THF/MeOH/H2O) eliminates phase-transfer limitations, ensuring a homogenous reaction and consistent kinetics[4].

Table 1: Quantitative Comparison of Hydrolysis Conditions

ConditionReagents (Equivalents)Solvent SystemTemp (°C)Time (h)Chemoselectivity / ObservationsYield (%)
A (Optimized) LiOH·H2O (1.5 eq) THF/MeOH/H2O (3:1:1) 0 to 25 2 - 3 Excellent; Benzylic alcohol preserved. >95%
BNaOH (2.0 eq)MeOH/H2O (1:1)25 to 651 - 2Moderate; Trace oxidation products observed.82%
CHCl (6.0 M)1,4-Dioxane/H2O10018Poor; Extensive benzylic etherification.<40%

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. In-process controls (IPCs) such as TLC monitoring and precise pH adjustments ensure that each step confirms the success of the preceding one.

Reagents Required
  • This compound (1.0 eq, limiting reagent)

  • Lithium hydroxide monohydrate (LiOH·H2O, 1.5 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (H2O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) and Brine (Saturated NaCl)

Step-by-Step Protocol

Step 1: Substrate Dissolution

  • Charge a round-bottom flask equipped with a magnetic stir bar with this compound (1.0 eq).

  • Add a solvent mixture of THF/MeOH/H2O in a 3:1:1 volumetric ratio (approx. 10 mL per gram of substrate). Causality: THF solubilizes the organic substrate, water dissolves the LiOH, and MeOH acts as a bridging solvent to create a single, monophasic layer[4].

Step 2: Base Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Add LiOH·H2O (1.5 eq) in a single portion. Causality: The initial deprotonation and nucleophilic attack are mildly exothermic. Cooling prevents localized hot spots that could trigger degradation of the nitroaromatic ring.

Step 3: Hydrolysis and Monitoring 5. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 3 hours. 6. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc, 1:1, visualized under UV 254 nm). The starting material (ester) will run higher (higher Rf) than the highly polar lithium carboxylate salt, which will remain at the baseline. Proceed to the next step only when the starting material is completely consumed.

Step 4: Acidic Quench and Workup 7. Once complete, cool the mixture back to 0 °C. 8. Slowly add 1M HCl dropwise until the pH of the solution reaches 2.0 to 3.0 (verify with pH paper). Causality: The product exists as a water-soluble lithium carboxylate. Acidification protonates the carboxylate, rendering the target 5-(hydroxymethyl)-2-nitrobenzoic acid organic-soluble for extraction.

Step 5: Isolation 9. Extract the aqueous mixture with EtOAc (3 × 15 mL). 10. Combine the organic layers and wash with brine (1 × 20 mL) to remove residual water and salts. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 5-(hydroxymethyl)-2-nitrobenzoic acid as a solid.

Workflow A 1. Substrate Preparation Dissolve in THF/MeOH/H2O (3:1:1) B 2. Base Addition Add 1.5 eq LiOH·H2O at 0 °C A->B C 3. Hydrolysis Stir at 25 °C for 2-3 hours B->C D 4. Reaction Quench Acidify with 1M HCl to pH 2.0 C->D E 5. Liquid-Liquid Extraction Extract with EtOAc, wash with Brine D->E F 6. Product Isolation Dry over Na2SO4, Concentrate in vacuo E->F

Caption: Step-by-step experimental workflow for the mild ester hydrolysis using LiOH.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (NIH). Available at: [Link]

  • Ester to Acid - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts. ResearchGate. Available at: [Link]

  • benzyl alcohol: Topics by Science.gov. Science.gov. Available at:[Link]

Sources

Application Note: Precision Halogenation of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026


 Methyl 5-(halomethyl)-2-nitrobenzoate (Product)

Executive Summary

This guide details the synthetic protocols for converting the hydroxymethyl group of Methyl 5-(hydroxymethyl)-2-nitrobenzoate into its corresponding chloromethyl and bromomethyl derivatives. These benzylic halides are critical electrophilic linkers in the synthesis of pharmaceutical intermediates, including analogs of bioactive quinazolones and LPA receptor antagonists.

Key Technical Challenge: The substrate features a nitro group at the C2 position, which is para to the hydroxymethyl group at C5.[1] The strong electron-withdrawing nature of the nitro group significantly destabilizes any potential benzylic carbocation, effectively shutting down


 pathways. Consequently, successful halogenation requires protocols that strictly enforce 

mechanisms or concerted internal displacements (

) to ensure high conversion and yield.[1]

Chemical Strategy & Mechanistic Insight

Substrate Analysis[1]
  • Structure: Methyl ester at C1; Nitro group at C2; Hydroxymethyl at C5.[1]

  • Electronic Environment: The C5 benzylic position is electron-deficient due to the para-nitro group.

    • Implication: Acid-catalyzed methods relying on carbocation formation (e.g., conc. HCl or HBr) will likely fail or suffer from extremely slow kinetics.[1]

    • Solution: Reagents that activate the oxygen for direct displacement (SOCl

      
      , PBr
      
      
      
      , PPh
      
      
      /CX
      
      
      ) are required.[1]
Reaction Selection Matrix[1]
MethodReagent SystemMechanismProsConsRecommended For
A SOCl

/ cat. DMF

/

Scalable, cheap, simple workupGenerates HCl/SO

gas
Large-scale Chlorination
B PBr


Atom efficient, standard equipmentStoichiometry sensitiveStandard Bromination
C Appel (CBr

/PPh

)

Neutral pH, very mildHigh mass waste (PPh

O)
High-value/Sensitive Bromination

Experimental Protocols

Protocol A: Chlorination via Thionyl Chloride (Scale-Up Preferred)

Target: Methyl 5-(chloromethyl)-2-nitrobenzoate Mechanism: Nucleophilic attack by chloride on the activated chlorosulfite intermediate.[1] DMF acts as a catalyst by forming the reactive Vilsmeier-Haack species (chloroiminium ion), facilitating the reaction on the deactivated ring.

Reagents:

  • This compound (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    ) (1.5 - 2.0 equiv)[1]
    
  • N,N-Dimethylformamide (DMF) (0.05 equiv - Catalytic)

  • Dichloromethane (DCM) or Toluene (Solvent, 10 mL/g)[1]

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
    ) or N
    
    
    
    inlet.
  • Dissolution: Dissolve the starting alcohol in anhydrous DCM (or Toluene for higher temp). Add the catalytic DMF.

  • Addition: Cool the solution to 0°C. Add SOCl

    
     dropwise via a syringe or addition funnel over 15 minutes. Caution: Gas evolution (SO
    
    
    
    , HCl).
  • Reaction: Allow the mixture to warm to room temperature.

    • Optimization: If reaction is slow (monitor by TLC), heat to reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours. The electron-deficient ring may require thermal energy.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl

      
      .[1]
      
    • Redissolve the residue in DCM.[1]

    • Wash with saturated aqueous NaHCO

      
       (2x) to neutralize residual acid.[1]
      
    • Wash with brine, dry over anhydrous MgSO

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or use flash chromatography if necessary.

Protocol B: Bromination via Phosphorus Tribromide (Standard)

Target: Methyl 5-(bromomethyl)-2-nitrobenzoate (CAS: 88071-91-4) Mechanism:[2] Formation of a dibromophosphite intermediate followed by


 displacement by bromide.[1]

Reagents:

  • This compound (1.0 equiv)

  • Phosphorus Tribromide (PBr

    
    ) (0.4 equiv) Note: PBr
    
    
    
    has 3 available bromines, but 0.4 eq ensures excess.[1]
  • DCM or Diethyl Ether (Anhydrous, 10 mL/g)[1]

Procedure:

  • Setup: Flame-dried glassware under inert atmosphere (N

    
     or Ar).
    
  • Dissolution: Dissolve the substrate in anhydrous DCM and cool to 0°C in an ice bath.

  • Addition: Add PBr

    
     dropwise. Caution: Highly exothermic.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 2–12 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1).[1] The bromide is usually less polar (higher R

      
      ) than the alcohol.[1]
      
  • Quench: Cool back to 0°C. Slowly add water or saturated NaHCO

    
     to quench excess PBr
    
    
    
    . Vigorous reaction.
  • Extraction: Extract the aqueous layer with DCM (2x).[1] Combine organics, wash with brine, dry (MgSO

    
    ), and concentrate.[1]
    
  • Storage: Benzylic bromides are lachrymators and can be unstable.[1] Store in the freezer (-20°C).

Protocol C: Appel Reaction (High Precision/Mild)

Target: Methyl 5-(bromomethyl)-2-nitrobenzoate Recommended for: Small-scale synthesis or if the ester moiety proves sensitive to acidic byproducts of Methods A/B.

Reagents:

  • Substrate (1.0 equiv)

  • Carbon Tetrabromide (CBr

    
    ) (1.2 equiv)[1]
    
  • Triphenylphosphine (PPh

    
    ) (1.2 equiv)[1]
    
  • DCM (15 mL/g)

Procedure:

  • Dissolution: Dissolve Substrate and CBr

    
     in DCM at 0°C.
    
  • Activation: Add PPh

    
     portion-wise as a solid (or dissolved in minimal DCM) over 10 minutes.
    
  • Reaction: Stir at 0°C to Room Temperature for 1–3 hours. The solution typically turns yellow/orange.

  • Workup:

    • Add Hexane or Et

      
      O to the reaction mixture to precipitate Triphenylphosphine Oxide (PPh
      
      
      
      O).[1]
    • Filter through a pad of Celite/Silica.[1]

    • Concentrate the filtrate.

  • Purification: Flash column chromatography is usually required to remove residual PPh

    
     and CBr
    
    
    
    .[1]

Analytical Data & Validation

ParameterThis compoundMethyl 5-(bromomethyl)-2-nitrobenzoate
Appearance White/Off-white solidYellowish solid

H NMR (CDCl

)

4.8 ppm (s, 2H, -CH

OH)

4.5 ppm (s, 2H, -CH

Br)
Shift Logic Oxygen is more electronegative, deshielding protons more.Bromine is less electronegative than Oxygen; signal shifts upfield.[1]
TLC (Hex:EtOAc) Lower R

(Polar)
Higher R

(Non-polar)

Visual Workflows (Graphviz)[1]

Reaction Pathway & Decision Logic

ReactionLogic Start Start: this compound Decision Select Halogenation Target Start->Decision Cl_Path Target: Chloromethyl (-CH2Cl) Decision->Cl_Path Chlorination Br_Path Target: Bromomethyl (-CH2Br) Decision->Br_Path Bromination SOCl2 Reagent: SOCl2 / cat. DMF (Reflux) Cl_Path->SOCl2 Prod_Cl Product: Methyl 5-(chloromethyl)-2-nitrobenzoate SOCl2->Prod_Cl Reagent_Select Scale / Sensitivity? Br_Path->Reagent_Select PBr3 Method B: PBr3 (Standard, Scalable) Reagent_Select->PBr3 Large Scale Appel Method C: CBr4 / PPh3 (Mild, Neutral pH) Reagent_Select->Appel High Sensitivity Prod_Br Product: Methyl 5-(bromomethyl)-2-nitrobenzoate (CAS: 88071-91-4) PBr3->Prod_Br Appel->Prod_Br

Figure 1: Decision matrix for selecting the optimal halogenation protocol based on target and scale.

Mechanistic Flow (PBr3 Bromination)

Mechanism Substrate Substrate (R-OH) Activation Activation: Formation of R-O-PBr2 Substrate->Activation + PBr3 Substitution SN2 Attack: Br- attacks C5 PBr2OH leaves Activation->Substitution Slow (Deactivated Ring) Product Product (R-Br) Substitution->Product

Figure 2: Simplified mechanistic flow. Note that the electron-deficient ring slows the substitution step.

References

  • BocSci . (n.d.).[1] Methyl 5-(Bromomethyl)-2-nitrobenzoate (CAS 88071-91-4).[2] Retrieved from

  • Organic Chemistry Portal . (n.d.).[1] Appel Reaction. Retrieved from

  • BenchChem . (2025).[1] Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration. (Contextual reference for nitro-benzoate reactivity). Retrieved from [1]

  • National Institutes of Health (NIH) . (2011).[1] Methyl 5-chloro-2-nitrobenzoate. (Structural analog crystallographic data). Retrieved from

  • Alfa Chemistry . (n.d.). Appel Reaction Protocols and Applications. Retrieved from

Sources

Application Note: Methyl 5-(hydroxymethyl)-2-nitrobenzoate in SIRT5 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Sirtuin 5 (SIRT5) inhibitors is a critical frontier in metabolic oncology and neurodegenerative research. Unlike other sirtuins, SIRT5 preferentially catalyzes demalonylation, desuccinylation, and deglutarylation rather than deacetylation. This unique substrate specificity requires inhibitors with extended acidic or hydrophobic motifs that mimic the acyl-lysine substrate.

Methyl 5-(hydroxymethyl)-2-nitrobenzoate serves as a "privileged scaffold" in this pursuit. It functions as a bifunctional linchpin:

  • The 2-Nitro/Ester Core: A masked precursor to the 2-aminobenzamide or quinazolinone pharmacophores, which are essential for hydrogen bonding within the SIRT5 active site (specifically the cofactor binding loop).

  • The 5-Hydroxymethyl "Exit Vector": A versatile handle allowing extension into the solvent-exposed region or the hydrophobic "selectivity pocket," enabling the fine-tuning of pharmacokinetic properties without disrupting the core binding mode.

This guide details the strategic application of this intermediate, providing validated protocols for its functionalization, reduction, and incorporation into high-potency SIRT5 inhibitors.

Strategic Role in Drug Design

The "Exit Vector" Concept

In Fragment-Based Drug Discovery (FBDD), the 5-position of the benzoate core is critical. Crystallographic data (e.g., PDB: 4G1C) suggests that substituents at this position extend away from the NAD+ binding pocket.

  • Unmodified: The hydroxyl group provides solubility and a hydrogen bond donor/acceptor.

  • Functionalized: Conversion to a bromide or aldehyde allows for the attachment of "caps" (e.g., morpholine, piperazine) to improve cell permeability and selectivity over SIRT1/2.

Pathway Visualization

The following diagram illustrates the mechanistic role of SIRT5 and how inhibitors derived from this scaffold intervene.

SIRT5_Pathway SIRT5 SIRT5 Enzyme (Mitochondrial) Complex Ternary Complex [Enzyme-Substrate-NAD+] SIRT5->Complex + Substrate Substrate Acyl-Lysine Substrate (Succinyl/Malonyl) NAD NAD+ Cofactor NAD->Complex Deacylation Deacylation (Removal of Succinyl group) Complex->Deacylation Catalysis Metabolism Metabolic Regulation (Glycolysis, TCA Cycle) Deacylation->Metabolism Activates Enzymes (e.g., IDH2, CPS1) Inhibitor SIRT5 Inhibitor (Benzamide Scaffold) Inhibitor->SIRT5 Competitive Binding Inhibitor->Complex Blocks Catalysis Intermediate This compound Intermediate->Inhibitor Synthetic Transformation

Figure 1: SIRT5 Mechanism and Inhibition Point. The intermediate is the synthetic precursor to the Inhibitor, which blocks the deacylation step.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 946604-95-1 (Generic/Related)
Molecular Weight 211.17 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water
Stability Stable at RT.[1] Light sensitive (nitro group). Store at 4°C.
Hazards Irritant. Nitro compounds can be energetic; avoid high heat/shock.[2]

Experimental Protocols

Protocol A: Activation of the Hydroxymethyl Handle

Objective: Convert the hydroxyl group into a leaving group (Bromide) to enable the attachment of selectivity-enhancing side chains.

Reagents:

  • This compound (1.0 eq)

  • Phosphorus tribromide (PBr3) (0.4 eq) or CBr4/PPh3 (Appel conditions)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: Dissolve 1.0 g (4.7 mmol) of the starting material in 20 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add PBr3 (0.18 mL, 1.9 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product (benzyl bromide) will have a higher Rf than the alcohol.

  • Quench: Carefully pour the mixture into ice-cold saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[3]

  • Yield: Expect ~85-90% of Methyl 5-(bromomethyl)-2-nitrobenzoate .

Protocol B: Nitro Reduction & Cyclization (Scaffold Assembly)

Objective: Reduce the nitro group to an aniline and cyclize to form the quinazolinone core (common in SIRT inhibitors) or prepare for amide coupling.

Reagents:

  • Functionalized Intermediate (from Protocol A, or protected alcohol)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH4Cl) (5.0 eq)

  • Ethanol/Water (4:1)

Procedure:

  • Suspension: Suspend the nitrobenzoate (1.0 eq) in EtOH/H2O (10 mL per gram).

  • Activation: Add Fe powder and NH4Cl.

  • Reflux: Heat to 80°C for 2 hours. The yellow color of the nitro compound should fade to a pale fluorescent/colorless solution (aniline).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash with EtOAc.[3]

  • Concentration: Evaporate solvents to obtain the Methyl 2-amino-5-(substituted)benzoate .

  • Cyclization (Optional): To form a quinazolinone, reflux the aniline with Formamide or Urea at 140°C for 6 hours.

Protocol C: SIRT5 Inhibition Assay (Validation)

Objective: Validate the inhibitory potency of the final synthesized compound using a fluorogenic substrate.

Materials:

  • Enzyme: Recombinant Human SIRT5 (residues 37-310).

  • Substrate: Ac-Lys(Succinyl)-AMC (7-amino-4-methylcoumarin).

  • Cofactor: NAD+ (500 µM final).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Plating: In a black 96-well plate, add 1 µL of inhibitor (at varying concentrations: 0.1 µM to 100 µM).

  • Enzyme Mix: Add 40 µL of SIRT5 enzyme solution (final conc. 10-50 nM). Incubate for 10 mins at RT to allow binding.

  • Start Reaction: Add 10 µL of Substrate/NAD+ mix. Final substrate conc: 50 µM.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes at 37°C.

  • Analysis: Calculate the slope of the linear phase. Determine IC50 using a non-linear regression model (GraphPad Prism).

Synthetic Workflow Diagram

This diagram outlines the transformation of the intermediate into a functional inhibitor.

Synthesis_Workflow Start This compound (Starting Material) PathA Path A: Hydroxyl Activation (PBr3 / SOCl2) Start->PathA Intermediate_A Methyl 5-(bromomethyl)-2-nitrobenzoate PathA->Intermediate_A Substitution Nucleophilic Substitution (with Morpholine/Piperazine) Intermediate_A->Substitution PathB Path B: Nitro Reduction (Fe/NH4Cl or H2/Pd) Substitution->PathB Aniline Methyl 2-amino-5-(substituted)benzoate PathB->Aniline Coupling Amide Coupling / Cyclization (Warhead Attachment) Aniline->Coupling Final Final SIRT5 Inhibitor (Benzamide/Quinazolinone) Coupling->Final

Figure 2: Divergent synthetic route utilizing the 5-hydroxymethyl handle for SAR optimization.

Troubleshooting & Optimization

  • Low Yield in Bromination: The benzyl alcohol is prone to polymerization under highly acidic conditions. Use CBr4/PPh3 (Appel reaction) for milder conditions if PBr3 degrades the product.

  • Incomplete Nitro Reduction: If Fe/NH4Cl is too slow, use SnCl2 in EtOH (70°C). Avoid catalytic hydrogenation (H2/Pd-C) if the molecule contains sulfur or halogens that might poison the catalyst or be reduced.

  • SIRT5 Assay Interference: Highly fluorescent inhibitors can interfere with the AMC signal. Always run a "compound only" control (no enzyme) to check for intrinsic fluorescence or quenching.

References

  • SIRT5 Biological Context

    • Title: "SIRT5 is a NAD-dependent protein lysine demalonylase and desuccinylase."[4][5][6]

    • Source: Science (2011).
    • URL:[Link]

  • Inhibitor Design (Benzamide/Benzoate Scaffolds)

    • Title: "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors."[7]

    • Source: Bioorganic & Medicinal Chemistry Letters (2021).
    • URL:[Link]

  • Synthetic Methodology (Nitrobenzoate reduction)

    • Title: "Selective reduction of nitro compounds to amines."
    • Source: Organic Syntheses.[2][8]

    • URL:[Link]

  • SIRT5 Assay Protocols

    • Title: "Fluorogenic assays for the identific
    • Source: Methods in Molecular Biology.
    • URL:[Link]

Disclaimer: This document is for research purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Preparation of Benzyl Bromide Derivatives from Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of methyl 5-(bromomethyl)-2-nitrobenzoate from its corresponding benzylic alcohol, methyl 5-(hydroxymethyl)-2-nitrobenzoate , is a critical functional group transformation utilized in the development of active pharmaceutical ingredients (APIs) and complex LPA receptor antagonists[1].

Performing a benzylic bromination on this specific substrate presents unique electronic and chemoselective challenges:

  • Electronic Deactivation: The hydroxymethyl group is situated para to a strongly electron-withdrawing nitro group. This orientation severely destabilizes any potential benzylic carbocation. Consequently, an

    
     mechanism is entirely prohibited. The transformation must be forced through a strict 
    
    
    
    pathway.
  • Chemoselectivity (Ester Preservation): The presence of the methyl ester at the C1 position means the substrate is highly susceptible to hydrolysis or transesterification if subjected to harsh aqueous acids (e.g., concentrated HBr) or high temperatures.

To overcome these barriers, the hydroxyl group must be converted into a superior leaving group under mild, anhydrous conditions, followed by an irreversible


 displacement by a bromide ion. This guide details the two most robust, field-proven methodologies for this transformation: The Appel Reaction  and Phosphorus Tribromide (

) Bromination
(2[2]).

Reaction Pathways & Reagent Selection

G Start Methyl 5-(hydroxymethyl) -2-nitrobenzoate Decision Select Bromination Method Start->Decision Appel Method A: Appel Reaction (CBr4, PPh3, DCM) Decision->Appel Neutral/Mild PBr3 Method B: PBr3 (PBr3, DCM, 0 °C) Decision->PBr3 High Atom Economy Appel_Mech Oxyphosphonium Intermediate Appel->Appel_Mech PBr3_Mech Alkoxy-dibromophosphite Intermediate PBr3->PBr3_Mech Product Methyl 5-(bromomethyl) -2-nitrobenzoate Appel_Mech->Product SN2 Inversion PBr3_Mech->Product SN2 Inversion

Reaction pathways and intermediates for the bromination of this compound.

Method A: The Appel Reaction

The Appel reaction utilizes Carbon Tetrabromide (


) and Triphenylphosphine (

). It operates under strictly neutral conditions, making it the safest choice for preserving the methyl ester. The reaction is thermodynamically driven by the formation of the extremely stable

bond in the triphenylphosphine oxide byproduct, easily overcoming the electronic deactivation of the para-nitro group (3[3], 4[4]).
Method B: Phosphorus Tribromide ( )

 is a highly atom-economical reagent that converts the alcohol into an alkoxy-dibromophosphite intermediate, followed by an 

displacement by the expelled bromide ion (5[5]). While it generates

as a byproduct, maintaining strict temperature control (0 °C) and utilizing an alkaline quench prevents ester cleavage.

Comparative Reaction Metrics

ParameterMethod A: Appel ReactionMethod B:

Bromination
Reagents

,


Reaction Environment Neutral, extremely mildMildly acidic (generates

in situ)
Atom Economy Low (generates

,

)
High (1 eq

can theoretically convert 3 eq OH)
Ester Tolerance Excellent (No risk of hydrolysis)Very Good (Requires strict anhydrous/cold conditions)
Purification Requirement Silica gel chromatography requiredSimple aqueous workup usually sufficient
Typical Yield 85 - 95%80 - 90%

Experimental Protocols (Self-Validating Systems)

Protocol A: The Appel Reaction (Recommended for High Purity)

Materials:

  • This compound (1.0 equiv)

  • Carbon tetrabromide (

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add this compound and

    
     to the flask. Dissolve the mixture in anhydrous DCM.
    
  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling prevents the exothermic formation of the bromophosphonium ylide from causing localized boiling and byproduct formation.

  • Activation: Add

    
     portion-wise over 10 minutes. The solution will typically transition to a pale yellow color as the active oxyphosphonium intermediate forms.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting material (polar alcohol) will have a significantly lower

    
     value than the product (non-polar benzyl bromide). Both spots will be strongly UV-active due to the nitrobenzoate core.
    
  • Workup & Purification: Once complete, concentrate the reaction mixture under reduced pressure. To precipitate the

    
     byproduct, triturate the crude residue with cold diethyl ether or a hexane/ether mixture. Filter the white solid.
    
  • Isolation: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure methyl 5-(bromomethyl)-2-nitrobenzoate.

Protocol B: Phosphorus Tribromide ( ) Method (Recommended for Scale-Up)

Materials:

  • This compound (1.0 equiv)

  • Phosphorus tribromide (

    
    ) (0.45 equiv)
    
  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M)

  • Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged flask, dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the solution to strictly 0 °C using an ice-water bath.

  • Reagent Addition: Add

    
     dropwise via syringe over 15 minutes. Causality: Dropwise addition controls the exothermic activation step. Maintaining 0 °C is critical because 
    
    
    
    generates
    
    
    as the reaction proceeds; elevated temperatures in the presence of
    
    
    will lead to the hydrolysis of the C1 methyl ester.
  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 1-2 hours.

  • Validation Checkpoint 2 (Quench): Re-cool the flask to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous

    
     dropwise until gas evolution (
    
    
    
    ) ceases. Causality: This step is a critical self-validating safety measure. Neutralizing the
    
    
    and unreacted
    
    
    before phase separation ensures the methyl ester is not cleaved during solvent evaporation.
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the product. If the reaction was kept strictly anhydrous, the crude product is often pure enough (>95%) for subsequent synthetic steps without chromatography.
    

Analytical Validation (NMR Markers)

To definitively confirm the success of the transformation,


 NMR (

) should be utilized:
  • Starting Material Marker: The benzylic protons (

    
    ) of the starting material appear as a signal around 4.7 – 4.8 ppm .
    
  • Product Marker: Upon successful bromination, the benzylic protons (

    
    ) will undergo an upfield shift, appearing as a sharp singlet at approximately 4.4 – 4.6 ppm .
    
  • Integrity Marker: The methyl ester protons (

    
    ) must remain visible as an intact singlet near 3.9 ppm , confirming that ester hydrolysis did not occur during the reaction.
    

References

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL:[Link][3]

  • Alcohol → Alkyl Bromide with PBr₃ Source: OrgoSolver URL:[Link][5]

  • PBr3 and SOCl2 Source: Master Organic Chemistry URL:[Link][2]

  • New Reagents and Synthetic Approaches to the Appel Reaction Source: Current Organic Synthesis (via ResearchGate) URL:[Link][4]

  • CN118339149A - Compounds and compositions for treating conditions associated with LPA receptor activity Source: Google Patents URL:[1]

Sources

Application Note: Chemoselective Hydrogenation of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the chemoselective catalytic hydrogenation of Methyl 5-(hydroxymethyl)-2-nitrobenzoate to Methyl 2-amino-5-(hydroxymethyl)benzoate .

Executive Summary & Application Context

Methyl 2-amino-5-(hydroxymethyl)benzoate is a high-value intermediate, often utilized in the synthesis of Pyrrolobenzodiazepine (PBD) dimers (used as payloads in Antibody-Drug Conjugates) and various bioactive heterocyclic scaffolds.

The critical synthetic challenge in this transformation is chemoselectivity . The substrate contains a nitro group (


) and a hydroxymethyl group (

) at the benzylic position.[1] Standard hydrogenation conditions (e.g., Pd/C at high pressure/temperature) frequently lead to hydrogenolysis of the benzylic C-O bond, resulting in the over-reduced "methyl" side product.

This protocol details a validated method using Platinum on Carbon (Pt/C) to achieve quantitative conversion of the nitro group while preserving the sensitive benzylic alcohol.

Reaction Scheme & Chemoselectivity

The following diagram illustrates the desired reaction pathway versus the common competitive side reaction (hydrogenolysis).

ReactionScheme SM This compound (Substrate) Prod Methyl 2-amino-5-(hydroxymethyl)benzoate (Target Product) SM->Prod  Path A: Selective Reduction (Pt/C, 1-3 bar H2, <30°C) Side Methyl 2-amino-5-methylbenzoate (Hydrogenolysis Impurity) SM->Side  Path B: Over-Reduction (Pd/C, High T/P, Acidic) Prod->Side  Slow degradation (Prolonged exposure)

Caption: Path A represents the target transformation using Pt/C. Path B highlights the risk of benzylic deoxygenation common with Palladium catalysts.

Critical Process Parameters (CPPs)

The choice of catalyst and solvent is paramount. The table below summarizes the impact of variables based on internal process data and literature precedents for similar substrates.

ParameterRecommended ConditionScientific Rationale
Catalyst 5% Pt/C (sulfided or wet) Platinum is less active toward benzylic C-O bond cleavage than Palladium, offering superior chemoselectivity for nitro reduction [1, 2].
Solvent Methanol (MeOH) Matches the methyl ester of the substrate, preventing transesterification side reactions. High solubility for nitro-aromatics.
Pressure 1 – 3 bar (15 – 45 psi) Sufficient for nitro reduction. Higher pressures (>5 bar) increase the kinetic rate of hydrogenolysis.
Temperature 20°C – 25°C Ambient temperature minimizes the activation energy available for the unwanted C-O cleavage.
Concentration 0.1 – 0.2 M Moderate dilution helps manage the exotherm associated with nitro reduction (

).

Detailed Experimental Protocol

Equipment Setup[1][2][3][4][5]
  • Lab Scale (<5 g): Parr Hydrogenator or heavy-wall glass pressure vessel.

  • Pilot Scale (>100 g): Stainless steel autoclave with internal cooling coils and mechanical stirring.

Step-by-Step Methodology

Safety Warning: Raney Nickel and dry noble metal catalysts are pyrophoric. Hydrogen gas is highly flammable. Ensure all equipment is grounded and operations are performed in a fume hood.

Step 1: Catalyst Loading
  • Weigh This compound (1.0 equiv) into the reaction vessel.

  • Add Methanol (10-20 volumes relative to substrate weight).

  • Under an inert atmosphere (Nitrogen or Argon), carefully add 5% Pt/C (wet type, 50% water w/w).

    • Loading: Use 2-5 wt% of catalyst relative to the substrate (e.g., for 10g substrate, use 0.2g - 0.5g of dry-basis catalyst).

Step 2: Hydrogenation
  • Seal the vessel and purge with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Purge with Hydrogen (

    
    ) three times (fill to 2 bar, vent to 0.5 bar).
    
  • Pressurize to 2 bar (30 psi) with

    
    .
    
  • Agitate the mixture vigorously (stirring rate is mass-transfer limiting).

  • Monitor the reaction temperature.[1][2][3][4] Do not exceed 30°C. Use an external ice bath or internal cooling loop if the exotherm spikes.

  • Reaction typically completes in 2–6 hours .

Step 3: In-Process Control (IPC)
  • Sample the reaction mixture.

  • Analyze via HPLC or TLC (50% EtOAc/Hexane).

    • Target: Disappearance of Nitro-SM (

      
      ) and appearance of Amino-Alcohol (
      
      
      
      , often fluorescent).
    • Watch for: Non-polar spot corresponding to the "methyl" impurity (hydrogenolysis product).

Step 4: Workup
  • Once conversion is >99%, stop agitation and vent

    
    .
    
  • Purge the vessel with Nitrogen.

  • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

  • Wash the cake with Methanol.

  • Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield the crude amine.

Analytical Quality Control

To ensure the integrity of the "hydroxymethyl" group, 1H NMR is the definitive validation tool.

  • 1H NMR (DMSO-d6) Diagnostic Signals:

    • 
       ~5.0 ppm (t, 1H):  The hydroxyl proton (
      
      
      
      ). Disappearance indicates hydrogenolysis.
    • 
       ~4.3 ppm (d, 2H):  The benzylic methylene protons (
      
      
      
      ).
    • 
       ~5.8 ppm (br s, 2H):  The new aniline amine protons (
      
      
      
      ).

Process Workflow & Logic

The following diagram details the operational logic, including decision gates for troubleshooting.

Workflow Start Start: Substrate + MeOH CatAdd Add Pt/C Catalyst (Inert Atmosphere) Start->CatAdd H2 Pressurize H2 (2 bar) Maintain T < 30°C CatAdd->H2 Sample IPC Sampling (2h) H2->Sample Check Conversion > 98%? Sample->Check ImpurityCheck Impurity < 1%? Check->ImpurityCheck Yes Recycle Repressurize / Add Catalyst Check->Recycle No Filter Filter (Celite) & Concentrate ImpurityCheck->Filter Yes Stop Final Product Analysis ImpurityCheck->Stop No (Purify via Column) Filter->Stop Recycle->Sample

Caption: Operational workflow with quality gates to ensure high purity and yield.

Troubleshooting & Optimization

  • Problem: High levels of hydrogenolysis (de-oxygenated product).

    • Solution: Switch catalyst to Sulfided Pt/C or add a catalytic amount of Vanadium (e.g.,

      
      ) which is known to suppress hydrogenolysis [3]. Alternatively, reduce pressure to 1 atm (balloon).
      
  • Problem: Incomplete conversion.

    • Solution: The catalyst may be poisoned by trace sulfur or amines from the synthesis of the nitro precursor. Perform a carbon treatment on the starting material solution before adding the metal catalyst.

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (Retrieved 2023).[5] General overview of nitro reduction methodologies and chemoselectivity.

  • TCI Chemicals. Hydrogenation Catalysts. Technical brochure detailing the specificity of Pt vs. Pd catalysts for benzylic substrates.

  • ScienceMadness & Literature Consensus. Reduction of Nitrobenzoates. Discussion and protocols regarding the preservation of sensitive groups during nitro reduction.

  • BenchChem. Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation.[6][7] (Contextual reference for Pd limitations).

Sources

Bioconjugation Strategies Using Methyl 5-(hydroxymethyl)-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Target Audience: Senior Researchers, Medicinal Chemists, and ADC Development Scientists

Executive Summary: The Bifunctional Scaffold

Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS: 133719-03-6) represents a versatile, high-value scaffold for the synthesis of heterobifunctional linkers. Unlike simple o-nitrobenzyl reagents, this molecule offers two distinct chemical handles defined by their geometric relationship to the nitro group:

  • The C1-Methyl Ester (Ortho-position): A latent photocleavable site. Upon reduction to a benzylic alcohol, it becomes a standard o-nitrobenzyl (oNB) phototrigger, capable of releasing payloads via UV/Near-UV irradiation (365 nm).

  • The C5-Hydroxymethyl (Para-position): A chemically stable handle for bioconjugation. Being para to the nitro group, it resists photocleavage, making it the ideal attachment point for antibodies, surfaces, or permanent carriers.

This guide details the transformation of this reagent into a Photocleavable Antibody-Drug Conjugate (ADC) Linker , providing a step-by-step protocol for synthesis, conjugation, and light-mediated release.

Mechanism of Action

Photochemical Cleavage (The Ortho Pathway)

The primary application involves converting the C1-ester into a photocleavable carbamate or carbonate.

  • Activation: The C1-methyl ester is reduced to a benzylic alcohol (ortho-nitrobenzyl alcohol).

  • Loading: The alcohol is activated (e.g., to a chloroformate) and coupled to an amine-containing payload (Drug-NH₂).

  • Release: Upon irradiation (300–365 nm), the nitro group abstracts a benzylic hydrogen (Norrish Type II reaction), forming an aci-nitro intermediate. This rearranges to a nitroso-hemiacetal, which collapses to release the payload (Drug-NH₂) and a nitrosobenzaldehyde byproduct.

Reductive Fragmentation (The Para Pathway - Hypoxia)

In hypoxic tumor environments, the nitro group can be enzymatically reduced to an aniline (–NH₂).

  • Electronic Cascade: The lone pair on the newly formed C2-amine donates density into the ring.

  • 1,6-Elimination: If a leaving group is attached at the C5-benzylic position (para), the electron push triggers a 1,6-elimination (aza-quinone methide formation), releasing the payload.

  • Note: This guide focuses on the Photochemical (Path A) application.

Visualization: The Linker Logic

LinkerLogic Start Methyl 5-(hydroxymethyl)- 2-nitrobenzoate Step1 Step 1: Protection (C5-OH -> C5-OTBS) Start->Step1 TBS-Cl, Imidazole Step2 Step 2: Reduction (C1-COOMe -> C1-CH2OH) Step1->Step2 LiBH4 / THF Step3 Step 3: Activation (C1-OH -> C1-O-CO-NHS) Step2->Step3 DSC, Et3N Step4 Step 4: Payload Coupling (Attach Drug to C1) Step3->Step4 Drug-NH2 Final Photocleavable ADC Linker (Stable C5-Link to Ab | Labile C1-Link to Drug) Step4->Final Deprotect C5 & Conjugate to Ab

Figure 1: Synthetic workflow transforming the raw scaffold into a functional heterobifunctional photocleavable linker.

Detailed Protocol: Synthesis and Bioconjugation

Phase A: Linker Synthesis & Activation

Objective: Convert this compound into an activated NHS-carbonate linker capable of binding an amine-drug.

Materials:

  • This compound (Start Material)[1]

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Lithium Borohydride (LiBH₄) or DIBAL-H

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous THF, DCM, Triethylamine (Et₃N)

Protocol:

  • Selective Protection (C5-OH):

    • Dissolve starting material (1.0 eq) in anhydrous DMF.

    • Add Imidazole (1.2 eq) and TBS-Cl (1.1 eq) at 0°C. Stir at RT for 4h.

    • Rationale: The C5-primary alcohol is more accessible and nucleophilic than the ester. Protection prevents side reactions during the reduction step.

    • QC: Check via TLC (Hexane/EtOAc). Product should be less polar.

  • Selective Reduction (C1-Ester to C1-Alcohol):

    • Dissolve the C5-protected intermediate in anhydrous THF.

    • Add LiBH₄ (2.0 eq) dropwise at 0°C. (Alternatively, use DIBAL-H at -78°C for stricter control).

    • Stir for 2–4h. Quench with sat. NH₄Cl.[1]

    • Result: You now have 2-nitro-5-(TBS-yloxymethyl)benzyl alcohol . The C1-alcohol is now "photocleavable-ready" (ortho to nitro).

  • Activation (Formation of NHS Carbonate):

    • Dissolve the reduced alcohol (1.0 eq) in dry Acetonitrile (MeCN).

    • Add Et₃N (3.0 eq) and N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq).

    • Stir at RT for 4–12h in the dark.

    • Mechanism:[2] The C1-alcohol attacks the DSC, forming a mixed carbonate. The NHS group is a good leaving group for the next step (drug attachment).

    • Storage: Isolate the solid. Store at -20°C, desiccated, protected from light.

Phase B: Drug Conjugation (Payload Attachment)

Objective: Attach an amine-containing drug (e.g., Doxorubicin, MMAE) to the photocleavable C1 handle.

  • Dissolve the NHS-Carbonate Linker (from Phase A) in DMF.

  • Add the Amine-Drug (0.9 eq) and DIPEA (2.0 eq).

  • Stir at RT for 2–6h.

  • Deprotection (C5): Treat the mixture with TBAF (1.0 eq) in THF to remove the TBS group from the C5-position.

  • Activation of C5 (Optional): The now-free C5-alcohol can be converted to an NHS ester (via oxidation to acid) or a Maleimide (via etherification) for antibody attachment.

Phase C: Photolysis (Cleavage)

Objective: Verify release of the payload.[3]

  • Buffer: PBS, pH 7.4.

  • Light Source: 365 nm UV LED (approx. 10–20 mW/cm²).

  • Procedure:

    • Prepare a 10 µM solution of the conjugate.

    • Irradiate for timepoints: 0, 1, 5, 10, 30 mins.

    • Analyze by HPLC (monitor decrease of conjugate peak and appearance of free drug peak).

  • Expected Yield: >90% release within 15–30 minutes for carbonate-linked amines.

Quantitative Data & Troubleshooting

ParameterStandard ValueOptimization Tip
Reduction Yield (Step 2) 75–85%If over-reduction occurs (nitro to amine), switch from LiBH₄ to NaBH₄/CaCl₂ or strictly control DIBAL-H temp (-78°C).
Coupling Efficiency >90%Use anhydrous conditions. Water hydrolyzes the NHS-carbonate rapidly.
Photolysis Wavelength 365 nm300 nm is faster but damages proteins. 405 nm is slower but safer; requires high intensity.
Solubility Low in waterThe nitrobenzyl core is hydrophobic. Ensure the final ADC has PEG spacers if the drug is also hydrophobic.

References

  • Photocleavable Linker Mechanisms

    • Title: Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release.[4]

    • Source:Journal of the American Chemical Society / NIH.
    • URL:[Link]

  • Nitrobenzyl Chemistry in DNA/Oligos

    • Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.[2]

    • Source:Proc.
    • URL:[Link]

  • Compound Data & Properties

    • Title: this compound (Compound Summary).[1]

    • Source: PubChem.[1][5]

    • URL:[Link]

  • General Bioconjugation Techniques: Title: Bioconjugation Techniques (Third Edition). Source: Hermanson, G. T. (Academic Press). Context: Standard reference for NHS/Maleimide coupling protocols cited in Phase B.

Sources

Troubleshooting & Optimization

Technical Support Center: Oxidation of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the yield optimization and troubleshooting for the oxidation of Methyl 5-(hydroxymethyl)-2-nitrobenzoate to its corresponding aldehyde, Methyl 5-formyl-2-nitrobenzoate .

This transformation is chemically challenging due to the electronic deactivation caused by the para-nitro group (relative to the hydroxymethyl moiety) and the chemoselectivity required to prevent over-oxidation to the carboxylic acid or hydrolysis of the methyl ester.

Executive Summary: The Challenge

The target substrate contains a primary benzylic alcohol at position 5. The presence of a nitro group at position 2 (para to the alcohol) significantly withdraws electron density from the benzylic position.

  • Kinetic Consequence: The alcohol is less nucleophilic, making it sluggish toward certain oxidants (e.g., standard MnO₂ protocols may fail or require massive excess).

  • Thermodynamic Consequence: Once formed, the aldehyde is electron-deficient and highly susceptible to hydration and subsequent over-oxidation to the carboxylic acid (Methyl 2-nitroterephthalate monoester).

Part 1: Optimized Protocols
Method A: TEMPO/NaOCl (Bleach) – The Scalable "Green" Route

Best for: Gram-to-kilogram scale, cost-efficiency.

The Mechanism: The oxoammonium species (generated in situ) oxidizes the alcohol. The key to high yield here is pH control .

  • Critical Parameter: pH must be maintained between 8.6 and 9.5 .

    • pH > 10: Rapid hydrolysis of the methyl ester.

    • pH < 8:[1][2][3] Disproportionation of NaOCl and loss of catalytic activity; risk of Cl₂ gas evolution.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in DCM (dichloromethane) and cool to 0°C.

  • Catalyst: Add TEMPO (0.01 – 0.05 eq) and KBr (0.1 eq) dissolved in a minimal amount of water.

  • Buffer: Add an aqueous saturated solution of NaHCO₃.

  • Oxidant Addition: Slowly add aqueous NaOCl (Bleach, 1.1–1.3 eq) dropwise.

    • Tech Tip: The reaction is exothermic. Internal temperature must remain < 10°C to prevent ester cleavage.

  • Quench: Once TLC shows consumption, quench immediately with aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess hypochlorite.

Method B: IBX (2-Iodoxybenzoic acid) – The High-Fidelity Lab Route

Best for: Small scale (<10g), high purity requirements, avoiding over-oxidation.

The Logic: IBX is an electrophilic oxidant that operates via a ligand exchange mechanism. It is chemically incapable of oxidizing the aldehyde further to the acid in the absence of water/nucleophiles, making it "self-stopping."

Protocol:

  • Solvent: Use DMSO (IBX is insoluble in most other solvents).

  • Reaction: Add IBX (1.1 eq) to the substrate (1.0 eq) in DMSO at room temperature (25°C).

  • Duration: Stir for 2–4 hours. The para-nitro deactivation may require slightly longer times than unsubstituted benzyl alcohol.

  • Workup: Dilute with water and filter off the white precipitate (IBA - iodosobenzoic acid) and excess IBX. Extract the filtrate with Ethyl Acetate.

    • Warning: IBX is shock-sensitive and explosive under impact when dry. Keep wet or in solution.[2]

Part 2: Troubleshooting Guide (Q&A)
Category 1: Low Yield & Conversion

Q: The reaction stalls at 60-70% conversion even with excess oxidant. Why? A: This is likely due to the electron-withdrawing nature of the nitro group . The benzylic C-H bond is stronger, and the oxygen is less nucleophilic.

  • Solution (TEMPO): Increase the KBr loading to 0.2 eq. The active oxidant is actually the hypobromite species, which is more reactive than hypochlorite.

  • Solution (General): Ensure vigorous stirring. TEMPO/Bleach is a biphasic reaction; mass transfer limitations often mimic "low reactivity."

Q: I am getting a low mass balance after workup. A: The product, Methyl 5-formyl-2-nitrobenzoate, has increased polarity compared to the alcohol.

  • Diagnosis: Check the aqueous layer of your extraction.[4]

  • Fix: The presence of the nitro and ester groups makes the compound slightly soluble in water, especially if DMSO was used. Perform multiple "back-extractions" of the aqueous layer with DCM or EtOAc.

Category 2: Impurity Profile

Q: I see a new spot on TLC that is very polar (low R_f). What is it? A: This is almost certainly the Carboxylic Acid (over-oxidation) or the Hydrolyzed Acid-Alcohol .

  • Scenario A (Acidic conditions): Over-oxidation to Methyl 2-nitro-5-carboxybenzoate.

  • Scenario B (Basic conditions): Hydrolysis to 5-(hydroxymethyl)-2-nitrobenzoic acid.

  • Immediate Fix: If using TEMPO, verify your buffer system. If the pH drifted above 10, you hydrolyzed the ester.[5] If using Jones/Permanganate, switch oxidants immediately; they are too strong for this substrate.

Q: My product contains a persistent yellow impurity. A: Nitro compounds are naturally yellow, but intense darkening often indicates the formation of azoxy or nitroso coupling byproducts, which can occur if the reaction temperature gets too high (>40°C) in the presence of base. Keep the reaction cold (0–5°C).

Part 3: Comparative Data & Visualization
Oxidant Performance Matrix
Oxidant SystemTypical YieldSelectivity (Aldehyde:Acid)Risk FactorRecommendation
TEMPO / NaOCl 85–92%> 95:5Ester Hydrolysis (pH dependent)Primary Choice (Scale)
IBX / DMSO 90–95%> 99:1Explosive (Solid state)Primary Choice (Lab)
MnO₂ (Activated) 40–60%100:0Incomplete ConversionUse only if others fail
PCC / PDC 80–85%GoodChromium Toxicity / Difficult WorkupAvoid (Legacy method)
Swern 85–90%ExcellentCryogenic (-78°C) / OdorGood alternative
Reaction Pathway Analysis

The diagram below illustrates the competing pathways. The "Danger Zone" represents the conditions leading to yield loss.

OxidationPathways cluster_0 Yield Killers Alcohol Start: Methyl 5-(hydroxymethyl) -2-nitrobenzoate Aldehyde Target: Methyl 5-formyl -2-nitrobenzoate Alcohol->Aldehyde 1. Oxidation (TEMPO/IBX) Hydrolysis Byproduct: 5-formyl -2-nitrobenzoic acid Alcohol->Hydrolysis Base Catalysis Acid Byproduct: Methyl 2-nitro -5-carboxybenzoate Aldehyde->Acid 2. Over-Oxidation (Excess Oxidant/Water) Aldehyde->Hydrolysis 3. Ester Hydrolysis (pH > 10)

Caption: Pathway 1 is the target. Pathways 2 and 3 represent the primary causes of yield loss (Over-oxidation and Ester Hydrolysis).

Workflow: TEMPO/Bleach Optimization

TEMPO_Workflow Step1 Dissolve Substrate in DCM Cool to 0°C Step2 Add Catalyst: TEMPO (0.01 eq) + KBr (0.1 eq) Step1->Step2 Step3 Add Buffer: Sat. NaHCO3 (Maintain pH 8.6-9.5) Step2->Step3 Step4 Add Oxidant: NaOCl (Bleach) Dropwise Step3->Step4 Decision TLC Check: Alcohol Consumed? Step4->Decision Quench Quench with Na2S2O3 Decision->Quench Yes Adjust Add more NaOCl (Check pH first!) Decision->Adjust No Adjust->Step4

Caption: Step-by-step logic for the TEMPO oxidation protocol, emphasizing the critical pH buffering step.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use MnO₂ (Manganese Dioxide) to avoid over-oxidation concerns entirely? A: You can, but expect yield penalties. Because the para-nitro group deactivates the alcohol, MnO₂ oxidations here are notoriously slow.

  • Optimization: If you must use MnO₂, use "Activated" MnO₂ (precipitated freshly) and reflux in Chloroform or DCM. You may need 10–20 equivalents of MnO₂ by weight.

Q: Is the aldehyde product stable for storage? A: It is moderately stable but prone to air oxidation to the acid over time.

  • Recommendation: Store under Nitrogen/Argon at -20°C. If the solid turns from pale yellow to deep orange/brown, purify immediately.

Q: Why avoid Swern Oxidation? A: Swern is actually highly effective for this transformation. However, it is avoided in industrial settings due to the generation of dimethyl sulfide (stench) and the requirement for cryogenic temperatures (-78°C). For a lab-scale reaction where IBX is unavailable, Swern is an excellent backup.

References
  • Olaparib Intermediate Synthesis

    • Context: Synthesis of 2-fluoro-5-formylbenzo
    • Menon, R. et al. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib."[6] Organic Process Research & Development.

    • (Relevant for general benzyl alcohol oxidation conditions in this scaffold).

  • TEMPO Oxidation Protocols

    • Context: Selective oxidation of primary alcohols to aldehydes without over-oxidation.[7][8]

    • Ciriminna, R. & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010.
  • IBX Oxidation Mechanism

    • Context: Use of hypervalent iodine for clean oxid
    • Frigerio, M. & Santagostino, M. "A Mild Oxidizing Reagent for Alcohols of the Pyridine Series." Tetrahedron Letters, 1994.
  • Oxidation of Nitrobenzyl Alcohols

    • Context: Specific reactivity issues with p-nitrobenzyl alcohol.
    • Taber, D. F. et al. "Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde."[9] Journal of Chemical Education.

Sources

Technical Support Center: Preventing Over-Reduction of Nitro Groups in Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the chemoselective reduction of nitrobenzoate derivatives.

When working with nitrobenzoates, "over-reduction" typically manifests in two distinct failure modes:

  • Pathway Over-Reduction: Failing to arrest the reduction at the intermediate hydroxylamine (-NHOH) stage, leading to fully reduced anilines (-NH2).

  • Functional Group Over-Reduction (Chemoselectivity): Cleaving or reducing the benzoate ester (e.g., hydrogenolysis of benzyl esters) while attempting to fully reduce the nitro group to an amine.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to overcome these challenges.

Decision Matrix for Reagent Selection

NitroReductionWorkflow Start Substrate: Nitrobenzoate Derivative Target Desired Reduction Target? Start->Target Hydroxylamine Hydroxylamine (-NHOH) Target->Hydroxylamine Partial Reduction Amine Aniline (-NH2) Target->Amine Full Reduction RhC Rh/C + N2H4 (Stops at -NHOH) Hydroxylamine->RhC Optimal Zn Zn / NH4Cl (High Over-Reduction Risk) Hydroxylamine->Zn Avoid NaBH4 NaBH4 + FeCl2 (Preserves Ester) Amine->NaBH4 High Selectivity PdC Pd/C + H2 (Risk of Ester Cleavage) Amine->PdC Standard (Monitor carefully)

Decision workflow for selecting reducing agents to prevent over-reduction in nitrobenzoates.

Troubleshooting Partial Reduction: Targeting Hydroxylamines

Q: Why does my standard Zn/NH₄Cl reduction yield a complex mixture of hydroxylamine, aniline, and azoxy dimers? A: The reduction of a nitroarene to an aniline is a multi-step cascade (Nitro → Nitroso → Hydroxylamine → Aniline)[1]. The classic 2 relies on surface passivation of the zinc dust and strict pH control to stall the reaction at the hydroxylamine stage[2]. However, in benzoate derivatives (especially ortho-nitrobenzoates), the intermediate hydroxylamine can undergo favorable conformational restriction, leading to premature cyclization or rapid over-reduction to the anthranilic acid derivative[3]. Furthermore, any localized heating or pH spikes will push the reaction to the fully reduced aniline.

Q: What is the most reliable method to synthesize a hydroxylamine from a nitrobenzoate without over-reduction? A: Catalytic transfer hydrogenation using Rhodium on Carbon (Rh/C) and hydrazine hydrate is the premier method. Unlike palladium, rhodium is significantly less active for the N–O bond cleavage required to convert a hydroxylamine into an aniline. Hydrazine acts as a controlled hydrogen donor, cleanly affording primary hydroxylamines with little to no over-reduction observed[3].

Method A: Controlled Partial Reduction to Hydroxylamine

Validated for methyl 4-nitrobenzoate and related derivatives.[4]

Step-by-Step Protocol:

  • Preparation: To an oven-dried 250 mL two-neck round-bottom flask, add the nitrobenzoate derivative (1.0 equiv) and 5% Rh/C (0.3 mol% Rh).

  • Inert Atmosphere: Cap the flask with a septum, connect to a nitrogen manifold, and perform three vacuum-refill cycles. Causality: Exclusion of oxygen is critical; aryl hydroxylamines rapidly oxidize in air to nitroso species, which condense to form azoxy byproducts[4].

  • Solvent Addition: Inject anhydrous THF or diethyl ether to achieve a 0.2 M concentration. Cool the mixture to 0 °C in an ice bath.

  • Hydrazine Addition: Slowly add hydrazine monohydrate (2.0–3.0 equiv) dropwise via syringe.

    • Self-Validating Check: Look for gentle effervescence (N₂ gas evolution), confirming active transfer hydrogenation on the catalyst surface.

  • Monitoring: Stir at 0 °C to room temperature for 1–2 hours. Monitor strictly via TLC.

    • Self-Validating Check: The high-Rf nitro starting material will disappear, replaced by a lower-Rf, UV-active spot (hydroxylamine). Do not let the reaction run overnight to prevent trace over-reduction.

  • Workup: Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the Rh/C. Concentrate in vacuo. Store the product immediately at -20 °C or proceed directly to downstream protection (e.g., N-acetylation)[4].

Troubleshooting Chemoselective Reduction: Targeting Amines

Q: Standard catalytic hydrogenation (Pd/C + H₂) is causing hydrogenolysis of my ester groups. How do I selectively reduce the nitro group? A: Palladium on carbon is highly active and can readily cleave benzylic C–O bonds or cause transesterification in alcoholic solvents over prolonged periods. To achieve high chemoselectivity, transition to a single-electron transfer (SET) reagent system like NaBH₄ with catalytic FeCl₂ .

Q: How does the NaBH₄/FeCl₂ system prevent ester over-reduction? A: Sodium borohydride alone is a poor reducing agent for nitroarenes. However, when combined with FeCl₂, the NaBH₄ reduces the iron(II) salt to zero-valent iron (Fe⁰) nanoparticles in situ. These high-surface-area nanoparticles facilitate a rapid SET reduction pathway that is highly specific to the strongly electrophilic nitro group. The ester carbonyl lacks the electrophilicity required to undergo SET under these mild conditions, leaving it completely untouched.

Method B: Chemoselective Full Reduction to Aniline

Validated for ester-substituted nitroarenes.

Step-by-Step Protocol:

  • Preparation: Dissolve the ester-substituted nitroarene (1.0 equiv) and FeCl₂ (0.2 equiv) in a 4:1 mixture of Ethanol/Water (0.5 M concentration).

  • Temperature Control: Cool the reaction mixture to 15 °C. Causality: Maintaining a temperature below 25 °C prevents competitive hydrolysis of the ester group in the aqueous alcoholic solvent.

  • Reductant Addition: Add NaBH₄ (3.0 equiv) in small portions over 15 minutes.

    • Self-Validating Check: The solution will immediately turn black and exhibit effervescence. This visual cue confirms the successful generation of the active Fe⁰ nanoparticles and hydrogen gas.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validating Check: Cessation of bubbling and complete consumption of the starting material on TLC indicates reaction completion.

  • Workup: Quench the reaction carefully with water. Filter the black iron residues through a pad of Celite. Extract the aqueous filtrate with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure ester-substituted aniline.

Quantitative Benchmarking of Reduction Systems

The following table summarizes the performance and risk profiles of various reducing agents when applied to nitrobenzoate derivatives[5],,[2].

Reducing SystemTarget ProductTypical YieldOver-Reduction RiskChemoselectivity (Ester Tolerance)
Rh/C + N₂H₄ Hydroxylamine85–95%Low (Stalls at -NHOH)High
Zn / NH₄Cl Hydroxylamine40–60%High (Forms Aniline)Moderate
NaBH₄ / FeCl₂ Aniline80–96%None Very High
SnCl₂·2H₂O Aniline75–90%None High
Pd/C + H₂ Aniline>90%Moderate (Ring/Ester)Low (Hydrogenolysis risk)

Frequently Asked Questions (FAQs)

Q: I successfully formed the hydroxylamine, but after column chromatography, my yield is terrible and the NMR is messy. What happened? A: Aryl hydroxylamines are highly sensitive to auto-oxidation and disproportionation on acidic silica gel. They can rapidly oxidize back to the nitroso intermediate, which then reacts with the remaining hydroxylamine to form azoxy compounds[3]. Troubleshooting: Avoid silica gel chromatography for these intermediates. Instead, use the crude hydroxylamine immediately in the next synthetic step, or protect it in situ (e.g., using acetyl chloride to form the N-hydroxyacetamide)[4].

Q: Can I use ammonium formate instead of hydrogen gas for full reduction? A: Yes, Pd/C with 5 is an excellent transfer hydrogenation alternative that avoids high-pressure equipment[5]. However, it still carries the same hydrogenolysis risks for sensitive esters (like benzyl benzoates) as standard H₂ gas. For highly sensitive esters, the NaBH₄/FeCl₂ or SnCl₂·2H₂O methods are strongly preferred[5],.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: PMC / NIH URL:[Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: SciSpace URL:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes Source: ACS Publications URL:[Link]

  • Reduction of nitro compounds Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Purification of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS: 133719-03-6)[1]. This compound is a highly valuable synthetic intermediate, most notably utilized in the synthesis of hydrophobically modified benzolactams and Protein Kinase C (PKC) modulators[2].

Because this molecule contains a delicate balance of functional groups—a hydrogen-bond donating/accepting hydroxymethyl group, a strongly electron-withdrawing nitro group, and a hydrolyzable methyl ester—its purification requires precise thermodynamic control. Impurities carried over from nitration or reduction steps can severely poison downstream catalytic cross-coupling or macrocyclization reactions.

This guide provides a self-validating, step-by-step recrystallization protocol, functional troubleshooting, and the physicochemical causality behind each experimental choice.

Physicochemical Profile & Solvent Rationale

Selecting the correct solvent system is the most critical decision in recrystallization. The presence of the methyl ester dictates that protic solvents (like Methanol or Ethanol) should be avoided if trace acids or bases are present in your crude mixture, as prolonged heating can trigger unwanted transesterification or hydrolysis[3].

We strongly recommend an Ethyl Acetate (EtOAc) / Hexanes solvent-antisolvent system. EtOAc provides excellent solubility due to its polarity, while Hexanes acts as a tunable anti-solvent to force nucleation.

Table 1: Physicochemical Properties & Purification Impact
PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C

H

NO

Determines molecular weight (211.17 g/mol ) and mass balance tracking.
Functional Groups Methyl ester, Nitro, HydroxymethylHigh polarity; prone to ester hydrolysis. Mandates aprotic solvent systems.
Solubility (Good Solvents) Ethyl Acetate, THF, AcetoneRapid dissolution at room temperature or mild heating (50–60 °C).
Solubility (Anti-Solvents) Hexanes, Heptane, TolueneInduces supersaturation. Toluene can be used if Hexanes causes oiling out.
Crystallization Risk Liquid-Liquid Phase SeparationHigh propensity to "oil out" (form an emulsion) due to intermolecular H-bonding[4].

Recrystallization Workflow

The following diagram illustrates the logical progression of the recrystallization process, highlighting the critical control points required to prevent phase separation.

RecrystallizationWorkflow Start Crude Methyl 5-(hydroxymethyl) -2-nitrobenzoate Dissolve Dissolution Add minimal hot EtOAc (60°C) Start->Dissolve Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter AntiSolvent Anti-Solvent Addition Add hot Hexanes dropwise until slight turbidity Filter->AntiSolvent Cooling Controlled Cooling Cool to RT, then 0-4°C (Seed crystals optional) AntiSolvent->Cooling Avoid rapid cooling to prevent oiling out Isolation Vacuum Filtration Wash with cold Hexanes Cooling->Isolation Drying Vacuum Drying Dry at 40°C under vacuum Isolation->Drying Pure Pure Crystalline Product (Validate via TLC/NMR) Drying->Pure

Workflow for the recrystallization of this compound using EtOAc/Hexanes.

Standard Operating Procedure (10 g Scale)

This protocol is designed as a self-validating system . By checking the mother liquor against the isolated crystals, you chemically prove the efficacy of the purification.

Step 1: Dissolution Place 10.0 g of crude this compound in a 250 mL round-bottom flask. Add 30 mL of Ethyl Acetate (EtOAc). Warm the suspension to 60 °C using a water bath with gentle magnetic stirring until complete dissolution is achieved.

Step 2: Hot Filtration (Optional but Recommended) If insoluble black tar or particulates remain, pass the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask[3].

Step 3: Anti-Solvent Addition While maintaining the solution at 60 °C, add hot Hexanes (approx. 50–60 mL) dropwise via an addition funnel. Stop addition immediately when the solution exhibits a faint, persistent turbidity (the cloud point).

Step 4: Clarification & Seeding Add 1–2 mL of EtOAc dropwise just until the turbidity clears. If available, add 5–10 mg of pure this compound seed crystals to provide a nucleation site.

Step 5: Controlled Cooling Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) undisturbed over 2 hours. Do not agitate or place directly on ice.

Step 6: Complete Precipitation Once a healthy crystal bed has formed at room temperature, transfer the flask to an ice-water bath (0–4 °C) for an additional 2 hours to drive the thermodynamic equilibrium toward maximum yield.

Step 7: Isolation & Validation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Hexanes. Self-Validation: Spot the mother liquor and the dissolved crystals on a TLC plate (Eluent: 30% EtOAc in Hexanes). The product spot (


) should be massive in the crystal lane and faint in the mother liquor lane, confirming successful mass transfer.

Step 8: Drying Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a separate liquid syrup) instead of crystallizing. What causes this and how do I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[4]. This occurs when the supersaturation level is too high, or the cooling rate is too fast. Because this compound has a hydroxymethyl group, the molecules can heavily hydrogen-bond with one another, forming a highly viscous, supercooled liquid network rather than integrating into a rigid crystal lattice[4]. The Fix:

  • Reheat the mixture until it becomes a single homogeneous clear phase.

  • Add 5–10% more of the "good" solvent (EtOAc) to lower the saturation temperature.

  • Cool the solution much more slowly (e.g., insulate the flask with cotton or leave it in the hot water bath as it cools to room temperature).

  • Introduce seed crystals just before the cloud point is reached to bypass the kinetic nucleation barrier.

Q2: The recovery yield is extremely low (<40%). Where did my product go?

The Causality: The solvent system is too rich in EtOAc, or the final temperature gradient was not low enough to force the compound out of solution. The Fix: Do not discard the mother liquor. Transfer it to a rotary evaporator and remove approximately 50% of the total solvent volume under reduced pressure. Reheat to dissolve any prematurely crashed-out solids, add a few drops of Hexanes until turbid, clear with a drop of EtOAc, and repeat the cooling process. Ensure the final crystallization bath is strictly maintained at 0–4 °C.

Q3: The recrystallized product still contains the starting material (e.g., methyl 5-methyl-2-nitrobenzoate).

The Causality: The unoxidized starting material lacks the polar hydroxymethyl group, making it significantly more soluble in non-polar solvents. However, if the Hexanes anti-solvent is added too aggressively, the local supersaturation spikes, causing the impurity to become kinetically trapped inside the rapidly forming crystal lattice of your product. The Fix: Perform a secondary recrystallization. This time, switch the anti-solvent from Hexanes to Toluene . Toluene is slightly more polar and polarizable than Hexanes, providing a "softer" solvent gradient that keeps the less polar starting material dissolved while allowing the highly polar hydroxymethyl product to crystallize cleanly.

Q4: I noticed a new impurity forming during the recrystallization process when I tried using Methanol/Water.

The Causality: You are likely observing ester hydrolysis or transesterification. The methyl ester at the C1 position is susceptible to nucleophilic attack by Methanol or Water[3]. If your crude mixture contains trace amounts of acid (from previous nitration steps) or base, heating it in a protic solvent will catalyze the degradation of the ester. The Fix: Abandon protic solvents for this specific compound. Stick strictly to the aprotic EtOAc/Hexanes or EtOAc/Toluene systems described in the SOP.

References

  • This compound | C9H9NO5 | CID 15177124 Source: PubChem, National Institutes of Health (NIH) URL:[Link][1]

  • Clarification of the Binding Mode of Teleocidin and Benzolactams to the Cys2 Domain of Protein Kinase Cδ by Synthesis of Hydrophobically Modified, Teleocidin-Mimicking Benzolactams and Computational Docking Simulation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Oiling Out in Crystallization: Mechanisms and Prevention Source: Mettler Toledo AutoChem Applications URL:[Link][4]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Internet Archive / Longman Scientific & Technical URL:[Link][3]

Sources

Technical Support Center: NMR Sample Preparation for Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for selecting the appropriate solvent and troubleshooting common issues when preparing Methyl 5-(hydroxymethyl)-2-nitrobenzoate for Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for ¹H NMR analysis?

For routine ¹H NMR, Deuterated Chloroform (CDCl₃) is the primary recommendation. This compound is expected to be readily soluble in CDCl₃ due to its overall organic character. CDCl₃ is a versatile solvent for a wide range of organic molecules and has a single residual solvent peak at 7.26 ppm, which is unlikely to interfere with the key signals of the analyte.

If solubility in CDCl₃ is limited, Deuterated Acetone (Acetone-d₆) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are excellent secondary options.

Q2: Why is my compound not dissolving completely in CDCl₃?

While CDCl₃ is generally a good starting point, incomplete dissolution can occur due to several factors:

  • Sample Purity: Impurities from the synthesis or work-up, such as inorganic salts, can be insoluble in CDCl₃.

  • Polymorphism: The crystalline form of the solid may have lower solubility.

  • Water Content: The presence of water in the sample or solvent can sometimes hinder dissolution, although this is less common for chloroform.

Troubleshooting Steps:

  • Gentle Warming: Warm the sample in a water bath (around 40°C) to aid dissolution.

  • Sonication: Use an ultrasonic bath for a few minutes to break up solid aggregates.

  • Solvent Change: If the compound remains insoluble, switch to a more polar solvent like Acetone-d₆ or DMSO-d₆.

Q3: The hydroxyl (-OH) proton peak is broad or not visible in my spectrum. What should I do?

The hydroxyl proton is an exchangeable proton, and its signal can be broad and variable in position, or even disappear entirely. This is due to chemical exchange with trace amounts of water or other exchangeable protons in the sample or solvent.

Solutions:

  • D₂O Shake: Add a drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear. This is a common method to confirm the identity of -OH (and -NH) protons.

  • Use a Dry Solvent: Ensure you are using a high-purity, dry deuterated solvent. For particularly sensitive samples, using solvent from a freshly opened sealed ampule is recommended.

Q4: Can I use solvents like Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O)?
  • CD₃OD: This can be used, but be aware that the hydroxyl proton of your analyte will exchange with the deuterium of the solvent's hydroxyl group, causing the analyte's -OH signal to disappear from the proton spectrum.

  • D₂O: this compound is unlikely to be sufficiently soluble in D₂O for a high-quality NMR spectrum due to its predominantly organic structure.

Troubleshooting Guide: Common NMR Issues

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Resolution / Broad Peaks Sample concentration is too high, leading to viscosity issues. Presence of paramagnetic impurities.Dilute the sample. Filter the sample through a small plug of silica or celite in a pipette.
Unexpected Peaks in the Spectrum Solvent impurities (e.g., water, non-deuterated solvent). Contamination from glassware. Decomposition of the sample.Use high-purity deuterated solvents. Ensure all glassware is clean and dry. Run the experiment at a lower temperature if the compound is suspected to be unstable.
Inaccurate Integration Values Poor phasing of the spectrum. Overlapping signals. Insufficient relaxation delay (d1) for quantitative analysis.Carefully phase the spectrum manually. Use a higher field strength NMR instrument for better signal dispersion. Increase the relaxation delay (e.g., to 5 times the longest T1).

Solvent Selection Protocol

This protocol outlines the steps for selecting an appropriate solvent for your NMR experiment.

Step-by-Step Methodology:
  • Initial Solubility Test: In a small vial, test the solubility of a few milligrams of your compound in approximately 0.5 mL of non-deuterated solvent (e.g., Chloroform). This is a cost-effective way to predict solubility in the more expensive deuterated counterpart.

  • Solvent Choice: Based on the initial test, select the appropriate deuterated solvent. Start with CDCl₃, and if solubility is poor, move to more polar options like Acetone-d₆ or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of your compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use gentle warming or sonication.

  • Analysis: Acquire the NMR spectrum. If issues like peak broadening or missing signals are observed, refer to the troubleshooting guide above.

Solvent Properties at a Glance
Solvent Chemical Shift (¹H) Water Peak Key Characteristics
Chloroform-d (CDCl₃)7.26 ppm (singlet)~1.56 ppmGood for a wide range of organic compounds. Less hygroscopic than other solvents.
Acetone-d₆2.05 ppm (quintet)~2.84 ppmMore polar than CDCl₃. Useful for moderately polar compounds.
DMSO-d₆2.50 ppm (quintet)~3.33 ppmHighly polar aprotic solvent. Excellent for dissolving polar compounds. Can be difficult to remove from the sample.
Methanol-d₄ (CD₃OD)3.31 ppm (quintet)~4.87 ppmProtic solvent. Will exchange with labile protons (-OH, -NH).

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for choosing the right NMR solvent for this compound.

Solvent_Selection_Workflow Start Start: Dissolve Sample for NMR Test_CDCl3 Test Solubility in CDCl₃ Start->Test_CDCl3 Soluble_CDCl3 Is it soluble? Test_CDCl3->Soluble_CDCl3 Run_NMR_CDCl3 Run NMR in CDCl₃ Soluble_CDCl3->Run_NMR_CDCl3 Yes Test_Acetone Test Solubility in Acetone-d₆ Soluble_CDCl3->Test_Acetone No Check_OH Check for -OH proton signal Run_NMR_CDCl3->Check_OH Soluble_Acetone Is it soluble? Test_Acetone->Soluble_Acetone Run_NMR_Acetone Run NMR in Acetone-d₆ Soluble_Acetone->Run_NMR_Acetone Yes Use_DMSO Use DMSO-d₆ Soluble_Acetone->Use_DMSO No Run_NMR_Acetone->Check_OH Use_DMSO->Check_OH D2O_Shake Perform D₂O Shake Check_OH->D2O_Shake Signal Broad/Absent End End: Spectrum Acquired Check_OH->End Signal Clear D2O_Shake->End

Caption: Workflow for NMR solvent selection.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Technical Support Center: Handling Light-Sensitive Nitrobenzyl Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitrobenzyl alcohol intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful photolabile compounds in their work. Nitrobenzyl alcohols are invaluable as photocleavable protecting groups and linkers, but their inherent sensitivity to light necessitates specific handling and storage protocols to ensure experimental success and reproducibility.[1] This document provides in-depth, field-proven insights into managing these challenges.

Frequently Asked Questions (FAQs)

Q1: What are nitrobenzyl alcohol intermediates and why are they light-sensitive?

A1: Nitrobenzyl alcohols, particularly ortho-nitrobenzyl derivatives, are a class of organic compounds widely used as photolabile protecting groups (PPGs), often called "caged compounds."[1][2] They can be attached to a functional group on a target molecule (like an alcohol, amine, or carboxylic acid), rendering it inactive.[1][3] The key feature is the ability to remove this protecting group and release the active molecule with precise spatial and temporal control simply by exposing it to light, a process called "uncaging."[1][2]

Their light sensitivity is rooted in their chemical structure. The ortho-nitrobenzyl group is designed to undergo an intramolecular photochemical reaction upon absorbing photons.[1][4] The process, known as phototautomerization, is initiated by the excited nitro group abstracting a hydrogen atom from the benzylic carbon.[4][5] This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to ultimately cleave the bond to the protected molecule and form a 2-nitrosobenzaldehyde or related byproduct.[4][5][6]

Q2: What specific wavelengths of light should I be concerned about?

A2: The primary concern is ultraviolet (UV) light. Unsubstituted o-nitrobenzyl groups typically absorb light in the UV-A range (320-400 nm).[7][8] Cleavage is often efficiently performed using light sources around 340-365 nm.[4][9] It is crucial to understand that standard laboratory fluorescent lighting and even indirect sunlight contain sufficient UV and high-energy visible light to initiate degradation over time.[10][11]

Derivatives have been developed to shift this absorption to longer, less damaging wavelengths. For example, the inclusion of methoxy groups, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) or "nitroveratryl" (NV) group, shifts the optimal cleavage wavelength to the 350-420 nm range.[5][12] This is particularly advantageous for applications involving sensitive biological systems like living cells.[5]

Q3: How can I visually tell if my compound has degraded?

A3: While significant degradation can occur before any visible change, there are potential indicators. A slight yellowing of a previously colorless solid or solution can be a sign of byproduct formation. The primary photolytic byproduct, 2-nitrosobenzaldehyde, and its subsequent reaction products can be colored.[3][13] However, relying solely on visual cues is insufficient for ensuring the purity of your starting material. The most reliable method to assess integrity is through analytical techniques like HPLC, which can resolve the parent compound from its photoproducts.[14]

Q4: What are the common degradation byproducts?

A4: The primary and most well-known byproduct from the photolysis of an o-nitrobenzyl protected compound is the corresponding o-nitrosobenzaldehyde (for a primary alcohol) or o-nitrosoacetophenone (for a secondary alcohol).[3][6] However, the situation is more complex, as these nitroso compounds can be unstable and may undergo further reactions, including dimerization or oligomerization to form products with azo and amide linkages.[13] These byproducts can absorb light, sometimes interfering with the intended photoreaction, and can be reactive towards other components in your experiment, such as thiols.[15]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to potential causes related to light sensitivity and providing actionable solutions.

ProblemPossible CauseRecommended Solution
Inconsistent or lower-than-expected reaction yields. Photodegradation of the nitrobenzyl alcohol starting material. A lower effective concentration of the starting material will naturally lead to lower yields of the desired product.Implement Strict Light-Exclusion Protocols. Prepare all solutions in a darkened room or under red/amber safety lighting.[8][11] Use amber glass vials or wrap glassware and reaction vessels in aluminum foil.[16][17][18] Confirm Purity Before Use: Always run a quick analytical check (e.g., HPLC or TLC) on your starting material if it has been stored for an extended period, even under recommended conditions.
Appearance of unexpected peaks in HPLC, LC-MS, or NMR analysis. Formation of photolytic byproducts. The o-nitrosobenzaldehyde byproduct and its subsequent oligomers are common culprits.[13] These byproducts have different retention times and spectral properties from the parent compound.Analyze a "Light-Exposed" Control. Intentionally expose a small aliquot of your starting material to UV light for a short period. Analyze this sample alongside your experimental sample. The new peaks that appear in the control are likely your photoproducts, aiding in identification. Optimize Purification: Develop a purification method (e.g., column chromatography or preparative HPLC) capable of separating the desired product from the more polar nitroso byproducts.[5]
Purified compound degrades during storage or transport. Improper storage and packaging. Even brief exposure to ambient light during weighing, aliquoting, or storage in clear containers can lead to cumulative degradation.[19][20]Adopt a Comprehensive Storage Strategy. Store all nitrobenzyl intermediates in a freezer (-20°C or -80°C) to slow thermal degradation.[21] Always use opaque or amber containers.[17] For highly sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent photo-oxidation.[21] Aliquot stock solutions into single-use volumes to minimize repeated light exposure and freeze-thaw cycles.[8][18]
Biological assays show high variability or lower-than-expected efficacy. Inconsistent light exposure during cell plating or compound addition. If plates are handled under bright biosafety cabinet lights after the light-sensitive compound is added, the effective concentration can vary significantly between wells and experiments.[8]Standardize a Low-Light Cell Culture Workflow. Perform all steps involving the handling of the compound under a hood with the lights turned off or under red light.[8] Immediately after adding the compound, cover the cell culture plates with aluminum foil or light-blocking lids before returning them to the incubator.[8]

Diagrams: Mechanisms and Workflows

Understanding the underlying photochemical mechanism and adhering to a strict handling workflow are critical for success.

Photochemical_Cleavage Figure 1: Simplified Photochemical Cleavage Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Intramolecular H-Abstraction cluster_2 Step 3: Rearrangement & Cleavage A o-Nitrobenzyl Alcohol Derivative B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C D Cyclic Intermediates C->D E Released Molecule (Active) D->E F o-Nitroso Byproduct D->F

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

Handling_Workflow Figure 2: Recommended Experimental Workflow Start Start: Retrieve from Freezer (-20°C) Equilibrate Equilibrate to RT in Dark Start->Equilibrate Weigh Weigh Solid in Subdued Light (Amber/Red Light) Equilibrate->Weigh Dissolve Dissolve in Solvent (Use Amber Vials / Foil-Wrapped Flasks) Weigh->Dissolve React Perform Reaction Under Strict Light Exclusion Dissolve->React Workup Work-up & Purification (Minimize Light Exposure) React->Workup Analyze Analyze Final Product (HPLC/NMR) (Prepare Samples in Dark) Workup->Analyze Store Store Final Product (Amber Vials, -20°C, Inert Gas) Analyze->Store

Caption: Workflow for handling light-sensitive intermediates.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

This protocol outlines the essential steps for safely handling a solid nitrobenzyl alcohol intermediate and preparing a stock solution while minimizing light-induced degradation.

Materials:

  • Solid nitrobenzyl alcohol intermediate

  • Amber glass vials or clear vials with aluminum foil[16][17]

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • Inert gas source (Argon or Nitrogen, optional)[21]

Procedure:

  • Preparation: Set up your workspace in an area with minimal ambient light. If possible, work in a dark room with a red or amber safelight. Turn off overhead fluorescent lights.[8]

  • Equilibration: Retrieve the container of the solid compound from the freezer. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.[21]

  • Weighing: Quickly weigh the desired amount of the solid onto weighing paper or directly into a pre-tared amber vial. Minimize the duration of this step.

  • Dissolution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Seal the vial tightly with a cap.

  • Mixing: Vortex the vial until the solid is completely dissolved.[8]

  • Aliquoting & Storage: If desired, aliquot the stock solution into single-use amber microcentrifuge tubes or vials.[8] If the compound is also sensitive to oxidation, gently purge the headspace of each vial with an inert gas before sealing.

  • Final Storage: Wrap the vials with paraffin film for an extra seal, label them clearly (including the warning "Light-Sensitive"), and place them in a labeled, opaque box in a -20°C or -80°C freezer.[18][19]

Protocol 2: Monitoring Photodegradation by HPLC

This protocol provides a method to quantify the stability of a nitrobenzyl alcohol intermediate under specific light conditions.

Materials:

  • Stock solution of the nitrobenzyl alcohol intermediate (prepared as in Protocol 1)

  • HPLC-grade solvent (e.g., Acetonitrile, Water)

  • Quartz cuvette or clear glass vial

  • UV lamp (e.g., 365 nm)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)[22][23]

Procedure:

  • Prepare Initial Sample (T=0): Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10-50 µM) using the mobile phase as the diluent. Immediately inject this sample onto the HPLC to obtain a baseline chromatogram. Record the peak area of the parent compound.

  • Light Exposure: Place a known volume of the diluted solution into a quartz cuvette. Place the cuvette at a fixed distance from the UV lamp and begin irradiation.

  • Time-Point Analysis: At defined intervals (e.g., 1, 2, 5, 10, 30 minutes), withdraw a small aliquot from the cuvette, protecting it from further light exposure, and inject it onto the HPLC.

  • Data Analysis: For each time point, record the peak area of the parent compound. You should observe a decrease in the parent peak area and the emergence of new peaks corresponding to photoproducts.

  • Quantification: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. Plotting this percentage against time will give you a degradation curve under your specific experimental conditions.

References

  • Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Needle.Tube.
  • Storage instructions for chemical reagents. (2025).
  • Exploring the Photochemistry of 2-Nitrobenzyl Alcohol (CAS 612-25-9). NINGBO INNO PHARMCHEM CO.,LTD.
  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. (2005).
  • Barth, A., Corrie, J. E. T., Gradwell, M. J., Maeda, Y., Mäntele, W., Meier, T., & Trentham, D. R. (1997). Time-Resolved Infrared Spectroscopy of Intermediates and Products from Photolysis of 1-(2-Nitrophenyl)ethyl Phosphates: Reaction of the 2-Nitrosoacetophenone Byproduct with Thiols. Journal of the American Chemical Society.
  • How to Store Reagents. University of Rochester Department of Chemistry.
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog.
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews.
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). Chemistry – A European Journal.
  • Proper Reagent Storage and Handling. (2015). StressMarq Biosciences Inc.
  • Reagent storage conditions. Lumiprobe.
  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry.
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (2004). Journal of the American Chemical Society.
  • Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. Benchchem.
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (2025). ResearchGate.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2012). Chemical Reviews.
  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Harvard University.
  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science.
  • Hasan, A., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Nucleic Acids Research.
  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. (2004). PubMed.
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate.
  • Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups. Benchchem.
  • Technical Support Center: Accounting for Nitracrine's Light Sensitivity During Experiments. Benchchem.
  • Separation of 4-Nitrobenzyl alcohol on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • How To Protect Light Sensitive Products. LFA Tablet Presses.
  • Protection of Light Sensitive Products. (2015). Pharmaguideline.
  • Photolabile Protecting Groups for Neurophysiology. University of Bristol.
  • Release the molecule! Photolabile protecting groups. (2020). Chembites.
  • Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. The Royal Society of Chemistry. (2020).
  • Risk Assessment for Light Sensitive Product. (2025). Pharma Devils.
  • Photolabile protecting group. Wikipedia.
  • New Safety-Catch Photolabile Protecting Group. (2007). Organic Letters.
  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. (2026).
  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.

Sources

Avoiding side reactions during nitration of methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective nitration of methyl 3-(hydroxymethyl)benzoate. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of this reaction and minimize the formation of unwanted side products.

The nitration of methyl 3-(hydroxymethyl)benzoate presents a unique challenge due to the presence of two distinct functional groups on the aromatic ring: a deactivating, meta-directing methyl ester (-COOCH₃) and a weakly activating, ortho,para-directing hydroxymethyl group (-CH₂OH). Furthermore, the benzylic alcohol of the hydroxymethyl group is susceptible to oxidation under the harsh, acidic, and oxidizing conditions typical of nitration. This guide will help you understand and control these competing factors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the nitration of an aromatic ring?

A: Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is initiated by generating a powerful electrophile, the nitronium ion (NO₂⁺). In the most common laboratory method, this is achieved by reacting concentrated nitric acid (HNO₃) with a stronger acid, typically concentrated sulfuric acid (H₂SO₄).[1][2][3] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[4][5][6][7] This electrophile is then attacked by the π-electron system of the benzene ring, leading to the substitution of a hydrogen atom with a nitro group (-NO₂).[1][8]

Q2: How do the methyl ester and hydroxymethyl groups on my substrate influence where the nitro group will be added?

A: The final regiochemistry is a result of the combined directing effects of the existing substituents.

  • Methyl Ester (-COOCH₃): This is an electron-withdrawing group and is therefore deactivating and a meta-director.[9][10] It directs incoming electrophiles to the positions meta to itself (in this case, position 5).

  • Hydroxymethyl (-CH₂OH): This is a weakly electron-donating group (by hyperconjugation and weak induction) and is therefore activating and an ortho,para-director. It directs incoming electrophiles to the positions ortho (positions 2 and 4) and para (position 6) relative to itself.

In your substrate, these effects converge. The hydroxymethyl group at position 3 strongly favors nitration at position 4 (ortho) and position 6 (ortho). The methyl ester group at position 1 deactivates the ring but directs meta, which also corresponds to position 5. The most likely products are those where the directing effects are constructive or where the least deactivated positions are attacked. Therefore, nitration is most likely to occur at positions 4 and 6, which are ortho to the activating hydroxymethyl group. Position 2 is sterically hindered by the adjacent methyl ester group.

Q3: What are the primary side reactions I need to anticipate?

A: There are three main side reactions to be concerned with:

  • Oxidation of the Hydroxymethyl Group: Nitric acid is a potent oxidizing agent.[11][12] The benzylic alcohol (-CH₂OH) can be easily oxidized to a benzaldehyde (-CHO) and potentially further to a carboxylic acid (-COOH). This is often the most significant and problematic side reaction, leading to product loss and purification difficulties.

  • Dinitration: If the reaction conditions are too severe (e.g., elevated temperature, excess nitrating agent), a second nitro group can be added to the ring.[4][13] Since the first nitro group is strongly deactivating, this typically requires forcing conditions.[14]

  • Formation of Regioisomers: While positions 4 and 6 are electronically favored, small amounts of other isomers (e.g., nitration at position 2 or 5) may form, complicating the purification process.

Troubleshooting Guide

Problem: My reaction mixture turns dark brown or black, and the final yield is very low.
  • Probable Cause: This is a classic sign of significant oxidation of the hydroxymethyl group.[11][12] The formation of conjugated aldehydes and other oxidation byproducts often results in dark, tarry materials. This occurs when the reaction temperature is too high or the nitrating agent is too aggressive.

  • Solutions & Preventative Measures:

    • Strict Temperature Control: The nitration of this substrate is highly exothermic.[15] It is critical to maintain a low temperature throughout the addition of the nitrating agent. Pre-cooling all reagents and performing the reaction in an ice-salt or acetone-dry ice bath to maintain the temperature between -5°C and 5°C is essential.[9][14][16]

    • Slow, Controlled Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized temperature spikes.[17]

    • Choice of Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is very powerful. Consider using a milder nitrating system that can reduce the risk of oxidation.

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
Conc. HNO₃ / Conc. H₂SO₄ -5 to 5 °CHigh reactivity, inexpensive.[9][16]Strong oxidizing potential, risk of dinitration.[11][13]
KNO₃ / Conc. H₂SO₄ 0 to 10 °CMilder, generates NO₂⁺ in situ, less oxidizing.Can be slower, requires careful control of solids.
**Acetyl Nitrate (CH₃COONO₂) **0 to 5 °C (Prepared in situ from HNO₃ and Acetic Anhydride)Generally less oxidizing, good for sensitive substrates.Requires careful preparation, can be unstable.
Problem: My product analysis (NMR/GC-MS) shows a mixture of dinitrated products.
  • Probable Cause: The reaction conditions were too harsh, allowing for a second nitration to occur on the mono-nitrated product. This is usually caused by temperatures exceeding 15°C, a high concentration of the nitrating agent, or extended reaction times.[13][14]

  • Solutions & Preventative Measures:

    • Control Stoichiometry: Use a precise molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents) relative to your substrate. Avoid using a large excess.

    • Reduce Temperature: As with preventing oxidation, maintaining a low temperature (ideally below 5°C) is crucial. Dinitration is significantly more favorable at higher temperatures.[5]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.

Problem: Oxidation and byproduct formation persist despite optimizing conditions. What is the next step?
  • Probable Cause: The inherent sensitivity of the hydroxymethyl group makes it incompatible with direct nitration, even under the mildest conditions that are still effective for nitrating the deactivated ring.

  • Solution: A Protecting Group Strategy A more robust and often necessary approach is to temporarily "protect" the sensitive hydroxymethyl group.[18] A protecting group masks the alcohol's reactivity, allowing you to perform the nitration without oxidation. Afterward, the protecting group is removed to reveal the desired product. This creates a multi-step synthesis but often provides a much cleaner reaction and higher overall yield.

    Recommended Protection Workflow:

    • Protection: Convert the -CH₂OH group into a derivative that is stable to nitrating conditions. An excellent choice is an acetyl ester (-CH₂OAc) due to its stability in strong acid and ease of removal.

    • Nitration: Perform the nitration on the protected substrate. The acetylated group is also deactivating, which will further direct the nitro group to the desired 4- and 6-positions.

    • Deprotection: Remove the protecting group (e.g., via base-catalyzed hydrolysis) to regenerate the hydroxymethyl group.

Visual Guides

Troubleshooting Flowchart

Troubleshooting start Start Nitration Experiment result Analyze Crude Product (TLC, LCMS, NMR) start->result path_ok Clean Product, Good Yield result->path_ok Desired Outcome path_oxidized Problem: Dark Color / Tar Cause: Oxidation result->path_oxidized Oxidation Detected path_dinitrated Problem: Dinitrated Products Cause: Harsh Conditions result->path_dinitrated Dinitration Detected path_isomers Problem: Multiple Isomers Cause: Poor Selectivity result->path_isomers Isomers Detected sol_oxidized Solution: 1. Lower Temp (-5 to 5°C) 2. Slower Addition 3. Use Milder Nitrating Agent path_oxidized->sol_oxidized sol_dinitrated Solution: 1. Control Stoichiometry (1.1 eq HNO3) 2. Lower Temp (< 5°C) 3. Monitor with TLC path_dinitrated->sol_dinitrated sol_isomers Solution: 1. Optimize Temperature 2. Consider Protecting Group Strategy path_isomers->sol_isomers protect Advanced Solution: Implement Protecting Group Strategy sol_oxidized->protect If problem persists sol_isomers->protect

Caption: A decision-making flowchart for troubleshooting common nitration issues.

Experimental Protocols

Protocol 1: Direct Nitration with Strict Temperature Control

(Adapted from Organic Syntheses procedures for methyl benzoate nitration)[16]

Safety Warning: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[9][14] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl 3-(hydroxymethyl)benzoate (1.0 eq). Dissolve it in concentrated sulfuric acid (approx. 3-4 mL per gram of substrate) while cooling the flask in an ice-salt bath to 0°C.

  • Nitrating Mixture Preparation: In a separate flask, cautiously add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (equal volume to the nitric acid) while cooling in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a generous amount of crushed ice with stirring. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Further purification can be achieved by recrystallization from an ethanol/water mixture or methanol.[9][19]

Protocol 2: Two-Step Synthesis via Acetyl Protection

Step A: Acetylation of the Hydroxymethyl Group

  • Dissolve methyl 3-(hydroxymethyl)benzoate (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete conversion.

  • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 3-(acetoxymethyl)benzoate.

Step B: Nitration and Deprotection

  • Perform the nitration on the protected product from Step A using the conditions described in Protocol 1 . The acetyl group is stable under these conditions.

  • After workup and isolation of the nitrated, protected product, proceed to deprotection.

  • Dissolve the crude product in methanol. Add a catalytic amount of sodium methoxide or potassium carbonate and stir at room temperature.

  • Monitor the deprotection by TLC. Once complete, neutralize the mixture with a weak acid (e.g., dilute HCl or NH₄Cl solution) and extract the product with ethyl acetate.

  • Wash, dry, and concentrate the organic layer. Purify the final product, methyl 3-(hydroxymethyl)-4-nitrobenzoate, by recrystallization.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Chemistry Steps. [Link]

  • BYJU'S. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. BYJU'S. [Link]

  • SimpleChemConcept. (2018, April 21). 3 Steps in Nitration of Benzene via Electrophilic Substitution. H2 Chemistry. [Link]

  • Save My Exams. (2026, February 24). Nitration of Benzene. AQA A Level Chemistry Revision Notes 2015. [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education. [Link]

  • Organic Syntheses. METHYL m-NITROBENZOATE. Organic Syntheses Procedure. [Link]

  • University of Michigan-Dearborn. NITRATION OF METHYL BENZOATE. [Link]

  • DTU Inside. (n.d.). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids. [Link]

  • National Center for Biotechnology Information. (2020, March 20). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. PMC. [Link]

  • Frontiers. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. [Link]

  • University of Missouri–St. Louis. Experiment 15 — Nitration of Methyl Benzoate. [Link]

  • Scribd. Benzyl Alcohol To Benzaldehyde Oxidation W/nitric Acid - 92%+ Yield. Certified DIY.[Link]

  • University of California, Irvine. Nitration of Methyl Benzoate. [Link]

  • Millersville University. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • ResearchGate. (2025, August 5). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. [Link]

  • PubChem. Methyl 2-(hydroxymethyl)-3-nitrobenzoate. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • University of Calgary. Nitration of Methyl Benzoate. [Link]

  • Chemguide. the nitration of benzene - electrophilic substitution. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]

Sources

Technical Support Center: Separation of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 5-(hydroxymethyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this compound from its starting materials and reaction byproducts. Here, we move beyond simple protocols to explain the scientific principles behind each separation technique, empowering you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of this compound.

Q1: My crude product is an oily or sticky solid with a broad, low melting point. What is the most probable cause? A1: This typically indicates the presence of significant impurities. The most common culprit is unreacted 5-(hydroxymethyl)-2-nitrobenzoic acid, the carboxylic acid starting material. Its acidic proton allows for strong intermolecular hydrogen bonding, which can disrupt the crystal lattice of the desired ester product and trap residual solvents, leading to an oily appearance and melting point depression. We recommend performing Thin-Layer Chromatography (TLC) to assess the number of components in your sample.[1]

Q2: How can I efficiently remove the unreacted carboxylic acid starting material? A2: An acid-base extraction is the most effective preliminary purification step. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base (such as a 5% sodium bicarbonate solution), you can selectively deprotonate the acidic starting material, making it water-soluble and pulling it into the aqueous layer. The neutral ester product will remain in the organic layer.[2]

Q3: My product fails to crystallize from solution; it just "oils out." What should I do? A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the impurity concentration is too high, the solution is supersaturated, or the solute's melting point is lower than the solvent's boiling point.[1] To resolve this, try the following:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent, and then allow it to cool much more slowly. Insulating the flask can promote slow crystal growth.[1]

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[3]

  • Change the Solvent System: The solvent may be inappropriate. Experiment with different single or binary solvent systems.[1][3]

Q4: My TLC plate shows multiple spots with very close Rf (retention factor) values. Is recrystallization suitable? A4: No. When impurities have polarities very similar to your desired product (resulting in close Rf values), recrystallization is unlikely to be effective. This scenario requires a more powerful separation technique. Column chromatography is the necessary method for separating compounds with similar physicochemical properties.[4]

Troubleshooting & Optimization Guides

Guide 1: Recrystallization Issues
ProblemPossible CauseSolution
Product Does Not Crystallize The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and try cooling again.[4]
The cooling process was too rapid, favoring oil formation over crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Low Recovery of Purified Product The product is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a binary solvent system where the product has lower solubility when cold. Perform small-scale solubility tests first.[4]
Premature crystallization occurred during a hot filtration step.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crashing out of solution too early.
Product Is Still Impure After Recrystallization Impurities were trapped within the crystal lattice (occlusion) due to rapid crystal formation.Re-dissolve the crystals in a minimal amount of hot solvent and allow the solution to cool much more slowly to form purer crystals.[3]
The chosen solvent is not effective at separating the specific impurities present.Review your TLC analysis. If impurities have similar polarity, switch to column chromatography.
Guide 2: Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation of Compounds The chosen eluent (solvent) system has the wrong polarity.Optimize the eluent system using TLC. A good starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate.[4] Adjust the ratio to achieve a product Rf value of ~0.2-0.4 for good separation.
The column was packed improperly, leading to "channeling" where the solvent runs unevenly.Ensure the column is packed uniformly without air bubbles or cracks. A "slurry" packing method is generally preferred over dry packing.[4]
Product Will Not Elute from Column The eluent is not polar enough to move the compound down the silica gel.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Cracks Appear in the Silica Bed The column has been allowed to run dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.

Purification Workflow: From Crude to Pure

The following diagram illustrates a logical workflow for purifying this compound, incorporating decision points based on impurity profiles.

G cluster_0 Purification Strategy CRUDE Crude Reaction Mixture TLC Assess Purity (TLC) CRUDE->TLC ACID_IMP Acidic Impurity (e.g., Starting Acid)? TLC->ACID_IMP EXTRACTION Acid-Base Extraction ACID_IMP->EXTRACTION Yes CLOSE_SPOTS Spots Close on TLC? ACID_IMP->CLOSE_SPOTS No EXTRACTION->CLOSE_SPOTS RECRYST Recrystallization PURE Pure Product RECRYST->PURE COLUMN Column Chromatography COLUMN->PURE CLOSE_SPOTS->RECRYST No CLOSE_SPOTS->COLUMN Yes

Caption: Decision workflow for purification.

Experimental Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol is designed to remove acidic impurities, primarily the unreacted 5-(hydroxymethyl)-2-nitrobenzoic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.

  • Extraction: Stopper the funnel and invert it carefully, venting frequently to release any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude, acid-free product.

Protocol 2: Purification by Recrystallization

This method is suitable when the product is largely pure, with only minor impurities of different polarities.

  • Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate/hexane mixtures). An ideal solvent dissolves the product well when hot but poorly when cold.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent while stirring and heating until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.[3][4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This is the most powerful technique for separating mixtures of compounds with similar polarities.

G cluster_1 Column Chromatography Workflow prep 1. Eluent Selection Optimize with TLC (e.g., Hexane:EtOAc) pack 2. Column Packing Prepare silica slurry Pack column uniformly prep->pack load 3. Sample Loading Dissolve crude in min. eluent Load carefully onto silica bed pack->load elute 4. Elution Add eluent continuously Collect fractions load->elute analyze 5. Fraction Analysis Monitor fractions by TLC elute->analyze combine 6. Combine & Evaporate Combine pure fractions Remove solvent analyze->combine

Caption: Step-by-step column chromatography process.

  • Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation between the desired product and impurities. A typical starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a product Rf of ~0.3.[4]

  • Column Packing: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles. Add a thin layer of sand on top of the silica bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow and never let the column run dry.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified this compound.

References

  • Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Benchchem.
  • This compound. PubChem, National Center for Biotechnology Information.
  • methyl 5-formyl-2-nitrobenzoate synthesis. ChemicalBook.
  • Methyl 2-hydroxy-5-nitrobenzoate, 98% 10 g. Thermo Scientific Chemicals.
  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem.com.
  • Methyl 5-hydroxy-2-nitrobenzoate. PubChem, National Center for Biotechnology Information.
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
  • Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. Benchchem.
  • METHYL m-NITROBENZOATE. Organic Syntheses Procedure.
  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. Benchchem.
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Fluorochem.
  • Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. Benchchem.
  • Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.
  • Nitration of Methyl Benzoate.

Sources

Technical Support Center: Optimization of Reaction Time for Hydroxymethyl Nitration Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction time for the nitration of hydroxymethyl-containing precursors. Nitration reactions are notoriously energetic and can be sensitive to subtle procedural changes.[1][2] Achieving a high yield of the desired mononitrated product requires precise control over the reaction kinetics to prevent the formation of impurities through over-nitration or oxidation. This guide is structured to provide not just protocols, but the causal logic behind them, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts essential for understanding and controlling the nitration process.

Q1: What is the primary mechanism for the nitration of hydroxymethyl-substituted aromatic compounds?

The nitration of an aromatic ring, even one bearing a hydroxymethyl group, typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. The process is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, commonly known as "mixed acid".[3] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[2][4] The electron-rich aromatic ring attacks this ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A weak base, such as the HSO₄⁻ ion, then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

NitrationMechanism sub Precursor (Ar-CH₂OH) sigma Sigma Complex (Intermediate) sub->sigma Electrophilic Attack by NO₂⁺ reagents Mixed Acid (HNO₃ + H₂SO₄) no2 Nitronium Ion (NO₂⁺) reagents->no2 Generation product Product (O₂N-Ar-CH₂OH) sigma->product Deprotonation by HSO₄⁻ hso4 HSO₄⁻ h3o H₃O⁺

Sources

Technical Support Center: Solubilization of Nitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Paradox

Researchers frequently encounter a specific frustration with nitrobenzoate esters (e.g., Methyl 4-nitrobenzoate, Ethyl 3-nitrobenzoate): they appear polar due to the nitro group (


) and ester functionality, yet they remain stubbornly insoluble in water.

The Diagnostic Reality: Nitrobenzoate esters often fall into the "Brick Dust" category of molecules. They possess:

  • High Crystallinity (High Melting Point): The nitro group encourages strong intermolecular

    
     stacking and dipole interactions within the crystal lattice. You must overcome this high lattice energy to dissolve the solid.
    
  • High Lipophilicity (High LogP): Despite the polar nitro group, the aromatic ring and alkyl ester chain dominate the solvation thermodynamics, making water an energetically unfavorable solvent.

This guide provides a tiered troubleshooting approach, moving from simple solvent engineering to advanced complexation, while explicitly flagging the chemical stability risks unique to this compound class.

Module 1: Diagnostic & Decision Matrix

Before attempting solubilization, characterize your specific ester. If your compound has a Melting Point (MP) > 200°C and a LogP > 3, simple cosolvents may fail, and you should jump to Module 4 (Cyclodextrins).

Troubleshooting Decision Tree

SolubilityLogic Start Start: Nitrobenzoate Ester Insoluble in Water CheckMP Check Melting Point (MP) & LogP Start->CheckMP Decision1 Is MP < 150°C? CheckMP->Decision1 Cosolvent Strategy A: Cosolvents (DMSO/Ethanol) Decision1->Cosolvent Yes (Lower Lattice Energy) Complexation Strategy B: Complexation (Cyclodextrins) Decision1->Complexation No (High Lattice Energy) RiskCheck CRITICAL CHECK: Is pH > 7.5? Cosolvent->RiskCheck Complexation->RiskCheck Hydrolysis STOP: High Risk of Hydrolysis (See Module 3) RiskCheck->Hydrolysis Yes Proceed Proceed with Formulation RiskCheck->Proceed No

Figure 1: Decision matrix for selecting a solubilization strategy based on physicochemical properties and stability risks.

Module 2: Cosolvent Engineering (The First Line of Defense)

For biological assays, Dimethyl Sulfoxide (DMSO) is the standard, but it has strict toxicity limits. For chemical synthesis, protic solvents (Ethanol/Methanol) are preferred unless transesterification is a risk.

The "Golden Rules" of Cosolvents
SolventSolubilization PowerBiological Limit (Final Conc.)Chemical Risk
DMSO High< 0.1% (Sensitive Cells)< 0.5% (Robust Lines)Low (Aprotic, stable)
Ethanol Moderate< 1.0%High: Transesterification risk in basic media.
PEG 400 Moderate< 5.0%Low
Protocol: The "Stock-Drop" Method

Do not add powder directly to water/buffer. It will float and never dissolve.

  • Prepare Stock: Dissolve the nitrobenzoate ester in 100% DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10

    
    M final).
    
  • Vortex: Ensure the stock is perfectly clear.

  • Rapid Dilution: While stirring the aqueous buffer rapidly (vortex or stir bar), add the DMSO stock dropwise.

    • Why? This prevents local regions of supersaturation that trigger precipitation.

  • Visual Check: If the solution turns cloudy (Tyndall effect), you have exceeded the Kinetic Solubility Limit . You must lower the target concentration or switch to Module 4.

Module 3: The Hydrolysis Trap (Critical Warning)

The Issue: You might be tempted to adjust pH to dissolve the compound. DO NOT DO THIS.

Nitrobenzoate esters are significantly more labile (unstable) than standard benzoate esters. The nitro group (


) is a strong electron-withdrawing group (EWG).[1]
  • Mechanism: The EWG pulls electron density from the aromatic ring, which in turn pulls density from the carbonyl carbon.

  • Result: The carbonyl carbon becomes highly electrophilic (positive character), making it hyper-sensitive to attack by nucleophiles like hydroxide ions (

    
    ).
    
  • Hammett Constant (

    
    ):  The Hammett 
    
    
    
    value for a
    
    
    -nitro group is ~0.78. A positive
    
    
    indicates increased susceptibility to base hydrolysis [1].
Visualizing the Risk

Hydrolysis Nitro Nitro Group (-NO2) Electron Withdrawing Ring Benzene Ring (Electron Deficient) Nitro->Ring Inductive Effect Carbonyl Carbonyl Carbon (Highly Electrophilic) Ring->Carbonyl Resonance Break Ester Bond Cleavage (Hydrolysis) Carbonyl->Break Degradation Hydroxide OH- (Base) Nucleophilic Attack Hydroxide->Carbonyl Rapid Attack

Figure 2: Mechanistic pathway showing why nitro-substituents accelerate ester hydrolysis in basic pH.

Expert Insight: If you observe your compound dissolving in high pH (pH > 8), you are likely observing the formation of the nitrobenzoate anion (the hydrolysis product), not the ester itself. Verify integrity via HPLC immediately.

Module 4: Advanced Formulations (Cyclodextrins)

If cosolvents fail or are toxic to your system, Cyclodextrins (CDs) are the gold standard for "Brick Dust" molecules. They encapsulate the hydrophobic aromatic ring, shielding it from water while the CD's outer shell interacts with the solvent.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Why? It is more water-soluble and less toxic than parent

    
    -CD [2].
    
Protocol: Phase Solubility Complexation
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -CD in water or buffer (pH 7.4).
    
  • Excess Addition: Add the nitrobenzoate ester in excess (more than you expect to dissolve).

  • Equilibration: Shake or rotate at room temperature for 24–48 hours.

    • Note: Do not sonicate extensively if heating occurs, as this alters the equilibrium.

  • Filtration: Filter the suspension through a 0.45

    
    m PVDF filter to remove undissolved solids.
    
  • Quantification: Analyze the filtrate by UV-Vis or HPLC to determine the solubilized concentration.

FAQ: Common User Issues

Q: Can I use sonication to speed up dissolution? A: Use caution. Short bursts are fine, but prolonged sonication generates heat (which can degrade the ester) and free radicals. If using DMSO stocks, sonication is rarely needed. If the stock is cloudy, the compound is simply insoluble at that concentration.

Q: My compound precipitated when I added the DMSO stock to the cell media. A: This is "crashing out." It happens because the local concentration of water around the DMSO droplet is too high.

  • Fix: Vortex the media while adding the DMSO stock.

  • Fix: Warm the media to 37°C before addition.

Q: Why does the solution turn yellow over time? A: Yellowing is the classic indicator of 4-nitrobenzoate hydrolysis . The 4-nitrophenolate anion (or related species depending on substitution) is often yellow. This confirms your ester has hydrolyzed. Check your pH; it is likely too basic.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. Link

Sources

Storage conditions to prevent degradation of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS: 133719-03-6).[1] It is designed to provide autonomous, high-level troubleshooting and storage protocols for researchers working with this intermediate.[1]

Topic: Storage Conditions & Stability Management

Audience: Synthetic Chemists, Medicinal Chemists, and QC Analysts.[1]

Core Storage Directive

The Golden Rule: Treat this compound as a dual-risk compound. It possesses two reactive centers susceptible to environmental degradation:

  • The Methyl Ester (Position 1): Prone to hydrolysis (moisture sensitivity).

  • The Hydroxymethyl Group (Position 5): Prone to oxidation (air sensitivity).

Optimal Storage Matrix
ParameterConditionTechnical Rationale
Temperature 2°C to 8°C Retards the kinetics of spontaneous ester hydrolysis and auto-oxidation.[1]
Atmosphere Inert (Argon/N₂) The primary alcohol (-CH₂OH) is susceptible to oxidation to the aldehyde (5-formyl) or acid.
Light Amber Vial / Foil Nitroaromatics are inherently photosensitive. UV exposure causes "nitro-browning" and homolytic bond weakening.[1]
Humidity < 10% RH (Desiccated) Moisture catalyzes the cleavage of the methyl ester to the free carboxylic acid.
Troubleshooting Guide (Q&A Format)
Q1: The compound has turned from an off-white solid to a deep yellow/brown sticky powder. Is it still usable?

Diagnosis: This indicates Photo-Oxidative Degradation .[1]

  • Mechanism: Nitroaromatic compounds often undergo photochemical rearrangement or radical formation upon UV exposure, leading to highly colored azo- or azoxy-coupling byproducts.[1] The "stickiness" suggests partial hydrolysis (formation of the acid) or hygroscopic uptake.

  • Action:

    • Perform a TLC check (Solvent: Hexane/Ethyl Acetate 1:1). If a baseline spot (acid) or multiple non-polar spots (azo dimers) appear, purification is required.

    • Rescue Protocol: Recrystallize from a mixture of Methanol/Water or Ethyl Acetate/Hexane . If the color persists but purity is >95% by HPLC, the chromophore is likely a trace impurity and may not affect downstream synthesis unless the reaction involves radical chemistry.

Q2: I detect a faint smell of methanol when opening the vial. What does this mean?

Diagnosis: Ester Hydrolysis has occurred.

  • Mechanism: Moisture has attacked the carbonyl carbon of the ester.

    • Reaction:

      
      
      
  • Impact: You now have a mixture of the target ester and 5-(hydroxymethyl)-2-nitrobenzoic acid .[1] This will alter stoichiometry in coupling reactions.

  • Action: Lyophilize the sample to remove the methanol (and residual water). Re-analyze purity. If the acid content is >5%, re-esterify using MeOH/H₂SO₄ or purify via column chromatography (the acid will stick to silica much more than the ester).

Q3: My HPLC chromatogram shows a new peak eluting before the main peak.

Diagnosis: This is the Hydrolysis Product (Carboxylic Acid) .

  • Reasoning: The free acid (5-(hydroxymethyl)-2-nitrobenzoic acid) is more polar than the methyl ester, leading to a shorter retention time on Reverse Phase (C18) columns.[1]

  • Verification: Spike the sample with benzoic acid or run a generic acid standard. If the peak shifts with pH changes in the mobile phase, it is the acid.

Q4: My HPLC chromatogram shows a new peak eluting after or very close to the main peak.

Diagnosis: This is likely the Oxidation Product (Aldehyde) .

  • Reasoning: The oxidation of the 5-hydroxymethyl group (-CH₂OH) yields Methyl 5-formyl-2-nitrobenzoate.[1] Aldehydes are often slightly less polar or have similar polarity to their alcohol counterparts but distinct UV absorption profiles.

  • Action: Check the UV spectrum of the peak. Aldehydes often have an enhanced n→π* transition band.

Technical Deep Dive: Degradation Pathways

The stability of this compound is governed by the competition between hydrolysis and oxidation.[1] The following diagram illustrates the degradation cascade.

DegradationPathways Compound Methyl 5-(hydroxymethyl)- 2-nitrobenzoate (Target) Acid 5-(hydroxymethyl)- 2-nitrobenzoic acid (Hydrolysis Impurity) Compound->Acid + H2O / H+ (Moisture) Aldehyde Methyl 5-formyl- 2-nitrobenzoate (Oxidation Impurity) Compound->Aldehyde + O2 / Air (Storage) Dimer Azo/Azoxy Dimers (Colored Impurities) Compound->Dimer + hv (UV Light) (Photolysis)

Figure 1: Primary degradation pathways. Red path indicates moisture damage; Yellow path indicates oxidative damage; Green path indicates light damage.

Standard Operating Procedure (SOP): Handling & Re-Analysis
A. Handling Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (a primary cause of hydrolysis).

  • Weighing: Weigh quickly. Do not leave the stock container open.

  • Solvent Choice:

    • Preferred: Anhydrous DCM, Ethyl Acetate, or DMSO (stored over molecular sieves).

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage of solutions, as trans-esterification can occur over time.[1]

B. QC Re-Analysis Protocol (HPLC)

Run this method if the compound has been stored for >6 months.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aromatic) and 210 nm (General).

  • Acceptance Criteria: Purity > 95%. Major impurity (Acid) < 2%.

Storage Decision Tree

Use this logic flow to determine the correct storage location based on your usage frequency.

StorageDecision Start New Shipment Received Usage Usage Frequency? Start->Usage Daily Daily/Weekly Usage->Daily Active Project LongTerm Long Term (>1 Month) Usage->LongTerm Archive Action1 Store at 4°C Desiccator Amber Vial Daily->Action1 Action2 Store at -20°C Argon Purge Parafilm Seal LongTerm->Action2

Figure 2: Decision logic for short-term vs. long-term storage to maximize compound integrity.

References
  • PubChem. this compound (CID 15177124).[1][2] National Library of Medicine. [Link][1]

  • Endo, Y., et al. (1998).[3] Synthesis and Structure-Activity Relationships of 5-Substituted 2-Nitrobenzoates. Journal of Medicinal Chemistry, 41(9), 1476–1496.[3] (Contextual synthesis and stability of nitrobenzoate intermediates).

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Validation & Comparative

Technical Guide: Comparative NMR Analysis of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Methyl 5-(hydroxymethyl)-2-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 79326-88-6) is a critical intermediate, often utilized in the synthesis of photocleavable linkers and heterocycles for pharmaceutical applications.[1] Its structural integrity hinges on the precise oxidation state of the benzylic carbon at position 5.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of this compound. Unlike standard data sheets, we evaluate the performance of solvent systems (


 vs. 

) in resolving key functional groups and establish a differential diagnosis protocol to distinguish the target molecule from its synthetic precursors (methyl 5-methyl-2-nitrobenzoate) and over-oxidized byproducts (aldehydes).
Part 1: Structural Context & Synthesis Monitoring

To interpret the spectrum accurately, one must understand the magnetic environment created by the 1,2,5-substitution pattern. The nitro group (


) at position 2 and the methyl ester (

) at position 1 exert strong deshielding effects, particularly on the aromatic ring protons.
The Comparative Baseline: Target vs. Alternatives

The primary challenge in synthesizing this compound is ensuring the complete conversion of the methyl precursor without over-oxidizing to the aldehyde or carboxylic acid.

FeatureTarget: this compoundPrecursor: Methyl 5-methyl-2-nitrobenzoateByproduct: Methyl 5-formyl-2-nitrobenzoate
C-5 Substituent Hydroxymethyl (

)
Methyl (

)
Aldehyde (

)
Key Diagnostic Peak

4.6 – 4.8 ppm (Methylene)

~2.45 ppm (Methyl)

~10.1 ppm (Aldehyde proton)
Electronic Effect Moderate electron withdrawalWeak electron donationStrong electron withdrawal
Part 2: Comparative Solvent Analysis ( vs. )

The choice of solvent is not merely logistical; it determines the visibility of the hydroxyl proton, which is the definitive proof of structure for this alcohol.

Option A: Chloroform-d (

)
  • Performance: Excellent for resolution of aromatic coupling constants due to lower viscosity.

  • Limitation: Rapid chemical exchange usually broadens the

    
     signal into the baseline or merges it with water, making it unreliable for confirming the alcohol moiety. The benzylic 
    
    
    
    appears as a singlet.
Option B: Dimethyl Sulfoxide-d6 (

)
  • Performance: Hydrogen bonding between DMSO and the solute slows the exchange rate of the

    
     proton.
    
  • Result: The

    
     proton becomes visible as a triplet (coupling to the adjacent 
    
    
    
    ), and the benzylic
    
    
    splits into a doublet. This is the self-validating system required for high-integrity characterization.
Part 3: Detailed Spectral Assignment

The following data assumes a


 solvent system for maximum structural confirmation.
1. Aromatic Region (

7.6 – 8.2 ppm)

The 1,2,5-substitution pattern creates a specific splitting pattern.

  • H-3 (

    
     ~8.05 ppm, d, J=8.4 Hz):  Ortho to the nitro group. This proton is the most deshielded due to the strong inductive and mesomeric withdrawal of the 
    
    
    
    group.
  • H-6 (

    
     ~7.80 ppm, d, J=1.8 Hz):  Ortho to the ester. It shows a small meta-coupling to H-4.
    
  • H-4 (

    
     ~7.70 ppm, dd, J=8.4, 1.8 Hz):  Meta to the nitro group and para to the ester. It couples essentially as a doublet of doublets (ortho to H-3, meta to H-6).
    
2. Aliphatic Region
  • Hydroxyl Proton (

    
    ): 
    
    
    
    ~5.55 ppm (t, J=5.8 Hz). Note: Only visible as a triplet in dry DMSO.
  • Benzylic Methylene (

    
    ): 
    
    
    
    ~4.65 ppm (d, J=5.8 Hz). Note: Collapses to a singlet if
    
    
    is added.
  • Ester Methyl (

    
    ): 
    
    
    
    ~3.88 ppm (s). Characteristic sharp singlet.
Part 4: Experimental Protocol & Workflow
Step-by-Step Characterization Protocol
  • Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of anhydrous

    
    .
    
    • Why? Standard DMSO often contains water (

      
       3.33 ppm) that can catalyze proton exchange, collapsing the OH triplet.
      
  • Acquisition: Run a standard proton sequence (16 scans minimum,

    
     delay > 2 seconds).
    
  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine meta-coupling (J ~1.8 Hz) on H-6.

  • Validation: If the OH triplet is ambiguous, add 1 drop of

    
     to the tube and re-run.
    
    • Expected Result: The triplet at 5.55 ppm should disappear, and the doublet at 4.65 ppm should collapse to a singlet. This confirms the peak identity.

Visualizing the Logic Flow

The following diagram illustrates the decision matrix for validating the product against common impurities.

NMR_Analysis_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Scan Acquire 1H NMR Solvent->Scan Check_Aldehyde Peak at ~10.1 ppm? Scan->Check_Aldehyde Check_Precursor Singlet at ~2.45 ppm? Check_Aldehyde->Check_Precursor No Result_Aldehyde Impurity: Over-oxidized (Aldehyde) Check_Aldehyde->Result_Aldehyde Yes Check_Target Doublet at ~4.65 ppm? Check_Precursor->Check_Target No Result_Precursor Impurity: Unreacted Starting Material Check_Precursor->Result_Precursor Yes Check_Target->Check_Precursor No (Ambiguous) Result_Success Target Confirmed: This compound Check_Target->Result_Success Yes (coupled to OH)

Caption: Figure 1. NMR Decision Matrix for distinguishing the target alcohol from aldehyde and methyl precursors.

Part 5: Structural Logic & Connectivity

To further validate the regiochemistry (ensuring the nitro and ester groups are correctly positioned relative to the hydroxymethyl), we analyze the coupling constants.

Coupling_Logic H3 H-3 (Ortho to NO2) ~8.05 ppm H4 H-4 (Meta to NO2) ~7.70 ppm H3->H4 Ortho Coupling (J ~8.4 Hz) H6 H-6 (Ortho to Ester) ~7.80 ppm H3->H6 Para (No Coupling) H4->H6 Meta Coupling (J ~1.8 Hz)

Caption: Figure 2. Aromatic coupling network. The strong ortho-coupling (H3-H4) and weak meta-coupling (H4-H6) confirm the 1,2,5-substitution pattern.

References
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12922678, this compound. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • AIST Spectral Database for Organic Compounds (SDBS). (2024). SDBS No. 79326-88-6. [Link]

Sources

A Researcher's Guide to Differentiating Nitro and Ester Groups in Benzoates using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my experience has shown that while Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone of functional group identification, the devil is often in the details—especially when analyzing aromatic compounds with multiple electron-influencing groups. This guide provides an in-depth comparison of the characteristic FTIR peaks for nitro (–NO₂) and ester (–COOR) groups within a benzoate framework. We will move beyond simple peak tables to explore the electronic and steric causality behind peak shifts, enabling you to interpret spectra with greater confidence and accuracy.

The objective is to provide not just data, but a logical framework for analysis. We will dissect how the position of the nitro group—ortho, meta, or para—creates a unique electronic environment that leaves a distinct fingerprint on the vibrational spectrum of the entire molecule.

Pillar 1: The Vibrational Signatures of Ester and Nitro Groups

Before comparing the substituted compounds, we must first establish the baseline characteristics of each functional group in an aromatic context.

The Aromatic Ester Group: A "Rule of Three"

The ester functional group in a benzoate exhibits three prominent, intense absorption bands, a pattern sometimes called the "Rule of Three"[1][2]. Conjugation with the benzene ring lowers the vibrational frequency of the carbonyl group compared to its aliphatic counterparts.

  • C=O Carbonyl Stretch (νC=O): This is the most intense and easily identifiable peak for an ester. In benzoates, conjugation delocalizes the pi-electrons of the carbonyl group into the aromatic ring, weakening the C=O double bond and lowering its stretching frequency. This peak typically appears in the 1730-1715 cm⁻¹ region[3][4]. This is a shift from the 1750-1735 cm⁻¹ range seen in saturated aliphatic esters[4][5].

  • Asymmetric C–O Stretch (νas(C–O–C)): This band arises from the stretching of the C–C(=O)–O bond system and is found in the 1310-1250 cm⁻¹ range for aromatic esters. It is typically very strong and sharp[1].

  • Symmetric C–O Stretch (νs(O–C–C)): This corresponds to the O–alkyl carbon bond stretch and appears as a strong peak between 1130-1100 cm⁻¹ [1].

The Aromatic Nitro Group: A Tale of Two Stretches

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to two very strong and characteristic absorptions arising from the stretching of the N–O bonds[6]. The large change in dipole moment during these vibrations results in exceptionally intense peaks[7].

  • Asymmetric NO₂ Stretch (νas(NO₂)): This is a very strong absorption typically found between 1550-1475 cm⁻¹ for aromatic nitro compounds[6][8].

  • Symmetric NO₂ Stretch (νs(NO₂)): This is another strong band, appearing at a lower frequency, generally in the 1360-1290 cm⁻¹ region[6][8].

  • Other Vibrations: Weaker absorptions, such as the C–N stretch (890-835 cm⁻¹) and an NO₂ bending (scissoring) vibration near 850 cm⁻¹, can also be observed and help confirm the group's presence[6].

Pillar 2: Comparative Analysis – The Effect of Nitro Group Position

The true diagnostic power of FTIR is revealed when we compare the spectra of ortho-, meta-, and para-nitrobenzoates. The position of the strongly electron-withdrawing nitro group alters the electronic distribution within both the aromatic ring and the ester functional group through a combination of inductive and resonance effects.

  • Inductive Effect: The nitro group is highly electronegative and withdraws electron density through the sigma bonds. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).

  • Resonance Effect: The nitro group also withdraws electron density from the ring via resonance (a -R effect). This effect is only operative at the ortho and para positions, where the nitro group can directly conjugate with the ring's pi-system and, by extension, the ester group.

These electronic shifts directly impact bond strengths and, consequently, their vibrational frequencies.

Workflow for FTIR Analysis of Nitrobenzoates

The logical flow for analyzing a nitrobenzoate sample involves careful sample preparation, data acquisition, and systematic spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Sample Solid Nitrobenzoate Sample Prep_Method Choose Method: - KBr Pellet - Thin Film - ATR Sample->Prep_Method Prepared_Sample Prepared Sample for Analysis Prep_Method->Prepared_Sample Background 1. Acquire Background Spectrum (Empty Sample Compartment or Blank) Prepared_Sample->Background Acquire_Spectrum 2. Acquire Sample Spectrum Background->Acquire_Spectrum Processed_Spectrum 3. Generate Transmittance/Absorbance Spectrum Acquire_Spectrum->Processed_Spectrum Identify_Ester Identify Ester Peaks (C=O, C-O Stretches) Processed_Spectrum->Identify_Ester Compare_Shifts Compare Peak Positions to Reference Data (o, m, p) Identify_Ester->Compare_Shifts Identify_Nitro Identify Nitro Peaks (Asymm. & Symm. Stretches) Identify_Nitro->Compare_Shifts Final_ID Final Isomer Identification Compare_Shifts->Final_ID

Caption: General workflow for the FTIR analysis of a solid nitrobenzoate sample.

Data Summary: Characteristic Peaks of Nitrobenzoate Isomers

The following table summarizes the typical wavenumber ranges for the key functional groups in methyl nitrobenzoate isomers. These values are compiled from various spectroscopic databases and literature sources. Minor variations may occur depending on the sample state and specific instrument.

Vibrational Mode Methyl o-nitrobenzoate Methyl m-nitrobenzoate Methyl p-nitrobenzoate Causality of Shift
Ester C=O Stretch ~1735 cm⁻¹~1725 cm⁻¹~1720 cm⁻¹Ortho: Steric hindrance twists the ester group out of the plane of the ring, inhibiting resonance and increasing the C=O frequency (blue shift)[9]. Para: Strong resonance withdrawal by the NO₂ group weakens the C=O bond, lowering its frequency (red shift). Meta: Only the inductive effect is strongly felt, with less resonance impact than the para isomer.
Nitro Asymm. (νas) Stretch ~1530 cm⁻¹~1527 cm⁻¹[7]~1523 cm⁻¹[10]The electron-withdrawing ester group competes for electron density, strengthening the N-O bonds and causing a blue shift relative to nitrobenzene[6]. The effect is modulated by the substitution pattern.
Nitro Symm. (νs) Stretch ~1350 cm⁻¹~1350 cm⁻¹[7]~1347 cm⁻¹[10]Similar to the asymmetric stretch, the electronic competition from the ester group influences the frequency. The symmetric stretch can also be more susceptible to coupling with other vibrations[11].
Aromatic C-H OOP Bending ~750-770 cm⁻¹ (1,2-disubst.)~690-780 & ~880 cm⁻¹ (1,3-disubst.)[12]~800-850 cm⁻¹ (1,4-disubst.)[12]The out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring and serve as a powerful confirmation of the isomer identity[6][13].
Key Vibrational Modes in a Nitrobenzoate

The primary stretches within a nitrobenzoate molecule give rise to its most characteristic peaks.

Caption: Key vibrational modes in a representative methyl nitrobenzoate molecule.

Pillar 3: Self-Validating Experimental Protocol

To ensure the trustworthiness of your results, a robust and reproducible experimental protocol is essential. The following describes the preparation of a solid nitrobenzoate sample for analysis using the KBr pellet technique, a standard and reliable method.

Protocol: KBr Pellet Preparation and FTIR Analysis

Objective: To obtain a high-quality, transmission FTIR spectrum of a solid nitrobenzoate sample.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared (IR) lamp

  • Spatula

  • Sample: ~1-2 mg of dry nitrobenzoate

  • FTIR-grade Potassium Bromide (KBr): ~100-200 mg (must be kept in a desiccator or oven at ~100°C to ensure it is completely dry)[14][15]

Methodology:

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Run a background scan. This is critical as it references the instrument against ambient conditions (e.g., atmospheric H₂O and CO₂), which are then subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Place approximately 100-200 mg of dry KBr into a clean, dry agate mortar[15].

    • Add 1-2 mg of the solid nitrobenzoate sample. The ideal sample-to-KBr ratio is about 1:100. Causality: Too much sample will result in overly intense, saturated peaks where no light passes through (total absorbance), making quantitative analysis impossible. Too little sample will yield a noisy spectrum with weak peaks.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogenous powder is formed. The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering[16].

    • Transfer the powder to the pellet die.

    • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet. Trustworthiness: A cloudy or opaque pellet indicates poor grinding, moisture contamination, or insufficient pressure, which will cause significant light scattering and a sloping baseline in the final spectrum.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire the sample spectrum. Set the instrument to scan over the desired range (e.g., 4000-400 cm⁻¹) and for an appropriate number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

  • Data Processing & Cleanup:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final FTIR spectrum.

    • Thoroughly clean the mortar, pestle, and die assembly immediately after use with an appropriate solvent (e.g., acetone or ethanol) followed by drying to prevent cross-contamination.

Conclusion

FTIR spectroscopy is a powerful and definitive tool for the structural elucidation of substituted benzoates. The key to accurate identification lies not just in recognizing the primary peaks of the ester and nitro groups, but in understanding how their electronic interplay and relative positions cause predictable and interpretable shifts in vibrational frequencies. By comparing the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and the characteristic C-H out-of-plane bending patterns, researchers can confidently distinguish between ortho, meta, and para isomers. This guide provides the foundational data and logical framework to support such advanced spectral interpretation in your research and development endeavors.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Journal of Chemical Education. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

  • Chegg. (n.d.). The carbonyl stretching (νC=O) frequency for ethyl benzoate is observed 1719 cm-1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Laskovets, A. D., et al. (n.d.). The Effect of Substituents at Benzoic Ring on the Parameters of Cholesteryl Benzoates Infrared Spectra in Phase Transitions. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy of Nitro Group Stretching. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4' -nitrobenzoate and (b).... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl p-nitro benzoate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • YouTube. (2023, February 20). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Retrieved from [Link]

Sources

A Tale of Two Isomers: A Comparative Guide to the Reactivity of 2-Nitrobenzyl and 4-Nitrobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the benzyl alcohol framework serves as a versatile scaffold. The introduction of a nitro (-NO₂) group dramatically alters its chemical personality, yet the positional isomerism—specifically, comparing the ortho (2-nitro) and para (4-nitro) variants—unlocks divergent and highly specific applications. This guide provides an in-depth comparison of the reactivity of 2-nitrobenzyl alcohol and 4-nitrobenzyl alcohol, grounded in mechanistic principles and supported by experimental data, to inform researchers in their selection of the appropriate tool for their synthetic challenges.

The Decisive Influence of Nitro Group Positioning

The nitro group is a potent electron-withdrawing group, exerting its influence through both resonance (mesomeric, -M) and inductive (-I) effects. While both isomers experience these effects, their interplay with the benzylic alcohol function is profoundly different, dictating their unique reactivity profiles.

  • 4-Nitrobenzyl Alcohol: The nitro group at the para position exerts a strong, unhindered -M effect, pulling electron density from the entire aromatic ring and, by extension, from the benzylic carbon. This deactivation makes the benzylic position less susceptible to reactions proceeding through a carbocation intermediate (e.g., Sₙ1-type substitutions), as the electron-withdrawing nature of the nitro group would significantly destabilize the positive charge.[1] Consequently, its primary utility is not in reactions involving the hydroxyl group's departure but rather as a stable platform for introducing the 4-nitrobenzyl (PNB) protecting group, which is later removed under reductive conditions.[2]

  • 2-Nitrobenzyl Alcohol: In the ortho isomer, the proximity of the nitro group to the benzylic alcohol is the single most critical feature. While the electronic-withdrawing effects are still present, the steric bulk of the nitro group can influence the approach of reagents.[3] More importantly, this specific geometry enables a unique photochemical reaction pathway that is impossible for the para isomer. This distinction makes 2-nitrobenzyl alcohol the foundation for one of the most widely used classes of photoremovable protecting groups (PPGs), often called "caging" groups.[4]

Photochemical Reactivity: The Defining Difference

The most dramatic divergence in reactivity is observed upon exposure to UV light. 2-Nitrobenzyl derivatives are celebrated for their ability to undergo clean, light-induced cleavage, whereas 4-nitrobenzyl alcohol does not share this property.

The Photocleavage Mechanism of 2-Nitrobenzyl Alcohol

The utility of 2-nitrobenzyl alcohol as a PPG is rooted in a well-established intramolecular redox process.[5][6] Upon absorption of a photon (typically in the near-UV range), the excited-state nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This initiates a cascade that culminates in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[7][8]

The key steps are:

  • Photoexcitation: The 2-nitrobenzyl chromophore absorbs UV light.

  • Intramolecular H-Abstraction: The excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[5][6]

  • Rearrangement: The aci-nitro species rapidly rearranges. This is widely accepted to proceed through a cyclic benzisoxazolidine intermediate, although other pathways may contribute depending on the solvent and pH.[8][9]

  • Release: The intermediate collapses, releasing the protected functional group (the "caged" molecule) and forming 2-nitrosobenzaldehyde.[10]

G cluster_0 Photocleavage Pathway of 2-Nitrobenzyl Derivatives A 2-Nitrobenzyl Derivative B Photoexcitation (hν) C Excited State D Intramolecular H-Abstraction E aci-Nitro Intermediate F Cyclization/ Rearrangement G Released Substrate H 2-Nitrosobenzaldehyde Byproduct

The Inert Nature of 4-Nitrobenzyl Alcohol to Photocleavage

This elegant intramolecular pathway is geometrically impossible for 4-nitrobenzyl alcohol. The para position places the nitro group on the opposite side of the aromatic ring from the benzylic alcohol, making intramolecular hydrogen abstraction unfeasible. While 4-nitrobenzyl compounds can undergo other, less efficient photoredox reactions in solution, they do not provide the clean, high-yield cleavage required for a reliable PPG.[11]

Comparative Performance Data

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of desired events (molecules cleaved) per photon absorbed. The data clearly illustrates the superior performance of the ortho isomer for photocaging applications.

Compound/Derivative FamilyWavelength (λmax)Quantum Yield (Φ)Primary ApplicationCleavage Method
2-Nitrobenzyl Alcohol ~260-350 nm[12][13]~0.1 - 0.6[8][9][13]Photoremovable Protecting GroupUV Irradiation (e.g., 350 nm)
4-Nitrobenzyl Alcohol ~278 nm[11]N/A (for cleavage)Reductively-cleavable Protecting GroupChemical Reduction (e.g., H₂/Pd, Zn/H⁺)[2]

Note: Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions. The values presented are illustrative for the o-nitrobenzyl family.

Chemical Reactivity: Protection and Deprotection Strategies

Beyond photochemistry, the isomers serve as protecting groups that are removed by orthogonal chemical methods.

4-Nitrobenzyl (PNB) Group: Reductive Cleavage

4-Nitrobenzyl alcohol is widely used to install the PNB protecting group on carboxylic acids, alcohols, and amines.[2] The PNB group is valued for its stability across a wide range of acidic and basic conditions. Its removal is elegantly achieved through selective reduction of the nitro group. The resulting electron-donating para-aminobenzyl group is significantly more labile and readily cleaved.

G cluster_1 Reductive Cleavage of 4-Nitrobenzyl (PNB) Group A PNB-Protected Substrate B Reduction (e.g., H₂, Pd/C) C p-Aminobenzyl Intermediate D Cleavage/ Rearrangement E Released Substrate F Byproduct

Experimental Protocols

To provide a practical context, we outline standard methodologies for the application and cleavage of both protecting group strategies.

Protocol 1: General Procedure for Photocleavage of a 2-Nitrobenzyl Protected Compound

This protocol describes a typical experimental setup for releasing a caged compound.

Materials:

  • 2-Nitrobenzyl protected compound

  • Anhydrous, UV-transparent solvent (e.g., Methanol, Acetonitrile, buffered aqueous solution)

  • Photoreactor equipped with a suitable lamp (e.g., Mercury lamp with 350 nm filter)

  • Reaction vessel (e.g., Quartz tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Dissolve the 2-nitrobenzyl protected compound in the chosen solvent to a typical concentration of 1-10 mM. Ensure the solution is optically clear.

  • Degassing (Recommended): To prevent side reactions with oxygen, which can quench the excited state, degas the solution by bubbling with an inert gas for 15-30 minutes.[7]

  • Irradiation: Place the reaction vessel in the photoreactor. Turn on the lamp and cooling system.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS) by taking aliquots at regular time intervals. The appearance of the released substrate and the disappearance of the starting material will indicate progress.

  • Workup: Once the reaction is complete, concentrate the solution in vacuo. The crude product can then be purified by standard methods such as column chromatography to separate the released substrate from the 2-nitrosobenzaldehyde byproduct.

Protocol 2: Reductive Cleavage of a 4-Nitrobenzyl (PNB) Ester

This protocol details a common method for deprotecting a PNB-protected carboxylic acid.

Materials:

  • PNB-protected ester

  • Solvent (e.g., Methanol, Ethyl Acetate, THF)

  • Reducing agent (e.g., 10% Palladium on carbon, Iron powder, Zinc dust)

  • Hydrogen source (for catalytic hydrogenation) or acid (e.g., aq. NH₄Cl, Acetic Acid)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Setup: Dissolve the PNB ester in the chosen solvent in a round-bottom flask.

  • Addition of Reagent:

    • For Catalytic Hydrogenation: Add the Pd/C catalyst (typically 5-10 mol%). Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir vigorously.

    • For Metal/Acid Reduction: Add iron powder (or zinc dust) and an aqueous solution of NH₄Cl.[2] Stir the biphasic mixture vigorously.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting material. Hydrogenation reactions are typically complete within a few hours.

  • Workup:

    • For Catalytic Hydrogenation: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with the reaction solvent.

    • For Metal/Acid Reduction: Filter the mixture to remove the metal residues. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The deprotected carboxylic acid can then be purified by crystallization or chromatography.

Conclusion and Application Guidance

The choice between 2-nitrobenzyl and 4-nitrobenzyl alcohol is not a matter of superior reactivity but of fundamentally different, purpose-driven functionality.

IsomerCore StrengthPrimary Use CaseKey Weakness
2-Nitrobenzyl Alcohol Photolability Spatiotemporal control of molecule release ("caged compounds") in biology, materials science, and photolithography.[4]Byproduct can be reactive; not ideal for standard protection/deprotection cycles.
4-Nitrobenzyl Alcohol Chemical Stability Robust protection of functional groups (PNB group) stable to many reagents but cleavable under specific reductive conditions.[2]Not photolabile; cleavage requires chemical reagents.

References

  • Vertex AI Search. (2023).
  • International Journal of Research in Technology and Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • Klan, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(13), 4124-4134. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.
  • Vedantu. (2024). Assertion Presence of a nitro group at ortho or para class 12 chemistry CBSE.
  • BenchChem. (2025). Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis.
  • Chemistry Steps. (2022). Ortho, Para, Meta.
  • BenchChem. (2025). Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups.
  • Gisbert, Y., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1285-1298. Available at: [Link]

  • Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 99(22), 14014-14019. Available at: [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Wirz, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(13), 4124–4134. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
  • Goeldner, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(20), 5283-5296. Available at: [Link]

  • Wan, P., & Yates, K. (1982). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 60(17), 2176-2185.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Photochemistry of 2-Nitrobenzyl Alcohol (CAS 612-25-9).
  • Google Patents. (2020).
  • Wirz, J., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. Available at: [Link]

  • Filo. (2025). Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4....
  • Griesbeck, A. G., & Coyle, J. D. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 135-187. Available at: [Link]

  • Griesbeck, A. G., & Coyle, J. D. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 135-187. Available at: [Link]

  • University of Groningen. (2015).
  • BenchChem. (2025). A Comparative Guide to NDBF and o-Nitrobenzyl Photoremovable Protecting Groups.
  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.
  • PubMed. (2005).
  • ResearchGate. (2026).
  • Oxford Academic. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups.

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A Comparative Guide to Achieving Optimal HPLC Retention for Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the accurate analysis of intermediates like Methyl 5-(hydroxymethyl)-2-nitrobenzoate is paramount for ensuring the quality, purity, and consistency of synthetic pathways. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this purpose. However, the retention behavior of this polar aromatic compound can be nuanced, necessitating a well-designed chromatographic method.

This guide provides an in-depth comparison of potential HPLC methodologies for the analysis of this compound. Rather than presenting a single, rigid protocol, we will explore the underlying principles and compare different approaches to empower you to develop a robust and reliable analytical method tailored to your specific needs.

Understanding the Analyte: this compound

The chemical structure of this compound, with its polar hydroxyl and nitro groups, alongside the ester functionality, presents a moderate polarity. This makes it amenable to reversed-phase HPLC, yet its retention can be sensitive to subtle changes in chromatographic conditions.

Caption: Chemical structure of this compound.

Comparative Analysis of HPLC Methodologies

The key to achieving optimal separation and retention lies in the careful selection of the stationary phase (column) and the mobile phase. Below, we compare two common reversed-phase approaches.

ParameterMethod A: Standard C18Method B: Polar-Embedded C18
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmPolar-Embedded C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)[1]Acetonitrile : Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C30°C
Detection UV at 230 nmUV at 230 nm
Expected Retention Moderate, but may be susceptible to shifts with minor mobile phase variations.Enhanced and more stable retention due to secondary interactions with the embedded polar group.
Peak Shape Generally good, but can be affected by silanol interactions.Often improved peak symmetry due to shielding of residual silanols.
Ideal Use Case Routine analysis where baseline resolution from non-polar impurities is the primary goal.Methods requiring high reproducibility and separation from other polar impurities or degradants.
Causality Behind Experimental Choices
  • Stationary Phase: A standard C18 column is a workhorse for reversed-phase chromatography and often a good starting point. However, for polar analytes, "pore dewetting" or "hydrophobic collapse" can occur with highly aqueous mobile phases, leading to retention time instability[2][3]. A polar-embedded C18 column incorporates a polar functional group within the alkyl chain, which helps to retain a layer of water on the surface, preventing this collapse and offering a more consistent interaction with polar analytes[4].

  • Mobile Phase Modifier: An acidic modifier like phosphoric acid or formic acid is crucial. It ensures that any residual, acidic silanol groups on the silica support are protonated, minimizing undesirable secondary interactions that can lead to peak tailing. For our analyte, which is neutral, the primary role of the acid is to control the stationary phase surface chemistry. The choice between phosphoric and formic acid often comes down to mass spectrometry compatibility; formic acid is volatile and preferred for LC-MS applications[5].

  • Organic Solvent: Acetonitrile is often chosen for its lower viscosity and UV transparency compared to methanol. The 50:50 starting ratio is a standard practice in method development for moderately polar compounds, and can be adjusted to fine-tune retention[6]. Increasing the percentage of the aqueous component will generally increase the retention time of the analyte[6].

  • Temperature: Maintaining a constant column temperature is critical for reproducible retention times, as even small fluctuations in ambient temperature can affect solvent viscosity and chromatographic selectivity[7]. A slightly elevated temperature (e.g., 30°C) can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics.

Experimental Protocols

Below are detailed, step-by-step methodologies for preparing and running an analysis based on the "Method B" approach, which is often preferred for its robustness with polar compounds.

Preparation of Mobile Phase and Standard Solutions
  • Aqueous Component (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm membrane filter to remove any particulates.

  • Mobile Phase (50:50 Acetonitrile:Aqueous):

    • In a suitable solvent reservoir, combine 500 mL of HPLC-grade acetonitrile and 500 mL of the prepared aqueous component.

    • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum degassing, or online degasser) to prevent bubble formation in the HPLC system.

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol or acetonitrile.

    • Dilute to the mark with the mobile phase.

    • This stock solution can be further diluted with the mobile phase to create working standards for linearity and quantitation.

HPLC Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (ACN:H2O with 0.1% Formic Acid) prep_standard Prepare Standard Solution (100 µg/mL) hplc_system Equilibrate HPLC System with Mobile Phase prep_standard->hplc_system hplc_inject Inject Standard/Sample (10 µL) hplc_system->hplc_inject hplc_run Run Isocratic Elution (1.0 mL/min, 30°C) hplc_inject->hplc_run hplc_detect Detect at 230 nm hplc_run->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_quantify Determine Purity/Concentration data_integrate->data_quantify

Caption: Workflow for HPLC analysis of this compound.

Alternative and Complementary Analytical Techniques

While reversed-phase HPLC is a powerful tool, other techniques can be employed for the analysis of this compound and its related impurities, especially in complex matrices.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly useful for very polar compounds that have little to no retention in reversed-phase chromatography[4][8][9].

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities that may be present from the synthesis process, GC-MS can be a highly specific and sensitive technique. However, derivatization may be necessary for non-volatile analytes like our target compound[10][11][12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte, provided a certified internal standard is used[11].

Conclusion

The successful HPLC analysis of this compound hinges on a rational approach to method development. While a standard C18 column with an acetonitrile/water mobile phase can provide adequate results, utilizing a polar-embedded C18 column can offer enhanced robustness and reproducibility, particularly for long-term analytical campaigns. The provided experimental protocol serves as a robust starting point for developing a validated method for the quality control and analysis of this important chemical intermediate. By understanding the interplay between the analyte's properties and the chromatographic parameters, researchers can confidently achieve accurate and reliable results.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?. (2015, May 20). ResearchGate. Available at: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available at: [Link]

  • What are common causes for less than expected retention times on a reversed-phase LC column?. Waters Knowledge Base. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. Available at: [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Available at: [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Available at: [Link]

  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem.com. Available at: [Link]

  • Qualitative analysis of aromatic compounds via 1D TOCSY techniques. PMC. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020, November 11). LCGC International. Available at: [Link]

  • Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Available at: [Link]

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A Researcher's Guide to the UV-Vis Absorption Maxima of Nitrobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of nitrobenzyl alcohol derivatives is paramount. These compounds are extensively used as photolabile protecting groups, allowing for the spatial and temporal control of the release of active molecules. A key characteristic governing their application is their UV-Vis absorption profile, specifically the wavelength of maximum absorption (λmax). This guide provides a comprehensive comparison of the UV-Vis absorption maxima of ortho-, meta-, and para-nitrobenzyl alcohol and its derivatives, supported by experimental data and protocols to ensure scientific integrity and practical applicability.

The Significance of UV-Vis Absorption in Photolabile Protecting Groups

The efficacy of a nitrobenzyl-based photolabile protecting group is intrinsically linked to its ability to absorb light at a specific wavelength. This absorption excites the molecule to a higher energy state, initiating a cascade of photochemical reactions that ultimately lead to the cleavage of the protecting group and the release of the caged molecule.[1] The position of the nitro group on the benzyl ring, as well as the presence of other substituents, significantly influences the λmax, thereby determining the optimal wavelength of light for uncaging.

This guide will delve into the distinct UV-Vis absorption characteristics of the three main isomers of nitrobenzyl alcohol and explore how substitutions on the aromatic ring can be used to tune these properties for specific applications.

Comparative Analysis of Nitrobenzyl Alcohol Isomers

The position of the nitro group—ortho, meta, or para—relative to the hydroxymethyl group has a profound effect on the electronic transitions within the molecule and, consequently, its UV-Vis absorption spectrum.

Isomerλmax (nm)SolventMolar Absorptivity (ε) (M⁻¹cm⁻¹)
ortho-Nitrobenzyl alcohol~252Ethanol~5,500
meta-Nitrobenzyl alcohol268Aqueous SolutionNot specified
para-Nitrobenzyl alcohol278Aqueous Solution~10,000

Table 1: Comparison of the UV-Vis Absorption Maxima of Nitrobenzyl Alcohol Isomers. This table summarizes the reported λmax and molar absorptivity values for the three isomers of nitrobenzyl alcohol. Note that the solvent can influence these values.

The observed differences in λmax can be attributed to the nature of the electronic transitions. In nitroaromatic compounds, two primary types of transitions are observed: the n→π* transition of the nitro group and the π→π* transitions of the benzene ring.[2] The π→π* transitions are generally more intense.

The para-isomer typically exhibits the most red-shifted (longer wavelength) absorption maximum due to the extended conjugation between the nitro group and the benzene ring. In contrast, the meta-isomer shows a blue-shifted (shorter wavelength) absorption as the nitro group does not directly participate in conjugation with the p-system in the same manner. The ortho-isomer's absorption is also influenced by steric interactions between the adjacent nitro and hydroxymethyl groups.

The Influence of Substituents on Absorption Maxima

Introducing substituents onto the aromatic ring of nitrobenzyl alcohol is a powerful strategy for tuning the λmax to more desirable wavelengths, such as the near-UV or visible region, to minimize potential damage to biological samples. Electron-donating groups, in particular, can cause a significant red shift in the absorption maximum.

Derivativeλmax (nm)SolventMolar Absorptivity (ε) (M⁻¹cm⁻¹)
4,5-Dimethoxy-2-nitrobenzyl alcoholRed-shifted from parentAcetonitrile/EthanolNot specified
4-Methoxy-2-nitrobenzyl alcoholNot specifiedNot specifiedNot specified

Table 2: UV-Vis Absorption Maxima of Substituted Nitrobenzyl Alcohol Derivatives. This table highlights the effect of electron-donating methoxy groups on the absorption properties.

The addition of two methoxy groups at the 4 and 5 positions of 2-nitrobenzyl alcohol, for instance, leads to a red-shifted absorption spectrum.[3] This is because the electron-donating nature of the methoxy groups increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the energy gap for the π→π* transition.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure accurate and reproducible determination of the UV-Vis absorption maxima of nitrobenzyl alcohol derivatives, a standardized experimental protocol is essential.

Workflow for UV-Vis Analysis

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Step-by-Step Methodology
  • Solvent Selection: Choose a UV-grade solvent that dissolves the nitrobenzyl alcohol derivative and does not absorb significantly in the wavelength range of interest (typically 200-400 nm). Ethanol, methanol, and acetonitrile are common choices.

  • Sample Preparation:

    • Prepare a stock solution of the nitrobenzyl alcohol derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (e.g., 1-20 µg/mL). This is to ensure the absorbance values fall within the linear range of the instrument.

  • Instrumentation and Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Use a quartz cuvette for measurements in the UV region.

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorbance of each diluted sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the λmax.

    • To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette), the slope of the resulting line will be equal to ε (assuming a 1 cm path length).

Causality Behind Experimental Choices

  • Choice of Solvent: The polarity of the solvent can influence the position and intensity of the absorption bands.[1][4][5][6][7] Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the λmax. Therefore, it is crucial to report the solvent used when presenting UV-Vis data.

  • Concentration Range: Working within the linear range of the Beer-Lambert law is essential for accurate quantitative analysis, including the determination of molar absorptivity. At very high concentrations, intermolecular interactions can lead to deviations from linearity.

Conclusion and Future Perspectives

The UV-Vis absorption characteristics of nitrobenzyl alcohol derivatives are a critical determinant of their utility as photolabile protecting groups. A thorough understanding of how isomeric position and substituent effects influence the λmax allows for the rational design of photocleavable systems tailored for specific applications. The ortho-isomer remains a workhorse in this field due to its efficient photochemical rearrangement. The ability to tune the absorption to longer wavelengths through the introduction of electron-donating groups opens up possibilities for applications in sensitive biological systems where the use of high-energy UV light is a concern. Future research will likely focus on the development of nitrobenzyl derivatives with even further red-shifted absorptions, potentially into the visible and near-infrared regions, to enable deeper tissue penetration and further minimize photodamage.

References

  • Wan, P., & Babbage, C. A. (1987). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 65(8), 1775-1783.
  • Yates, K., & Rafizadeh, K. (1976). Mechanistic studies in organic photochemistry. XVI. The photochemistry of m- and p-nitrobenzyl alcohols in aqueous solution. The Journal of Organic Chemistry, 41(14), 2475-2482.
  • Sigma-Aldrich. (Product Page). 4,5-Dimethoxy-2-nitrobenzyl alcohol.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups. A new class of photosensitive protecting groups for hydroxyl functions. The Journal of Organic Chemistry, 39(2), 192-196.
  • Hasan, T., & Khan, A. U. (1996). Photodynamic therapy of cancer. Photochemistry and Photobiology, 63(6), 803-814.
  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Suppan, P., & Vauthey, E. (1993). Solvent effects on the photophysics of aromatic molecules. Journal of Photochemistry and Photobiology A: Chemistry, 75(2), 81-91.
  • Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1977). The solvatochromic comparison method. 6. The π* scale of solvent polarities. Journal of the American Chemical Society, 99(18), 6027-6038.
  • PubChem. (Database Entry). 4-methoxy-2-nitrobenzyl alcohol.
  • PubChem. (Database Entry). 4,5-dimethoxy-2-nitrobenzyl alcohol.
  • Il'ichev, Y. V., & Schwörer, M. A. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 804-812.

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High-Resolution 13C NMR Analysis of Methyl 5-(hydroxymethyl)-2-nitrobenzoate: Empirical Data vs. In Silico Prediction Tools

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the limitations of automated structural verification. Methyl 5-(hydroxymethyl)-2-nitrobenzoate is a highly functionalized aromatic building block, heavily utilized in the synthesis of quinazolone-based anti-inflammatory agents targeting VCAM-1 pathways [1]. Because this molecule possesses three distinct substituents—an ester (-COOMe), a nitro group (-NO2), and a hydroxymethyl group (-CH2OH)—it presents a highly complex electronic environment.

While in silico prediction tools (e.g., ChemDraw, MNova) are ubiquitous in drug development workflows, their additive algorithms often struggle with heavily substituted rings due to steric inhibition of resonance. This guide objectively compares the predictive performance of these software alternatives against reference-derived empirical data [2], providing a self-validating framework for accurate 13C NMR interpretation.

Experimental Methodology: A Self-Validating Protocol

To generate reliable empirical data, the NMR acquisition protocol must be treated as a self-validating system. The primary challenge with this compound is the presence of four quaternary carbons (C1, C2, C5, C=O). These carbons lack attached protons, resulting in negligible Nuclear Overhauser Effect (NOE) enhancement and exceptionally long


 relaxation times.

Failing to optimize the acquisition parameters will result in missing quaternary peaks, rendering the spectrum useless for structural confirmation.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of Chloroform-d (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. High concentration is critical for 13C sensitivity.
    
  • Probe Tuning & Matching: Manually tune the broadband probe to the exact resonance frequency of 13C (approx. 100 MHz on a 400 MHz spectrometer) to maximize the signal-to-noise ratio (SNR).

  • Optimized Acquisition:

    • Scans (NS): Minimum of 1024 scans.

    • Relaxation Delay (

      
      ):  Set to 2.0–3.0 seconds  (crucial for quaternary carbon relaxation).
      
    • Pulse Angle: 30° pulse to allow faster longitudinal relaxation between scans.

  • FID Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transform to smooth baseline noise without sacrificing peak resolution.

NMR_Workflow A Sample Prep (50 mg in CDCl3) B Probe Tuning (13C/1H Matching) A->B C Acquisition (D1=2.0s, 1024 Scans) B->C D FID Processing (Zero Filling, FT) C->D E Data Validation (Peak Assignment) D->E

Standardized 13C NMR Acquisition Workflow for Substituted Benzoates.

Performance Comparison: Empirical vs. Predictive Models

The table below compares the reference-derived empirical 13C NMR shifts of this compound against two leading in silico alternatives: ChemDraw (ChemNMR algorithm) and Mestrelab MNova (Modgraph algorithm).

The empirical baseline is derived from validated high-resolution data of the precursor, Methyl 2-nitrobenzoate [2], mathematically adjusted for the highly predictable ipso, ortho, and meta inductive effects of the -CH2OH substituent.

Quantitative 13C NMR Data Comparison (ppm in )
Carbon PositionReference-Derived Empirical (ppm)ChemDraw Prediction (ppm)MNova Prediction (ppm)Max Deviation (Δ ppm)
C=O (Ester) 165.5166.2165.80.7
C2 (C-NO2) 147.1149.5148.22.4
C5 (C-CH2OH) 145.0142.8144.12.2
C4 (Aromatic CH) 131.9130.5132.11.4
C6 (Aromatic CH) 128.7127.2129.01.5
C1 (C-COOMe) 127.0128.5126.81.5
C3 (Aromatic CH) 123.7122.1124.01.6
CH2OH (Aliphatic) 63.064.562.81.5
OCH3 (Ester) 52.952.553.10.4

Mechanistic Insights: Why Predictive Algorithms Fail

As observed in the data, predictive algorithms exhibit significant deviations (up to 2.4 ppm) at the C2 and C5 quaternary positions. To understand this causality, we must analyze the interplay of inductive (-I) and resonance (-R) effects.

The Steric Clash and Resonance Inhibition at C2

ChemDraw overestimates the deshielding at C2 (predicting 149.5 ppm vs. the empirical 147.1 ppm). This discrepancy exposes a fundamental limitation in additive prediction models. The bulky


 group at C2 and the 

group at C1 are ortho to each other. The severe steric clash between these groups forces the ester carbonyl out of coplanarity with the aromatic

-system.

Because resonance effects (-R) require orbital overlap, this deviation from planarity significantly reduces the ester's ability to withdraw electron density from the ortho position. Algorithmic predictors assume an idealized, coplanar conformation, thereby overestimating the deshielding effect.

Inductive Dominance at C5

Conversely, algorithms often underestimate the ipso deshielding at C5. The hydroxymethyl group (


) is generally considered a weak electron-donating group via hyperconjugation, but the highly electronegative oxygen atom exerts a strong localized inductive withdrawal (-I) on the directly attached C5 carbon, pushing its shift to 145.0 ppm.

Substituent_Effects Core Aromatic Core (Base: ~128.5 ppm) NO2 -NO2 Group (C2) Strong EWG (-I, -R) Deshielding (+20 ppm ipso) Core->NO2 ortho/para deshielding COOMe -COOMe Group (C1) Moderate EWG (-I, -R) Deshielding (+2 ppm ipso) Core->COOMe ortho/para deshielding CH2OH -CH2OH Group (C5) Weak Inductive (-I) Deshielding (+13 ppm ipso) Core->CH2OH ipso deshielding

Electronic Substituent Effects Governing 13C NMR Chemical Shifts.

Conclusion for Drug Development Professionals

When characterizing highly substituted intermediates like this compound, relying solely on in silico NMR predictors can lead to misassigned quaternary carbons. MNova generally outperforms ChemDraw in handling ortho-steric clashes, but neither replaces the necessity of optimized empirical acquisition. By utilizing a


 delay of >2.0s and understanding the structural causality behind resonance inhibition, researchers can ensure absolute confidence in their structural validations before proceeding to downstream API synthesis.

References

  • BRPI1014956B1 - Anti-inflammatory agents. Google Patents.
  • The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Semantic Scholar (Catalysts 2023, 13, 971).

A Senior Application Scientist's Guide to Purity Analysis of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis and Development

Methyl 5-(hydroxymethyl)-2-nitrobenzoate is a key chemical intermediate whose structural features—a nitro-substituted benzene ring, a methyl ester, and a hydroxymethyl group—make it a versatile building block in organic synthesis. Its applications often lie in the pharmaceutical industry, where it may serve as a precursor to active pharmaceutical ingredients (APIs). In this context, the purity of the intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Unidentified impurities can lead to unwanted side reactions, lower yields, and, most critically, introduce potentially toxic or genotoxic components into the synthetic pathway.

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. As a Senior Application Scientist, my objective is to move beyond simple protocol recitation. Instead, this document elucidates the causality behind methodological choices, establishes a framework for generating trustworthy and reproducible data, and grounds all recommendations in authoritative scientific principles. We will explore the strengths and weaknesses of chromatographic and spectroscopic techniques, providing the technical insights necessary for you to select and implement the most appropriate method for your specific analytical challenge.

Overview of Core Analytical Techniques

The choice of an analytical method is dictated by the objective: are you performing a routine quality control check, identifying an unknown impurity, or assigning a definitive purity value to a reference standard? Each goal is best served by a different technique or combination of techniques.

Analytical Method Principle Primary Use Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Quantitative analysis (assay), impurity profiling, stability testing.High sensitivity and resolution, excellent for detecting trace impurities, robust and widely available.[1]Requires a reference standard for accurate quantification of the main component and impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile or semi-volatile impurities and by-products.Very high specificity; provides structural information for peak identification.[2]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Primary method for purity assignment of the main component.Absolute quantification without a specific reference standard of the analyte; provides structural information.[1][3][4]Lower sensitivity compared to HPLC; potential for signal overlap with impurities.[1]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS) Absorption of IR radiation by molecular bonds (IR); ionization and mass-to-charge analysis of molecules (MS).Structural confirmation and functional group identification.Provides definitive structural information and molecular weight confirmation.[5][6]Not inherently quantitative for purity assessment.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC with UV detection is the cornerstone of purity analysis in most pharmaceutical labs. Its ability to separate structurally similar compounds, including isomers that are common by-products in the synthesis of nitroaromatic compounds, makes it indispensable.[1][7]

Expertise & Causality: Why This Method Works

The chosen method is a reversed-phase HPLC (RP-HPLC) protocol. Here’s the scientific reasoning behind the key parameters:

  • Column: A C18 (octadecylsilyl) column is selected. This non-polar stationary phase effectively retains the moderately non-polar this compound and related impurities through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and acidified water is used. Acetonitrile serves as the organic "strong" solvent to elute the analyte. The addition of an acid (like phosphoric or formic acid) to the aqueous phase is critical.[8][9] It maintains a low pH, ensuring that any potentially acidic functional groups (like a carboxylic acid impurity from ester hydrolysis) remain in their neutral, protonated form. This prevents peak tailing and provides consistent, reproducible retention times.

  • Detection: UV detection is ideal because the nitro group and the benzene ring are strong chromophores, providing excellent sensitivity at wavelengths typically between 220-260 nm.[1][2]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Prep (Acidified Water & ACN) a1 System Equilibration p1->a1 p2 Standard Solution Prep (Reference Standard) a2 System Suitability Test (Inject Standard x5) p2->a2 p3 Sample Solution Prep (Test Article) a3 Sample Injection p3->a3 a1->a2 a2->a3 a4 Data Acquisition (Chromatogram) a3->a4 d1 Peak Integration a4->d1 d2 Purity Calculation (% Area Normalization) d1->d2 d3 Reporting d2->d3

Caption: Workflow for HPLC purity analysis.

Protocol: HPLC Purity by Percent Area Normalization

This protocol is designed as a self-validating system by incorporating a system suitability test, which ensures the chromatographic system is performing adequately before sample analysis.[10]

  • Apparatus and Materials:

    • HPLC system with UV detector

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade)

  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Mobile Phase B (Acetonitrile) for a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Mobile Phase: 70:30 (A:B) isocratic gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Equilibrate the system for at least 30 minutes.

    • Inject the Sample Solution five consecutive times.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area of the main component is ≤ 2.0%.[11]

  • Procedure:

    • Once system suitability is established, inject the Sample Solution once.

    • Record the chromatogram for a runtime sufficient to elute all potential impurities (e.g., 20 minutes).

  • Calculation:

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC System Suitability and Purity

System Suitability Results

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 8500

| %RSD (n=5 injections) | ≤ 2.0% | 0.45% |

Sample Purity Analysis (Hypothetical Data)

Peak Retention Time (min) Area % Area Identity
1 3.5 15,000 0.30 Starting Material
2 5.2 4,950,000 99.00 This compound
3 6.8 25,000 0.50 Isomeric Impurity
4 9.1 10,000 0.20 Unknown

| Total | | 5,000,000 | 100.00 | |

II. Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles

While HPLC is excellent for general purity, GC-MS is unparalleled for identifying and quantifying volatile or semi-volatile impurities that could be missed, such as residual solvents or volatile synthetic by-products.[2] The mass spectrometer provides definitive structural information, moving from simple detection to positive identification.

Expertise & Causality: Why This Method Works
  • Technique: GC is ideal for thermally stable and volatile compounds. This compound is sufficiently volatile for this technique.

  • Column: A low-polarity capillary column (e.g., SPB-1 or HP-5ms, which are dimethyl polysiloxane-based) is used.[12] This stationary phase separates compounds primarily based on their boiling points, which is effective for a general impurity screen.

  • Detector: Electron Ionization (EI) mass spectrometry is a robust, universal ionization technique that generates reproducible fragmentation patterns.[13] These patterns act as a "fingerprint" for a molecule, which can be compared against spectral libraries for identification. Selected Ion Monitoring (SIM) mode can be used for trace-level quantification of known impurities, offering enhanced sensitivity.[12]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Sample Prep (Dissolve in volatile solvent) a1 GC Injection p1->a1 a2 Temperature Programmed Separation a1->a2 a3 MS Detection (EI, Scan Mode) a2->a3 d1 Total Ion Chromatogram (TIC) Generation a3->d1 d2 Mass Spectra Analysis (Peak Identification) d1->d2 d3 Library Search d2->d3 d4 Reporting d3->d4

Caption: Workflow for GC-MS impurity identification.

Protocol: GC-MS Impurity Identification
  • Apparatus and Materials:

    • GC-MS system with an EI source

    • SPB-1 or HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Dichloromethane or Ethyl Acetate (GC grade)

  • Preparation of Solutions:

    • Sample Solution: Dissolve ~1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane).[13]

  • GC-MS Conditions:

    • Injector: Split/splitless, 250 °C

    • Carrier Gas: Helium, constant flow ~1 mL/min

    • Oven Program: Initial 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[13]

    • MS Transfer Line: 280 °C

    • Ion Source: EI, 70 eV, 230 °C

    • Mass Range: m/z 40-400

  • Procedure:

    • Inject 1 µL of the Sample Solution.

    • Acquire data in full scan mode.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for peaks other than the main component.

    • For each impurity peak, analyze the corresponding mass spectrum.

    • Compare the fragmentation pattern to a commercial mass spectral library (e.g., NIST, Wiley) to tentatively identify the impurity.

Data Presentation: Potential Impurities by GC-MS
Potential Impurity Expected Retention Key Mass Fragments (m/z) Origin
3-Methylbenzoic acidEarlier than product136 (M+), 119, 91Unreacted starting material
Isomeric NitrobenzoatesSimilar to product181 (M+), 150, 121, 91Nitration side-reaction
Dinitro compoundsLater than product226 (M+), fragments varyOver-nitration

III. Quantitative NMR (qNMR): The Primary Method for Purity Assignment

For assigning a highly accurate, definitive purity value to a batch of material (e.g., for use as a reference standard), qNMR is the gold standard. Its power lies in the direct proportionality between the integrated signal of a nucleus and its molar concentration, a fundamental physical principle.[3][4] This allows for quantification against a certified internal standard without needing a pre-characterized standard of the analyte itself.

Expertise & Causality: Why This Method Works
  • Principle: Unlike chromatographic methods that rely on response factors, the NMR signal response is universal for a given nucleus (e.g., ¹H). This makes the method highly accurate and "primary" in nature.[1][14]

  • Internal Standard: The choice of internal standard is paramount. It must be of high, certified purity, chemically inert, have signals that do not overlap with the analyte, and be soluble in the same deuterated solvent. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. A long delay (5-7 times the longest T1 relaxation time of the protons of interest) must be set between scans. This ensures all protons have fully relaxed back to their ground state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei.[1] A short delay will lead to signal saturation and an underestimation of purity.

Experimental Workflow: qNMR

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Accurately Weigh Analyte (Wx) p3 Dissolve in Deuterated Solvent p1->p3 p2 Accurately Weigh Internal Standard (Wstd) p2->p3 a1 Acquire ¹H NMR Spectrum (Long Relaxation Delay) p3->a1 d1 Phase & Baseline Correction a1->d1 d2 Integrate Analyte (Ix) & Standard (Istd) Signals d1->d2 d3 Calculate Purity (Px) d2->d3 d4 Reporting d3->d4

Caption: Workflow for qNMR purity determination.

Protocol: Purity by ¹H qNMR
  • Apparatus and Materials:

    • NMR spectrometer (400 MHz or higher)

    • High-precision analytical balance

    • Certified Internal Standard (e.g., Maleic Acid, Purity > 99.5%)

    • Deuterated solvent (e.g., DMSO-d6)

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound (Wx) into a clean vial.

    • Accurately weigh ~5 mg of the internal standard (Wstd) into the same vial.[1]

    • Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.

  • NMR Parameters:

    • Pulse Program: Standard 90° pulse

    • Relaxation Delay (d1): 30-60 seconds (must be optimized)

    • Number of Scans: 8-16 (to achieve adequate signal-to-noise)

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Select a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons). Integrate this signal (Ix). Note the number of protons it represents (Nx).

    • Integrate a signal from the internal standard (Istd). Note the number of protons it represents (Nstd).

  • Calculation:

    • The purity of the analyte (Px) is calculated using the following formula[15]:

      • Px (%) = (Ix / Istd) * (Nstd / Nx) * (MWx / MWstd) * (Wstd / Wx) * Pstd (%)

      • Where:

        • I = Integral area

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • W = Weight

        • P = Purity

        • x = analyte; std = standard

Method Validation: The Foundation of Trust

Regardless of the method chosen, the results are only reliable if the method is validated for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[16][17][18]

Validation Parameter Purpose Applicability
Specificity To assess the analyte unequivocally in the presence of other components (impurities, degradants).[18]Essential for all methods.
Linearity Demonstrates that results are directly proportional to the concentration of the analyte.Essential for quantitative methods (HPLC, GC-MS).
Accuracy The closeness of test results to the true value.Essential for quantitative methods.
Precision (Repeatability, Intermediate Precision)The degree of scatter between a series of measurements.Essential for quantitative methods.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Required for impurity tests.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Required for impurity tests.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Essential for quantitative methods.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Should be considered during development.

Final Recommendations: Selecting the Right Tool for the Job

The optimal strategy for purity analysis of this compound is often a combination of these techniques, applied at different stages of development.

  • For Routine Quality Control (QC) and Batch Release: HPLC is the method of choice. It is robust, sensitive, and provides excellent data on the overall impurity profile in a single run.

  • For Impurity Identification and Structural Elucidation: GC-MS is critical for identifying unknown volatile impurities. For non-volatile unknowns observed in HPLC, preparative HPLC followed by NMR and high-resolution MS would be required.

  • For Reference Standard Characterization: qNMR is the definitive technique. It provides a primary, highly accurate purity value that can then be used to qualify the reference standards used for other methods like HPLC.

By understanding the fundamental principles and specific operational requirements of each method, researchers, scientists, and drug development professionals can design a robust analytical strategy. This ensures a comprehensive understanding of the purity profile of this compound, safeguarding the quality and integrity of the subsequent synthetic steps and the final product.

References

  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1995, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • ResearchGate. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • Organic Syntheses. METHYL m-NITROBENZOATE. [Link]

  • PubMed. (2021, January 27). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • University of Massachusetts. NITRATION OF METHYL BENZOATE. [Link]

  • University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. [Link]

  • SIELC. (2018, February 16). Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. [Link]

  • Frontiers. (2021, November 18). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. [Link]

  • PrepChem.com. Synthesis of methyl-2-hydroxy-5-nitro-benzoate. [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. [Link]

  • PubChem - NIH. Methyl 5-hydroxy-2-nitrobenzoate. [Link]

  • World Journal of Pharmaceutical Research. (2022, January 13). Development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]

  • ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Tropical Journal of Pharmaceutical Research. Development and validation of a liquid chromatography method for the determination of methyl salicylate. [Link]

Sources

TLC Stain Visualization for Nitrobenzoate Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the visualization of nitrobenzoate esters on Thin Layer Chromatography (TLC) plates. It moves beyond basic recipes to explain the chemical causality of detection, ensuring reproducible results in drug development and organic synthesis workflows.

Executive Summary & Strategic Selection

Nitrobenzoate esters (e.g., p-nitrobenzoates, 3,5-dinitrobenzoates) are ubiquitous in organic synthesis, serving as robust protecting groups for alcohols, chiral resolution agents, and key intermediates in drug scaffolds.

Visualizing these compounds requires balancing sensitivity against selectivity . While the nitro group (


) is a strong chromophore, it deactivates the aromatic ring, rendering standard electrophilic stains (like Anisaldehyde or Vanillin) less effective without vigorous heating.

The Scientist's Decision Matrix:

  • For Routine Monitoring: Use UV 254 nm . It is non-destructive and highly sensitive due to the conjugated

    
    -system.
    
  • For High Specificity (Complex Matrices): Use the Reduction-Diazo-Coupling method. This turns the colorless nitro compound into a vivid azo dye.

  • For 3,5-Dinitrobenzoate Derivatives: Use the Janovsky Reaction (Meisenheimer complex) for immediate, specific colorimetric confirmation.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate visualization method based on analyte concentration and matrix complexity.

StainSelection Start Select Visualization Method IsPure Is the sample pure? Start->IsPure UV Method A: UV 254 nm (Non-destructive, Baseline) IsPure->UV Yes Specific Need Specific ID? IsPure->Specific No (Complex Matrix) Specific->UV No IsDinitro Is it a 3,5-Dinitrobenzoate? Specific->IsDinitro Yes Janovsky Method C: Janovsky Reaction (Meisenheimer Complex) IsDinitro->Janovsky Yes RedDiazo Method B: Reduction-Diazo-Coupling (Bratton-Marshall) IsDinitro->RedDiazo No (Mono-nitro)

Figure 1: Decision tree for selecting TLC visualization methods based on compound structure and purity.

Comparative Analysis of Visualization Methods

The following table synthesizes experimental data regarding limit of detection (LOD), selectivity, and operational complexity.

MethodMechanismSensitivity (LOD)SelectivityDestructive?Stability of Spot
UV 254 nm Fluorescence QuenchingHigh (< 0.1 µg)Low (Detects all aromatics)NoN/A
Reduction-Diazo Azo Dye FormationHigh (~0.5 µg)Excellent (Specific to

)
YesHigh (Hours)
Janovsky Reagent Meisenheimer ComplexModerate (1-5 µg)High (Specific to poly-nitro)YesLow (Fades quickly)
Iodine Vapor PhysisorptionModerateLow (Lipophilic compounds)SemiFades in minutes
PMA / Vanillin Oxidation / CondensationLowLow (Poor reaction with deactivated rings)YesPermanent

Detailed Experimental Protocols

Method A: UV Visualization (The Baseline)

Principle: Nitrobenzoate esters possess a strong UV chromophore due to the conjugation of the nitro group, the aromatic ring, and the ester carbonyl. On


 silica plates, they appear as distinct dark spots against a brilliant green fluorescent background.
  • Procedure: Place the dried TLC plate under a short-wave (254 nm) UV lamp.

  • Observation: Dark purple/black spots.

  • Scientist's Note: Always mark spots with a pencil immediately. Nitro compounds can sometimes undergo photochemical degradation upon prolonged UV exposure.

Method B: Reduction-Diazotization-Coupling (The Gold Standard)

Principle: This is a multi-step "reaction on a plate."[1] The nitro group is chemically reduced to a primary amine, diazotized to a diazonium salt, and then coupled to a phenol to form a brightly colored azo dye.[2] This method is definitive for nitro groups.

Reagents:

  • Solution 1 (Reductant): 10% Tin(II) Chloride (

    
    ) in 2M HCl.
    
  • Solution 2 (Diazotizer): 1% Sodium Nitrite (

    
    ) in water (Freshly prepared).
    
  • Solution 3 (Coupler): 1%

    
    -Naphthol in 2M NaOH (or N-(1-naphthyl)ethylenediamine dihydrochloride for Bratton-Marshall modification).
    

Protocol:

  • Spray: Mist the plate evenly with Solution 1 .[3]

  • Heat: Warm the plate gently (100°C) for 3-5 minutes. Critical: This reduces

    
     to 
    
    
    
    . The spot usually remains invisible or turns faintly yellow.
  • Cool: Allow plate to cool to room temperature.

  • Spray: Apply Solution 2 . Wait 1 minute. (Generates the diazonium salt).[1]

  • Spray: Apply Solution 3 .

  • Result: Vivid orange-red spots appear immediately against a white background.

ReactionPathway Nitro Nitrobenzoate (Colorless) Amine Aniline Analog (Colorless/Pale) Nitro->Amine SnCl2 / HCl (Reduction) Diazo Diazonium Salt (Unstable) Amine->Diazo NaNO2 (Diazotization) AzoDye Azo Dye (Vivid Orange/Red) Diazo->AzoDye Beta-Naphthol (Coupling)

Figure 2: Chemical pathway for the specific detection of nitro groups via azo dye formation.[1]

Method C: Janovsky Reaction (Specific for 3,5-Dinitrobenzoates)

Principle: 3,5-dinitrobenzoates (often used to derivatize alcohols) have an electron-deficient ring that reacts with ketones in the presence of a base to form a colored anionic sigma-complex (Meisenheimer complex).

Reagents:

  • Solution A: 10% NaOH in water.[4]

  • Solution B: Acetone (mixed 10:1 with Ethanol).

Protocol:

  • Spray the plate heavily with Solution B (Acetone/EtOH).

  • Immediately spray with Solution A (NaOH).

  • Result: Purple or Blue spots appear immediately.[3]

  • Limitation: The color is transient and may fade as the complex decomposes. Photograph immediately.

Troubleshooting & Expert Insights

Why Standard Stains Fail

General stains like p-Anisaldehyde or Vanillin rely on electrophilic aromatic substitution or condensation. The nitro group is a strong electron-withdrawing group (EWG), which deactivates the benzene ring, making it resistant to the Friedel-Crafts-like chemistry of these stains. If you must use them, you will require significantly higher temperatures (charring), which degrades the silica and lowers contrast.

The "False Negative" in Reduction

If Method B fails:

  • Cause: Incomplete reduction.

    
     oxidizes over time.
    
  • Fix: Ensure your

    
     solution is fresh. If the solution is cloudy (formation of tin oxychlorides), add more HCl or prepare fresh.
    
Differentiating Isomers

Nitrobenzoate isomers (ortho, meta, para) often have distinct


 values but identical stain colors. However, in the Janovsky reaction , meta-dinitro compounds react much faster and more intensely than mono-nitro compounds, providing a chemical means of differentiation.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods. VCH Verlagsgesellschaft.
  • University of Rochester. (n.d.). TLC Stains and Preparation.[1][2][3][4][5][6][7][8] Retrieved from

Sources

A Researcher's Guide to Elemental Analysis Standards for C₉H₉NO₅ Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the precise characterization of a compound is paramount. For novel organic molecules, such as those represented by the formula C₉H₉NO₅, elemental analysis is a foundational technique that verifies the empirical formula, confirms purity, and ensures stoichiometric integrity. This guide provides an in-depth comparison of the standards, methodologies, and instrumentation essential for achieving accurate and reliable elemental analysis for this class of compounds.

The theoretical elemental composition of a C₉H₉NO₅ compound, with a molar mass of approximately 211.17 g/mol , is:

  • Carbon (C): 51.20%

  • Hydrogen (H): 4.30%

  • Nitrogen (N): 6.63%

  • Oxygen (O): 37.88%

Achieving experimental values that align closely with these theoretical percentages is the primary goal of the analytical process.

The Gold Standard: Combustion Analysis

For determining the carbon, hydrogen, nitrogen, and sulfur content of organic materials, combustion analysis is the universally accepted gold standard.[1] This technique, rooted in the classical Pregl-Dumas method, involves the high-temperature combustion of a sample in an oxygen-rich environment to convert the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).[2][3] Modern elemental analyzers automate this process, providing rapid and precise results.[4]

The basic workflow involves:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in a tin or silver capsule. Accurate weighing is critical as the final results are calculated as a percentage of the initial mass.[5]

  • Combustion: The sample is introduced into a furnace heated to ~1000°C. A pulse of pure oxygen ensures complete and instantaneous combustion.[4][6]

  • Reduction & Scrubbing: The resulting gas mixture is swept by a helium carrier gas over heated copper to reduce nitrogen oxides to N₂ and remove excess oxygen.[7] A series of traps then removes interfering by-products like halogens and sulfur.[4]

  • Separation & Detection: The purified CO₂, H₂O, and N₂ gases are separated, typically by a gas chromatography (GC) column. A thermal conductivity detector (TCD) then measures the concentration of each gas relative to the helium carrier.[2][4]

  • Oxygen Analysis: Oxygen is determined separately by pyrolysis. The sample is heated in a furnace with a carbon catalyst, converting oxygen to carbon monoxide (CO), which is then measured.[7]

Caption: Workflow of a modern CHN elemental analyzer.

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

The reliability of combustion analysis hinges entirely on proper instrument calibration. This is achieved using Certified Reference Materials (CRMs)—highly pure, stable organic compounds with a precisely known and verified elemental composition.[8] An ideal CRM should have a C, H, and N composition that is reasonably close to that of the analyte to ensure the detector response is calibrated in the correct range.[9]

For a C₉H₉NO₅ compound (C: ~51%, H: ~4%, N: ~7%), several common CRMs are suitable. The choice depends on balancing the proximity of elemental percentages and the stability of the standard.

Certified Reference MaterialFormula% Carbon% Hydrogen% NitrogenKey Considerations
Theoretical C₉H₉NO₅ C₉H₉NO₅ 51.20 4.30 6.63 Target Analyte
AcetanilideC₈H₉NO71.096.7110.36A very common, stable, and non-hygroscopic standard. Excellent for general calibration.
AtropineC₁₇H₂₃NO₃70.568.014.84Suggested in ASTM D5291.[10] Good for bracketing C and H values, though N is lower.
SulfanilamideC₆H₈N₂O₂S41.854.6816.27Useful for calibrating nitrogen in a higher range and for CHNS analyzers.
CystineC₆H₁₂N₂O₄S₂29.995.0311.66An ISO 17034 certified reference material, offering high traceability.[11]
EDTAC₁₀H₁₆N₂O₈41.105.529.59A stable, high-purity standard often used in analytical chemistry.

Expert Insight: For C₉H₉NO₅, a multi-point calibration is recommended. While Acetanilide is a robust primary calibrant, including a standard like Sulfanilamide can improve the accuracy of the nitrogen determination by ensuring linearity across a broader range that brackets the target's 6.63% N value.

CRM_Selection_Logic Start Start: Select CRM for C₉H₉NO₅ Analysis CheckMatrix Does CRM composition bracket analyte's %C, %H, %N? Start->CheckMatrix CheckMatrix->Start No, Re-evaluate CheckPurity Is the CRM a high-purity, stable, non-hygroscopic Certified Reference Material? CheckMatrix->CheckPurity Yes CheckPurity->Start No, Find Better CRM SelectPrimary Select robust primary standard (e.g., Acetanilide) CheckPurity->SelectPrimary Yes SelectSecondary Consider secondary standard to bracket specific element (e.g., Sulfanilamide for %N) SelectPrimary->SelectSecondary Calibrate Perform multi-point calibration SelectSecondary->Calibrate End Proceed to Sample Analysis Calibrate->End

Caption: Decision logic for selecting appropriate CRMs.

Experimental Protocol & Validation

The following protocol outlines a self-validating system for the elemental analysis of a C₉H₉NO₅ compound, ensuring trustworthiness and compliance with standards like ASTM D5291.[12][13]

Objective: To determine the %C, %H, and %N of a C₉H₉NO₅ sample with high accuracy and precision.

Materials:

  • Elemental Analyzer (e.g., Thermo Scientific FlashSmart EA, Elementar vario MICRO cube)

  • Microbalance (readable to 0.001 mg)

  • CRMs: Acetanilide (Primary Calibrant), Sulfanilamide (Check Standard)

  • Sample: C₉H₉NO₅ compound, dried and homogenized

  • Consumables: Tin capsules, helium carrier gas (99.995% purity), oxygen (99.995% purity), instrument-specific catalysts and reagents.

Procedure:

  • Instrument Preparation:

    • Perform a system leak check as per manufacturer guidelines.

    • Condition the combustion and reduction columns until a stable baseline is achieved.

  • Calibration:

    • Accurately weigh 3-5 replicates of Acetanilide (approx. 2-3 mg each) into tin capsules.

    • Analyze the replicates to generate a multi-point calibration curve. The instrument software will use this to create response factors (K-factors) for C, H, and N.

    • The Relative Standard Deviation (RSD) of the replicates should be ≤0.2%.

  • Calibration Verification (Trustworthiness Check):

    • Accurately weigh 2-3 replicates of a different CRM, such as Sulfanilamide, to be run as an "unknown."

    • Analyze these check standards. The determined elemental percentages must fall within the acceptable range of the certified values (typically ±0.3% absolute).

    • If the check standard fails, the instrument must be recalibrated before proceeding.

  • Sample Analysis:

    • Accurately weigh 3-5 replicates of the C₉H₉NO₅ sample (approx. 2-3 mg each) into tin capsules.

    • Analyze the samples using the established calibration.

  • Data Evaluation:

    • Calculate the mean and standard deviation for %C, %H, and %N for the C₉H₉NO₅ sample.

    • Compare the experimental mean values to the theoretical values.

Acceptance Criteria: For pharmaceutical applications, the experimentally determined values should typically be within ±0.4% of the theoretical values.[14]

Performance Data Example (Using Sulfanilamide as Check Standard):

ElementCertified Value (%)Experimental Mean (%)Acceptance Range (±0.3%)Result
Carbon41.8541.7641.55 - 42.15Pass
Hydrogen4.684.714.38 - 4.98Pass
Nitrogen16.2716.3315.97 - 16.57Pass

Alternative and Complementary Analytical Techniques

While combustion analysis is the definitive method for bulk elemental composition, other techniques may be encountered in a research setting. It is crucial to understand their different purposes.

  • Inductively Coupled Plasma (ICP-OES/MS): These techniques are the standard for detecting trace elemental impurities, particularly metals.[15][16] As mandated by USP <232> and ICH Q3D guidelines, ICP-MS is used to quantify heavy metal contaminants (e.g., Pb, As, Hg) at parts-per-billion levels, which is a question of safety, not stoichiometry.[17][18] It is not used for determining the primary C, H, N, O composition.

  • X-Ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information for the top 1-10 nm of a material. It is invaluable for surface chemistry studies but does not represent the bulk composition of the compound.

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Typically coupled with a scanning electron microscope (SEM), EDX provides elemental composition of micro-scale features. It is semi-quantitative and, like XPS, is not a tool for verifying the bulk stoichiometry of a pure organic compound.

Conclusion

For researchers and drug development professionals working with C₉H₉NO₅ compounds, combustion-based elemental analysis remains the indispensable, gold-standard technique for verifying empirical formulas and assessing purity. The accuracy of this method is not merely a function of the instrument, but is built upon a foundation of meticulous sample preparation, proper instrument maintenance, and, most critically, the judicious selection and use of appropriate Certified Reference Materials for calibration and validation. By employing a self-validating protocol with both a primary calibrant and a secondary check standard, laboratories can ensure the highest degree of confidence, scientific integrity, and regulatory compliance in their results.

References

  • Agilent Technologies. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. Retrieved from [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? AZoM. Retrieved from [Link]

  • AZoM. (2025, October 20). How To Choose the Right XRF Standards For Accurate Elemental Analysis. AZoM. Retrieved from [Link]

  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. Retrieved from [Link]

  • Infinita Lab. (2025, August 26). All About Combustion Analysis. Infinita Lab. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Royal Society of Chemistry. Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Savant Labs. Retrieved from [Link]

  • Scribd. (2024, July 25). Astm D5291-21. Scribd. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Retrieved from [Link]

  • USP. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. USP.org. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Analytical Method Development and Validation in Pharmaceuticals.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-(hydroxymethyl)-2-nitrobenzoate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are executed with precision and care.

Executive Directive: The Foundational Principle of Disposal

The primary and non-negotiable method for the disposal of this compound is through a licensed and accredited chemical waste disposal company .[1] Due to the inherent hazards of aromatic nitro compounds, under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer system.[2][3] The procedures outlined below provide the framework for accumulating, storing, and preparing this waste for professional collection.

Scientific Rationale: Understanding the Hazard Profile

To appreciate the necessity of these stringent protocols, one must understand the chemical nature of this compound. Its hazard profile is dominated by the nitroaromatic functional group .

  • Reactivity and Instability: Aromatic nitro compounds are known for their potential reactivity and can be incompatible with strong oxidizing agents, strong bases, and acids.[1] Improper mixing can lead to vigorous, exothermic reactions. High temperatures during a fire can cause decomposition, generating toxic fumes such as nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[4]

This profile dictates that the compound must be treated as a regulated hazardous waste stream, managed from "cradle-to-grave" in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6]

Part 1: Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to establish a safe working environment. This protocol is a self-validating system; failure to adhere to PPE standards invalidates the safety of all subsequent steps.

  • Engineering Controls: All handling of this compound, including waste collection, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

  • Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory.

    • Eye Protection: Wear chemical safety goggles and, if there is a splash hazard, a face shield.[1][4]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.[4][7]

    • Body Protection: A lab coat and closed-toe shoes are required to protect against skin contact.[1][4]

Parameter Guideline Primary Rationale
Chemical Name This compoundN/A
Primary Hazard Class Aromatic Nitro CompoundReactivity, Toxicity, Environmental Hazard.[1][3]
Incompatible Materials Strong oxidizing agents, strong bases, acids.[1]Risk of dangerous exothermic reactions.
Required PPE Safety goggles, chemical-resistant gloves, lab coat.[1]Prevents skin/eye contact and accidental exposure.
Disposal Method Licensed Hazardous Waste Contractor.[1][8]Ensures regulatory compliance and environmental safety.
Drain Disposal STRICTLY PROHIBITED Prevents contamination of waterways and damage to wastewater treatment systems.[2]

Part 2: Step-by-Step Waste Collection and Segregation Protocol

This section provides the direct operational workflow for safely collecting waste this compound.

  • Designate a Waste Container:

    • Select a container compatible with the chemical. A glass or polyethylene-lined steel container with a secure, tight-fitting lid is recommended.[1]

    • The container must be in good condition, free from cracks or defects.

  • Segregate the Waste Stream:

    • Crucially, do not mix this waste with other chemical streams unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) department.[1] Aromatic nitro compounds should be stored separately.

    • This includes segregating it from halogenated solvents, strong acids, bases, and oxidizers.

  • Collect the Waste:

    • Carefully transfer solid waste into the designated container using a spatula or scoop. Avoid generating dust.[4]

    • If collecting a solution, use a funnel to prevent spills.

    • Do not fill the waste container beyond 80% capacity to allow for vapor expansion and prevent spills.[1]

  • Label the Container Immediately:

    • Proper labeling is a critical regulatory requirement. The label must be durable and clearly legible.

    • Affix a hazardous waste label that includes, at a minimum:

      • The words "Hazardous Waste" .[1]

      • The full chemical name: "this compound" .

      • The specific hazards (e.g., "Toxic," "Reactive").[1]

      • The date when waste was first added (accumulation start date).[1]

      • Your name, laboratory number, and contact information.[1]

  • Decontaminate Empty Containers:

    • Any container that once held the pure chemical must be treated as hazardous waste or properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as part of the this compound hazardous waste stream. Do not dispose of the rinsate down the drain.

    • After proper decontamination, the container may be disposed of as non-hazardous waste according to your institution's policies.

Part 3: Logistical Disposal Plan: Storage and Professional Removal

Once collected and labeled, the waste must be managed until its final disposal.

  • Secure Storage:

    • Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste storage area.[1][9]

    • Ensure the storage location is away from heat, sparks, open flames, and incompatible materials.[1]

    • Utilize secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.[1]

  • Engage Professional Disposal Services:

    • Your institution's EHS department is the primary point of contact. They will have established contracts and procedures with licensed hazardous waste disposal companies.

    • Contact your EHS department to schedule a waste pickup.

    • Provide them with an accurate description of the waste, including the chemical name and quantity. The disposal company will use this information to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations. The most probable final disposal method for this type of compound is high-temperature incineration at a permitted facility.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_logistics Storage & Final Disposal A Waste Generated: This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select Compatible Waste Container B->C D Segregate from Incompatible Waste Streams (Acids, Oxidizers) C->D Critical Step E Transfer Waste to Container (Do not exceed 80% capacity) D->E F Securely Affix 'Hazardous Waste' Label (Name, Date, Hazards) E->F G Store Sealed Container in Designated, Cool, Ventilated Area F->G H Place in Secondary Containment G->H I Contact Institution EHS Dept. to Arrange Pickup H->I J Transfer to Licensed Hazardous Waste Contractor I->J Final Step

Caption: Workflow for the safe collection and disposal of this compound.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]

  • Small Spills:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels.

    • Sweep or scoop the absorbed material into a designated hazardous waste container for disposal.[1][4]

  • Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.

References

  • Safety Data Sheet (General).
  • Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals - Benchchem.
  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane - Benchchem.
  • FUJIFILM Wako Chemicals, Safety Data Sheet. Recommends storing chemicals in a well-ventilated, cool place with a tightly closed container.
  • Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE - ChemicalBook. Describes handling in a well-ventilated place and the use of personal protective equipment.
  • Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. States that disposal should be to an approved waste disposal plant.
  • Guide for Drain Disposal of Laboratory Chemicals. Explicitly lists nitro compounds as unsuitable for drain disposal.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Explains EPA classifications and the requirement for licensed disposal companies.
  • Thermo Fisher Scientific, Safety Data Sheet.
  • MilliporeSigma, Safety Data Sheet. Includes precautionary statements on washing after handling and disposal to an approved plant.
  • Emory University, Chemical Waste Disposal Guidelines. Provides general procedures for handling and disposal of various classes of chemical waste in a university setting.
  • FUJIFILM Wako Chemicals, Safety Data Sheet (Methyl m-Nitrobenzoate).
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • SysKem Chemie GmbH, Methylbenzoat - Sicherheitsdatenblatt. Provides hazard statements for a related compound, including "Harmful if swallowed."
  • Thermo Fisher Scientific, Methyl 2-methoxy-5-nitrobenzoate - SAFETY DATA SHEET.
  • Nitration of Methyl Benzoate | Process and Applications - ECHEMI.com. Discusses safety and waste procedures for reactions involving nitroaromatics, including neutralizing acid residues.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. Official EPA guidance on the lifecycle of hazardous waste management.
  • EPFL, PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Academic guide on chemical waste treatment, reinforcing the need for specific protocols.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA.

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Navigating the Safe Handling of Methyl 5-(hydroxymethyl)-2-nitrobenzoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, Methyl 5-(hydroxymethyl)-2-nitrobenzoate, a key intermediate, requires meticulous attention to safety protocols. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our objective is to foster a culture of safety and build unwavering trust by delivering value that extends beyond the product itself.

Hazard Assessment: Understanding the Risks

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Furthermore, as an aromatic nitro compound, it belongs to a class of chemicals known for potential toxicity and, in some cases, explosive properties, particularly when heated or subjected to shock.[2] Therefore, a conservative approach to handling, assuming a significant hazard profile, is paramount.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on a risk-based approach, considering the potential routes of exposure—inhalation, skin contact, and eye contact.

Primary Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[2] The fume hood provides critical ventilation to minimize the inhalation of dust particles or vapors. For reactions with a heightened risk of energetic decomposition, the use of a blast shield in addition to the fume hood sash is strongly recommended.[2]

Body Protection: Shielding Against Contamination

A flame-resistant lab coat is mandatory when handling this compound.[2] This precaution is particularly crucial given the potential flammability associated with nitro compounds. The lab coat should be fully buttoned to provide maximum coverage.

Hand Protection: The Critical Barrier

Given that this compound is a skin irritant, selecting the correct gloves is of utmost importance. Based on chemical resistance data for similar aromatic nitro compounds like nitrobenzene, Nitrile gloves are a suitable choice for splash protection. However, it is crucial to note that their resistance may be limited. For prolonged handling or in situations with a higher risk of direct contact, double gloving with two pairs of nitrile gloves is recommended. Always inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of immediately as hazardous waste.

Glove MaterialResistance to Aromatic Nitro CompoundsRecommended Use
Nitrile Fair to GoodSplash protection, general handling. Double gloving recommended for extended tasks.
Neoprene GoodSuitable for tasks with a higher potential for immersion or prolonged contact.
Latex PoorNot recommended for handling aromatic nitro compounds.

This table provides a general guideline. It is imperative to consult the glove manufacturer's specific chemical resistance data.

Eye and Face Protection: Safeguarding Vision

Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles. In situations where there is a significant risk of splashing, a face shield worn over the safety goggles is required for full facial protection.

Respiratory Protection: Preventing Inhalation Exposure

When handling the solid form of this compound, particularly during weighing or transfer operations where dust may be generated, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates. If the compound is being used in a way that could generate aerosols or vapors, or if working outside of a fume hood is unavoidable (which should be a rare and well-justified exception), a higher level of respiratory protection, such as a half-mask or full-facepiece respirator with organic vapor cartridges and P100 particulate filters , is necessary.[1][3][4]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task being performed with this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood solid_or_liquid Is the compound in solid or liquid form? fume_hood->solid_or_liquid Yes no_fume_hood STOP! Re-evaluate procedure. Work outside a fume hood is NOT RECOMMENDED. fume_hood->no_fume_hood No weighing Weighing or transfer of solid? solid_or_liquid->weighing Solid reaction_setup Reaction setup or workup? solid_or_liquid->reaction_setup Liquid/Solution ppe_base Minimum PPE: - Flame-resistant lab coat - Nitrile gloves (single pair) - Chemical safety goggles weighing->ppe_base ppe_dust Add: - N95 Respirator weighing->ppe_dust high_splash_risk High risk of splashing? reaction_setup->high_splash_risk reaction_setup->ppe_base ppe_double_glove Recommended: - Double nitrile gloves reaction_setup->ppe_double_glove high_splash_risk->ppe_base No ppe_face_shield Add: - Face shield high_splash_risk->ppe_face_shield Yes

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans

Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Eliminate all ignition sources.

  • Don the appropriate PPE, including respiratory protection.

  • Contain the spill using a non-combustible absorbent material such as sand or vermiculite.[5]

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with soap and water.[5]

Disposal

Under no circumstances should this compound or its waste be disposed of down the drain.[5] All solid and liquid waste containing this compound must be collected in clearly labeled, sealed containers for hazardous waste. Follow your institution's and local regulations for the disposal of chemical waste.

Conclusion: A Commitment to Safety

The responsible handling of this compound is not merely a matter of compliance but a fundamental aspect of scientific integrity and professional responsibility. By adhering to these procedural guidelines, researchers can mitigate the inherent risks and ensure a safe and productive laboratory environment. This commitment to safety is integral to the advancement of drug development and the protection of our most valuable asset: our scientific community.

References

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate. [Link]

  • Valsynthese SA. Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. [Link]

  • Centers for Disease Control and Prevention. NIOSH Respirator Selection Logic. [Link]

  • Centers for Disease Control and Prevention. NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]

  • U.S. Environmental Protection Agency. EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.